2-Chloro-4-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXZIANHMNKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299012 | |
| Record name | 2-Chloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5568-33-2 | |
| Record name | 2-Chloro-4-nitrobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the analytical methodologies required for unambiguous structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Furthermore, a plausible synthetic route and potential isomeric impurities will be discussed to provide a holistic understanding of the compound's characterization in a real-world laboratory setting.
Introduction: The Significance of this compound
This compound (C₇H₄ClNO₃) is an aromatic aldehyde bearing both a chloro and a nitro substituent.[1] These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. The electrophilic nature of the aldehyde and the aromatic ring, influenced by the electron-withdrawing nitro and chloro groups, allows for a variety of chemical transformations. Its molecular weight is 185.56 g/mol .[1] Given its role as a critical intermediate, stringent structural verification is imperative to ensure the identity, purity, and quality of downstream products. This guide establishes a self-validating system of analytical protocols to achieve this.
Molecular Structure of this compound
Caption: 2D Structure of this compound.
Synthesis and Potential Impurities: A Chemist's Perspective
A robust analytical strategy begins with an understanding of the compound's synthetic origin. A plausible and common method for the preparation of this compound is the oxidation of 2-chloro-4-nitrotoluene. This approach is favored due to the availability of the starting material and the relative simplicity of the transformation.
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate can be effective, they may also lead to over-oxidation to the corresponding carboxylic acid (2-chloro-4-nitrobenzoic acid), a significant potential impurity. Milder oxidizing agents, such as manganese dioxide or chromium trioxide in a controlled manner, are often preferred to selectively oxidize the methyl group to an aldehyde.
Common Impurities:
-
2-Chloro-4-nitrotoluene: Unreacted starting material.
-
2-Chloro-4-nitrobenzoic acid: Over-oxidation product.
-
Isomeric impurities: Depending on the purity of the starting material, other isomers such as 4-chloro-2-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde could be present.
Understanding these potential impurities is crucial for developing specific and sensitive analytical methods for their detection and quantification.
The Analytical Toolkit for Structural Verification
A multi-technique approach is essential for the unambiguous elucidation of the structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Interplay of analytical techniques for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of unique atoms in the molecule.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.1 | Singlet | - |
| H-3 | ~8.2 | Doublet | ~2 |
| H-5 | ~8.0 | Doublet of Doublets | ~8, 2 |
| H-6 | ~7.8 | Doublet | ~8 |
Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary slightly.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~189 |
| C-NO₂ | ~150 |
| C-Cl | ~138 |
| C-CHO | ~135 |
| C-H (Aromatic) | ~125-130 |
Note: These are predicted values. The exact chemical shifts can be influenced by the solvent and concentration.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required compared to ¹H NMR.
-
Instrument Setup: Use a spectrometer with a carbon probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is typically needed to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~2850 and ~2750 | Aldehyde C-H | Stretch | Weak to Medium |
| ~1710 | Aldehyde C=O | Stretch | Strong |
| ~1600, ~1475 | Aromatic C=C | Stretch | Medium |
| ~1530 and ~1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretch | Strong |
| ~850 | C-Cl | Stretch | Medium to Strong |
| ~820 | C-H out-of-plane bend | Bending | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 185, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z 187 with an intensity of approximately one-third of the M⁺ peak.
-
Loss of H (M-1)⁺: A peak at m/z 184, resulting from the loss of the aldehydic hydrogen.
-
Loss of NO₂ (M-46)⁺: A peak at m/z 139, due to the loss of the nitro group.
-
Loss of CHO (M-29)⁺: A peak at m/z 156, corresponding to the loss of the formyl group.
-
Loss of Cl (M-35)⁺: A peak at m/z 150, from the cleavage of the C-Cl bond.
Experimental Protocol: GC-MS with EI
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph to separate it from the solvent and any volatile impurities.
-
Ionization: The separated compound enters the mass spectrometer and is ionized by a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Elemental Analysis: The Final Confirmation
Elemental analysis provides the percentage composition of each element in the compound. This technique serves as a final confirmation of the molecular formula.
Theoretical vs. Experimental Values for C₇H₄ClNO₃:
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 45.31 | 45.31 ± 0.4 |
| Hydrogen (H) | 2.17 | 2.17 ± 0.4 |
| Chlorine (Cl) | 19.11 | 19.11 ± 0.4 |
| Nitrogen (N) | 7.55 | 7.55 ± 0.4 |
| Oxygen (O) | 25.86 | (by difference) |
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Combustion: The sample is combusted in a stream of oxygen at high temperatures.
-
Gas Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The percentage of each element is calculated from the amount of each gas produced.
Conclusion: A Unified Approach to Structural Integrity
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the detailed connectivity information from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the elemental composition from elemental analysis, a complete and unambiguous structural assignment can be achieved. This multi-faceted, self-validating approach is fundamental to ensuring the quality and reliability of this important chemical intermediate in research and industrial applications.
References
An In-Depth Technical Guide to 2-Chloro-4-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Substituted Benzaldehyde in Medicinal Chemistry
2-Chloro-4-nitrobenzaldehyde (CAS No. 5568-33-2) is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique electronic and structural features—an electrophilic aldehyde, a deactivating chloro group, and a strongly electron-withdrawing nitro group—impart a versatile reactivity profile. This guide offers a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the construction of complex molecular scaffolds relevant to drug discovery and development. As a Senior Application Scientist, this document is designed to provide not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 5568-33-2 | [2][3] |
| Molecular Formula | C₇H₄ClNO₃ | [2][3] |
| Molecular Weight | 185.56 g/mol | [2][4] |
| IUPAC Name | This compound | [2][4] |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |
| Storage | Inert atmosphere, room temperature. Sensitive to light and moisture. | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound: A Strategic Oxidation Approach
The most logical and industrially relevant synthetic route to this compound is the selective oxidation of the corresponding toluene derivative, 2-chloro-4-nitrotoluene. This precursor can be synthesized by the chlorination of 4-nitrotoluene.[5] The subsequent oxidation of the methyl group to an aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.
Caption: Synthetic pathway to this compound from 4-nitrotoluene.
Experimental Protocol: Oxidation of 2-Chloro-4-nitrotoluene
This protocol is based on established methods for the selective oxidation of activated methyl groups on aromatic rings.[6]
Materials:
-
2-Chloro-4-nitrotoluene
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrotoluene (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as dichloromethane to dissolve the starting material.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, approximately 5-10 equivalents) to the stirring solution. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The aromatic region will display three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Due to the electron-withdrawing nature of the nitro and chloro groups, these aromatic protons will be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde (typically δ 185-195 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch for the aldehyde is expected around 1700 cm⁻¹. Strong absorbances corresponding to the symmetric and asymmetric stretching of the nitro group will be present around 1530 and 1350 cm⁻¹, respectively. A C-Cl stretching vibration will also be observable. An FTIR spectrum is available on PubChem, showing these key features.[2][4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 185, with a characteristic M+2 peak at m/z 187 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.[7] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl radical (M-29).[8]
Key Reactions and Applications in Drug Discovery
The reactivity of this compound makes it a valuable intermediate for the synthesis of complex heterocyclic structures that are often the core of pharmacologically active molecules.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[9] this compound can be a precursor for the synthesis of substituted benzimidazoles. A common synthetic route involves the reductive cyclization of an o-nitroaniline derivative, which can be formed from the starting aldehyde.
Caption: General scheme for the synthesis of benzimidazole derivatives.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[10] this compound can readily undergo olefination with phosphorus ylides. The electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the aldehyde, facilitating the reaction. When a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used, the (E)-alkene is typically the major product.[11]
This protocol is adapted from established procedures for the Wittig reaction of substituted benzaldehydes.[12]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Add a non-polar solvent like hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and wash with cold hexanes. The filtrate contains the desired alkene product.
-
Final Purification: Concentrate the filtrate and purify the product by column chromatography on silica gel to obtain the pure ethyl (E)-3-(2-chloro-4-nitrophenyl)acrylate.
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[13] The chloro group on this compound can participate in this reaction, allowing for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Caption: Suzuki-Miyaura coupling of this compound.
This is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride.[14]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a potent and versatile synthetic intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. nobelprize.org [nobelprize.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Chloro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 2-Chloro-4-nitrobenzaldehyde, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, analysis, and applications, particularly within the pharmaceutical and fine chemical industries.
Core Molecular and Physicochemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClNO₃.[1][2] Its structure, featuring an aldehyde group, a chlorine atom, and a nitro group on the benzene ring, imparts a unique reactivity profile that makes it a versatile precursor in organic synthesis.
The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. The calculated molecular weight is 185.56 g/mol .[2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃ | [1][2] |
| Molecular Weight | 185.56 g/mol | [1][2][3] |
| CAS Number | 5568-33-2 | [1] |
| Appearance | Solid | |
| Melting Point | 42-44 °C | |
| Boiling Point | 153 °C at 31 hPa | |
| Purity | Typically ≥97-98% | |
| Storage | Inert atmosphere, room temperature |
These properties are critical for designing experimental conditions, from reaction temperatures to purification strategies and storage, ensuring the compound's stability and integrity.
Synthesis and Purification: A Protocol with Rationale
The most common and industrially scalable synthesis of substituted nitrobenzaldehydes involves the nitration of the corresponding chlorobenzaldehyde. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents.
Synthesis Workflow
The synthesis of a related compound, 2-chloro-5-nitrobenzaldehyde, from 2-chlorobenzaldehyde provides a representative workflow for this class of reactions. The process involves the controlled addition of a nitrating agent to the starting material at low temperatures to manage the exothermic nature of the reaction and to favor the desired isomer.[4]
Caption: General workflow for the synthesis and purification of a substituted nitrobenzaldehyde.
Step-by-Step Synthesis Protocol (Adapted for this compound)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C. The use of a multi-necked flask allows for simultaneous stirring, temperature monitoring, and controlled addition of reagents, which is crucial for safety and reaction control.
-
Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while ensuring the temperature remains below 10°C. This slow addition prevents a rapid, uncontrolled exotherm.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the starting material has been consumed.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product, which has low solubility in the aqueous acidic medium.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. This removes residual acid.
Purification by Suspension
-
Suspension: Place the crude, dried product in a flask and add a solvent system such as a 1:1 (v/v) mixture of methanol and water.
-
Stirring: Stir the suspension at room temperature. This process, known as trituration, selectively dissolves impurities and potentially undesired isomers, leaving the desired product as a solid.
-
Filtration and Drying: Isolate the purified solid by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.[4]
Analytical Characterization: Ensuring Purity and Identity
A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[5][6]
Caption: A typical analytical workflow for the characterization of this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities.[7] The mass spectrometer provides molecular weight and fragmentation data, aiding in the structural elucidation of unknown components.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's atomic connectivity.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique for identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde carbonyl (C=O) stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-Cl stretch, in addition to aromatic C-H and C=C vibrations.[5][6]
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the aldehyde, chloro, and nitro groups makes this compound a valuable building block in medicinal chemistry and the synthesis of fine chemicals.
-
Synthesis of Heterocyclic Compounds: The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, which is a key step in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmacologically active molecules.[8][9] For instance, related nitrobenzaldehydes are used to synthesize Schiff bases, which can exhibit antimicrobial and anticancer properties.[10][11]
-
Precursor for Pharmaceutical Intermediates: It serves as a starting material for more complex molecules used in drug development. For example, it can be used in the synthesis of substituted benzimidazoles and pyrazolopyridines, which are classes of compounds with a broad range of biological activities.[12] The chloro and nitro groups can be subjected to various transformations, such as nucleophilic substitution or reduction, to build molecular complexity.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere.
Conclusion
This compound is a chemical intermediate of significant utility, underscored by its versatile reactivity and applications in synthesizing complex, high-value molecules. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists and professionals working with this important compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Material Safety of 2-Chloro-4-nitrobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety, handling, and emergency management protocols for 2-Chloro-4-nitrobenzaldehyde. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a key intermediate in various synthetic pathways, a thorough understanding of its properties is paramount for its safe and effective use.
Section 1: Chemical and Physical Identity
This compound is a substituted aromatic aldehyde. Its specific functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a chloro substituent—dictate its chemical behavior and toxicological profile.
Core Identifiers
A consistent and accurate identification of the chemical is the first step in any safety protocol.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 5568-33-2 | |
| Molecular Formula | C₇H₄ClNO₃ | |
| Molecular Weight | 185.56 g/mol | |
| InChI Key | GVBXZIANHMNKAK-UHFFFAOYSA-N | |
| Synonyms | Benzaldehyde, 2-chloro-4-nitro- |
Chemical Structure
The arrangement of functional groups on the benzene ring is critical to its reactivity and hazards.
Caption: Chemical Structure of this compound.
Physical and Chemical Properties
These properties are essential for designing experiments and for anticipating the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Physical Form | Solid, crystalline powder | |
| Appearance | Cream to slightly yellow | |
| Melting Point | 103 - 106 °C (217 - 223 °F) | |
| Stability | Stable under standard ambient conditions (room temperature) | |
| Solubility | Sparingly soluble in water |
Section 2: Comprehensive Hazard Analysis
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation and sensitization upon direct contact.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |
Sources:
Hazard Identification and Control Workflow
The process of ensuring laboratory safety is a continuous cycle of identification, evaluation, and control. The following workflow illustrates the self-validating system required for handling hazardous chemicals.
Caption: Workflow for Hazard Management.
Section 3: Proactive Exposure Control and Risk Mitigation
A proactive approach to safety involves implementing controls that are validated by the known hazards of the material.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood. This is non-negotiable. The causality is clear: the substance is a respiratory irritant, and dust can be easily generated during routine procedures like weighing. A fume hood contains this dust, preventing inhalation and contamination of the general laboratory environment.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the last line of defense, but it is critical for preventing direct contact. The selection of PPE must be deliberate and based on the specific hazards.
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin. Dispose of contaminated gloves immediately.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection : For routine handling within a fume hood, additional respiratory protection is typically not required. However, if dusts are generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a P2 or P100 particulate filter is necessary.
Standard Operating Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Decontaminate the work surface inside the fume hood.
-
-
Handling the Solid :
-
Perform all manipulations of the solid powder deep within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or beaker. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
-
Preparing the Solution :
-
Add the solvent to the beaker containing the solid. Do this slowly to avoid splashing.
-
If necessary, use a magnetic stirrer to facilitate dissolution. Ensure the container is covered to prevent vapor release.
-
-
Cleanup :
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.
-
-
Post-Procedure :
-
Wash hands thoroughly with soap and water after removing gloves.
-
Section 4: Emergency Response Protocols
In the event of an accidental exposure or release, a rapid and correct response is critical to minimizing harm.
First-Aid Measures: Immediate Actions
| Exposure Route | Protocol | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | The substance is a serious eye irritant. Prolonged flushing is necessary to ensure all particulate matter is removed and to dilute the chemical, minimizing damage to the cornea. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice. | This chemical causes skin irritation and may cause an allergic skin reaction. Prompt removal of the substance is essential to prevent absorption and sensitization. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek medical attention. | As a respiratory irritant, removing the individual from the source is the top priority. Medical intervention may be needed to manage respiratory distress. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution is a safer initial step while awaiting professional medical help. |
Accidental Release Measures (Spill Control)
A calm and systematic response to a spill is crucial.
Caption: Spill Response Flowchart.
Key Spill Response Steps:
-
Personal Precautions : Avoid breathing dust and prevent contact with the substance. Ensure adequate ventilation.
-
Environmental Precautions : Do not let the product enter drains or waterways, as it is harmful to aquatic life.
-
Containment and Cleanup : For a solid spill, carefully sweep or shovel the material into a suitable, sealed container for disposal. Avoid actions that generate dust. After material pickup is complete, ventilate the area and wash the spill site.
Fire-Fighting Measures
While the substance itself is combustible but not highly flammable, its decomposition under fire conditions poses a significant hazard.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products : In the event of a fire, toxic and hazardous gases will be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and to avoid inhaling toxic fumes.
Section 5: Long-Term Storage and Disposal
Proper storage and disposal are final, but critical, components of the chemical's life cycle in the lab.
-
Handling and Storage :
-
Avoid contact with skin and eyes and avoid the formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated place. The recommended storage condition is under an inert atmosphere at room temperature.
-
Keep containers tightly closed to prevent moisture absorption and contamination.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
-
Disposal :
-
Dispose of this chemical and its container through a licensed professional waste disposal service.
-
Do not allow the material to be released into the environment. All disposal practices must be in accordance with federal, state, and local regulations.
-
Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitrobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring, making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and materials science. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for professionals engaged in research and development.
Molecular Structure and Identification
The unique arrangement of functional groups on the benzene ring dictates the chemical behavior of this compound. Accurate identification is paramount for its application in regulated industries.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5568-33-2 | [1] |
| Molecular Formula | C₇H₄ClNO₃ | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C=O | [1][2] |
| InChIKey | GVBXZIANHMNKAK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of this compound are essential for designing experimental conditions, including reaction solvent selection, purification methods, and storage.
| Property | Value / Description | Source(s) |
| Molecular Weight | 185.56 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. | |
| Melting Point | Specific experimental data is not readily available. However, related isomers such as 2-Chloro-5-nitrobenzaldehyde have a melting point of 75-77 °C. | [3] |
| Solubility | Expected to have limited solubility in water due to its hydrophobic aromatic ring.[4] It is predicted to be soluble in common polar organic solvents like acetone, ethanol, and chloroform, a characteristic shared by similar nitrobenzaldehyde compounds. | [4] |
| Topological Polar Surface Area | 62.9 Ų (Computed) | [1] |
Predicted Spectroscopic Profile
While a complete, published set of spectra for this compound is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on the known effects of its functional groups and data from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-nitrobenzaldehyde isomer, aromatic protons appear between δ 7.7 and 8.8 ppm.[5]
-
-
¹³C NMR: The carbon spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 189-193 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced. The remaining four aromatic carbons will appear in the typical δ 120-140 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this compound is noted to exist, obtained via a KBr-Pellet technique.[1] The spectrum would be characterized by the following absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak [M]⁺: Expected at an m/z of approximately 185 and 187 with a characteristic ~3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass is 184.988 Da.[1]
-
Key Fragments: Common fragmentation would involve the loss of the aldehyde proton [M-H]⁺, the entire aldehyde group [M-CHO]⁺, and the nitro group [M-NO₂]⁺.
Experimental Protocol: Spectroscopic Data Acquisition
-
NMR Spectroscopy: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.[6]
Key Reactive Sites
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of 2-Chloro-4-nitrobenzaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-nitrobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential spectroscopic data for the structural elucidation and quality control of this compound. As a critical building block in organic synthesis, a thorough understanding of its analytical signature is paramount for ensuring the integrity of subsequent research and manufacturing processes. This document provides an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by detailed experimental protocols.
Introduction to this compound
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol .[1] Its structure, featuring an aldehyde, a chloro group, and a nitro group on a benzene ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of these functional groups imparts a unique spectroscopic "fingerprint," which can be definitively characterized using a combination of analytical techniques. This guide explains the causality behind the observed spectral data and provides validated protocols for its acquisition.
Key Molecular Properties:
-
Molecular Formula: C₇H₄ClNO₃
-
Molecular Weight: 185.56 g/mol [1]
-
Appearance: Typically a solid at room temperature.
-
CAS Number: 5568-33-2[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds. For this compound, the IR spectrum is dominated by strong absorptions characteristic of its aldehyde, nitro, and substituted aromatic functionalities.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretch |
| ~2850 & ~2750 | Weak | Aldehydic C-H | Stretch (Fermi Resonance) |
| ~1710-1690 | Strong | Aldehyde C=O | Stretch |
| ~1600-1450 | Medium | Aromatic C=C | Stretch |
| ~1530-1515 | Strong | Asymmetric NO₂ | Stretch |
| ~1355-1345 | Strong | Symmetric NO₂ | Stretch |
| ~850-800 | Strong | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |
| ~750-700 | Strong | C-Cl | Stretch |
Interpretation and Mechanistic Insights
The IR spectrum provides immediate confirmation of the core structural features. The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aldehyde.[2] The presence of two distinct, weak bands between 2850 cm⁻¹ and 2750 cm⁻¹ is characteristic of the aldehydic C-H stretch, which often appears as a doublet due to Fermi resonance with an overtone of a bending vibration.[3]
The powerful electron-withdrawing nature of the nitro group is evidenced by two very strong absorption bands: one for the asymmetric stretch (~1520 cm⁻¹ ) and another for the symmetric stretch (~1350 cm⁻¹ ). The exact positions of these bands are sensitive to the electronic environment of the aromatic ring. Finally, the C-Cl stretch appears in the fingerprint region, typically around 750-700 cm⁻¹ , while absorptions in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
This protocol describes a rapid and common method for obtaining high-quality IR data for a solid sample, minimizing sample preparation.[4][5]
-
Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This scan is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound directly onto the center of the diamond crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.
-
Data Acquisition: Collect the sample spectrum. Typically, data is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.
Causality Behind Experimental Choice: The ATR technique is selected for its simplicity and speed. Unlike the traditional KBr-pellet method, it requires no sample grinding or pressing, reducing the risk of sample contamination or polymorphic changes due to pressure.[1]
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-IR data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei. The chemical shifts, splitting patterns, and coupling constants allow for the unambiguous assignment of every proton and carbon in the molecule. The presence of three distinct and strongly electron-withdrawing groups (-CHO, -Cl, -NO₂) on the aromatic ring of this compound creates a highly dispersed and informative spectrum.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show four distinct signals: one for the aldehyde proton and three for the aromatic protons.
Data Presentation: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | Singlet (s) | Aldehyde-H |
| ~8.5 | Doublet (d) | H-3 |
| ~8.3 | Doublet of doublets (dd) | H-5 |
| ~7.8 | Doublet (d) | H-6 |
Interpretation and Mechanistic Insights:
-
Aldehyde Proton (~10.1 ppm): This proton is highly deshielded (shifted far downfield) due to the strong electron-withdrawing effect of the carbonyl oxygen. It appears as a singlet as it has no adjacent protons to couple with.
-
Aromatic Protons (7.8-8.5 ppm): All aromatic protons are shifted downfield from benzene (7.36 ppm) due to the cumulative deshielding effect of the substituents.
-
H-3: This proton is ortho to the strongly withdrawing nitro group, making it the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is ortho to the aldehyde group and will appear as a doublet from coupling with H-5.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
Data Presentation: Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | C=O (Aldehyde) |
| ~150 | C-4 (C-NO₂) |
| ~140 | C-2 (C-Cl) |
| ~135 | C-1 (C-CHO) |
| ~132 | C-6 |
| ~129 | C-5 |
| ~125 | C-3 |
Interpretation and Mechanistic Insights:
-
Carbonyl Carbon (~189 ppm): Similar to the aldehyde proton, the carbonyl carbon is the most deshielded carbon in the molecule and its signal is a key diagnostic feature for aldehydes.[7]
-
Substituted Aromatic Carbons: The carbons directly attached to the electronegative substituents (C-NO₂, C-Cl, C-CHO) are significantly influenced. Their exact chemical shifts are a unique fingerprint of the substitution pattern. The remaining aromatic carbons (C-3, C-5, C-6) appear at distinct, upfield positions.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent signal is not used for referencing.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.[6]
-
Locking and Shimming: The instrument will automatically "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[6]
-
Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C experiments. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.[6] ¹³C NMR generally requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS at 0.00 ppm.
Visualization: Structure-Spectrum Correlation
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Deep Dive into the Vibrational Landscape of 2-Chloro-4-nitrobenzaldehyde: An FTIR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-nitrobenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy, a cornerstone technique in molecular characterization. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a nuanced, field-tested perspective on spectral interpretation, experimental design, and data validation. We will dissect the molecule's vibrational signatures, offering a causal understanding of how its unique substituent pattern—a halogen, a nitro group, and an aldehyde on a benzene ring—manifests in the infrared spectrum. This guide is structured to serve as a self-validating resource, grounding every claim and protocol in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness for its intended audience in research and pharmaceutical development.
Introduction: The Role of FTIR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and materials science, unambiguous molecular identification is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. The power of FTIR lies in its ability to probe the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rock at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups and providing insights into the overall molecular structure.
For a molecule like this compound, which is a key intermediate in the synthesis of various pharmaceuticals and dyes, FTIR provides critical quality control data. It can confirm the identity of the compound, assess its purity, and detect the presence of impurities or starting materials. The specific substitution pattern on the aromatic ring introduces a complex interplay of electronic and steric effects that finely tunes the vibrational frequencies of its constituent functional groups. Understanding these nuances is not merely an academic exercise but a practical necessity for process optimization and regulatory compliance.
The Molecular Structure and Expected Vibrational Signatures of this compound
To interpret the FTIR spectrum of this compound, we must first consider its molecular architecture. The molecule consists of a benzene ring substituted with three functional groups:
-
An Aldehyde Group (-CHO): This group is characterized by a strong C=O stretching vibration and a distinctive C-H stretching vibration.
-
A Nitro Group (-NO2): This group exhibits strong and characteristic symmetric and asymmetric stretching vibrations.
-
A Chlorine Atom (-Cl): The C-Cl bond has a characteristic stretching vibration in the lower frequency region of the spectrum.
-
A Substituted Benzene Ring: The aromatic ring itself gives rise to a series of characteristic C-H and C=C stretching and bending vibrations.
The relative positions of these substituents (ortho-chloro and para-nitro to the aldehyde) influence the electronic distribution within the ring and the vibrational frequencies of the functional groups. For instance, the electron-withdrawing nature of both the nitro and chloro groups will affect the C=O bond strength and, consequently, its stretching frequency.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a validated method for obtaining a high-quality FTIR spectrum of solid this compound. This procedure is designed to be self-validating by incorporating background correction and ensuring sample purity.
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Sample: this compound, analytical grade.
-
Software: Instrument control and data analysis software.
Step-by-Step Experimental Workflow
-
Instrument Preparation and Background Scan:
-
Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes to ensure thermal equilibrium and minimize drift.
-
Purge the sample compartment with dry nitrogen or air to reduce atmospheric water and carbon dioxide interference.
-
Acquire a background spectrum. This is a critical step to ratio out the instrument's and environment's contributions to the spectrum.[5]
-
For the KBr pellet method, the background is collected with an empty pellet holder.
-
For the ATR method, the background is collected with a clean, empty ATR crystal.[3]
-
-
-
Sample Preparation:
-
KBr Pellet Method (Recommended for High-Resolution Transmission):
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry spectroscopic grade KBr. The ratio is crucial; too much sample will lead to total absorption and peak saturation.[1][6]
-
Gently grind the mixture in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained.[7] This minimizes scattering losses and ensures a uniform distribution of the analyte in the KBr matrix.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[6][7] A cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
ATR Method (Rapid and Requires Minimal Sample Prep):
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most routine analyses)
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to account for any sloping baselines.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of this compound.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on established literature.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Resonance Doublet) | Weak to Medium, a key diagnostic feature for aldehydes.[8][9][10][11][12][13] |
| ~1710 - 1685 | Aldehyde C=O Stretch (Aromatic Conjugation) | Strong, sharp. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[8][9][11][14] |
| ~1600 & ~1475 | Aromatic C=C Ring Stretch | Medium, sharp |
| ~1550 - 1475 | Asymmetric NO₂ Stretch | Strong.[15][16][17][18][19] |
| ~1360 - 1290 | Symmetric NO₂ Stretch | Strong.[15][16][17][18][19] |
| ~850 - 550 | C-Cl Stretch | Medium to Strong, in the fingerprint region.[17][20][21][22] |
| ~900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong, pattern is indicative of the substitution on the ring. |
Causality in Peak Positions
-
Aldehyde C=O Stretch: In a simple aliphatic aldehyde, the C=O stretch appears around 1740-1720 cm⁻¹.[8] For this compound, this peak is shifted to a lower wavenumber (~1705 cm⁻¹) due to conjugation with the aromatic ring.[9][11] This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering the energy (and frequency) required to stretch it.
-
Aldehyde C-H Stretch: The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are highly characteristic of an aldehyde.[8][9][13] The presence of the lower frequency band is particularly diagnostic, as the higher frequency band can be obscured by other C-H stretches.[8][9] This phenomenon, known as Fermi resonance, arises from an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[10]
-
Nitro Group Stretches: The two strong bands for the nitro group are due to its asymmetric and symmetric N-O stretching vibrations.[15][16] Their high intensity is a result of the large change in dipole moment during these vibrations. For nitro-aromatic compounds, these bands are typically found at slightly lower frequencies compared to nitroalkanes.[15][16]
-
C-Cl Stretch: The carbon-chlorine stretching vibration is found in the lower frequency "fingerprint" region of the spectrum.[21] Its position can be influenced by the overall structure of the molecule.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be inherently self-validating.
-
Protocol Validation: The use of a background scan is a critical step that accounts for any instrumental or environmental artifacts, ensuring that the final spectrum is solely representative of the sample.[5] When using the KBr pellet method, the transparency of the pellet is a direct visual indicator of proper sample preparation; a cloudy pellet suggests potential issues with moisture or particle size that would compromise the spectral quality.[1][6] For the ATR method, consistent pressure application ensures reproducibility.[4]
-
Spectral Validation: The presence of the complete set of characteristic peaks detailed in the table above provides a high degree of confidence in the identity of the compound. For instance, the simultaneous observation of the strong C=O stretch, the aldehyde C-H doublet, the two strong nitro group absorptions, and the C-Cl stretch creates a unique and definitive fingerprint for this compound. The absence of significant peaks in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹) would confirm the absence of hydroxyl impurities.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound in research and industrial settings. This guide has provided a comprehensive framework for understanding and applying this technique, moving from the foundational principles of molecular vibration to a detailed, practical experimental protocol and a nuanced interpretation of the resulting spectrum. By explaining the "why" behind the experimental choices and grounding the spectral analysis in authoritative references, this document equips the scientist with the expertise to not only generate high-quality data but also to interpret it with confidence and scientific rigor. The logical flow from sample preparation to structural confirmation provides a self-validating workflow, ensuring the trustworthiness of the analytical results.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. mt.com [mt.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. jascoinc.com [jascoinc.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. C-Cl stretching: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Chloro-4-nitrobenzaldehyde (C₇H₄ClNO₃), a crucial intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification, purity assessment, and reaction monitoring. We will explore the predictable fragmentation pathways under electron ionization (EI), detailing the underlying mechanistic principles. This guide also provides validated experimental protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and illustrative diagrams to elucidate the fragmentation cascade.
Introduction: The Analytical Significance of this compound
This compound is a substituted aromatic aldehyde whose purity and structural integrity are paramount in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular structure, featuring an aldehyde, a nitro group, and a chlorine atom on a benzene ring, presents a unique and predictable fragmentation pattern in mass spectrometry.[2] A thorough understanding of its behavior under ionization is critical for unambiguous identification, differentiation from isomers (e.g., 2-Chloro-5-nitrobenzaldehyde or 4-Chloro-3-nitrobenzaldehyde), and the detection of process-related impurities.[3][4]
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC), is an indispensable tool for the analysis of such compounds.[5] The high sensitivity and specificity of GC-MS allow for the confident identification of this compound even in complex matrices. This guide will focus on the fragmentation induced by electron ionization (EI), the most common ionization technique for GC-MS.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric fragmentation.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₃ | [6] |
| Molecular Weight | 185.56 g/mol | [6] |
| Monoisotopic Mass | 184.9880 Da | [6] |
| Appearance | Solid | [7] |
| IUPAC Name | This compound | [7] |
Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathways
Upon entering the ion source of a mass spectrometer, this compound is bombarded with high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, forming an energetically unstable molecular ion (M⁺˙).[8] This radical cation then undergoes a series of fragmentation events to yield smaller, more stable ions. The stability of aromatic systems means that the molecular ion is often readily observed.[9]
The fragmentation of this compound is governed by the interplay of its functional groups: the aldehyde, the nitro group, and the chlorine atom, all influencing the cleavage of the aromatic ring.
Primary Fragmentation Events
The initial fragmentation of the molecular ion is characterized by the loss of small, stable neutral molecules or radicals. For this compound, the following primary fragmentation pathways are proposed:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation pathway for aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion.[10][11]
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the formyl radical (CHO•).[12]
-
Loss of the Nitro Group ([M-NO₂]⁺): The C-N bond can cleave, leading to the expulsion of a nitro radical (NO₂•).[13]
-
Loss of Nitric Oxide ([M-NO]⁺): Rearrangement can lead to the loss of a neutral nitric oxide (NO) molecule, a common fragmentation for nitroaromatic compounds.[14]
-
Loss of a Chlorine Radical ([M-Cl]⁺): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical.
Proposed Fragmentation Mechanism
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization. The presence of the chlorine isotope ³⁷Cl (approximately 24.23% natural abundance) will result in M+2 peaks for all chlorine-containing fragments.
Caption: Proposed EI fragmentation pathway for this compound.
Key Fragment Ions and Their Interpretation
The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 185/187 | [M]⁺˙ | - | C₇H₄ClNO₃⁺˙ |
| 184/186 | [M-H]⁺ | H• | C₇H₃ClNO₃⁺ |
| 156/158 | [M-CHO]⁺ | CHO• | C₆H₄ClNO₂⁺ |
| 155/157 | [M-NO]⁺˙ | NO | C₇H₄ClO₂⁺˙ |
| 139/141 | [M-NO₂]⁺ | NO₂• | C₇H₄ClO⁺ |
| 150 | [M-Cl]⁺ | Cl• | C₇H₄NO₃⁺ |
| 111/113 | [M-NO₂-CO]⁺ | NO₂•, CO | C₆H₄Cl⁺ |
Experimental Protocol: GC-MS Analysis
To obtain a high-quality mass spectrum of this compound, a robust and reproducible analytical method is essential. The following protocol provides a starting point for analysis using a standard GC-MS system.[5]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) in a volumetric flask.[5]
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to achieve a final concentration suitable for injection.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[5]
Instrumentation and Parameters
The following parameters are recommended and may require optimization based on the specific instrument.[4][5]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 40-250) |
Data Analysis Workflow
The following workflow ensures a systematic approach to data interpretation.
Caption: Workflow for GC-MS data analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is a predictable process governed by the chemical nature of its functional groups. By understanding the key fragmentation pathways, including the loss of hydrogen, formyl, nitro, and chlorine radicals, analysts can confidently identify this compound and distinguish it from its isomers. The provided GC-MS protocol serves as a robust starting point for developing validated analytical methods for quality control and research applications in the pharmaceutical and chemical industries. This in-depth guide provides the necessary technical foundation for scientists and researchers to effectively utilize mass spectrometry in their work with this important chemical intermediate.
References
- 1. 5568-33-2|this compound|BLD Pharm [bldpharm.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5568-33-2 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biological activities of 2-Chloro-4-nitrobenzaldehyde derivatives
An In-depth Technical Guide to the Biological Activities of 2-Chloro-4-nitrobenzaldehyde Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword
The confluence of organic synthesis and medicinal chemistry has consistently paved the way for novel therapeutic agents. Within this landscape, substituted benzaldehydes serve as privileged scaffolds, offering a versatile platform for the generation of structurally diverse molecules with significant biological potential. This compound, in particular, has emerged as a crucial starting material. The presence of both a moderately electron-withdrawing chloro group and a strongly electron-withdrawing nitro group enhances the electrophilicity of its aldehyde function, making it a highly reactive precursor for a variety of condensation reactions.[1][2] This guide provides an in-depth exploration of the synthesis and multifaceted biological activities of derivatives originating from this potent chemical entity, with a focus on their antimicrobial and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for new therapeutic leads.
The Synthetic Versatility of this compound
The chemical reactivity of this compound is primarily centered around its carbonyl group. This inherent electrophilicity facilitates its use in a range of synthetic transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.[3][4] These Schiff bases are not only biologically active in their own right but also serve as valuable intermediates for the synthesis of more complex heterocyclic systems.[5]
General Synthesis of Schiff Base Derivatives
The reaction of this compound with various primary amines is a straightforward and efficient method for generating a library of derivatives.[4] The general procedure involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of an imine intermediate, which then dehydrates to form the stable Schiff base.[3][4]
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Solubilization: Dissolve this compound (1 mmol) in a suitable solvent, such as ethanol or methanol (15-20 mL), in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the precipitated solid product is collected by vacuum filtration. If no precipitate forms, the reaction mixture may be cooled in an ice bath or the solvent can be partially evaporated.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activities
Derivatives of substituted benzaldehydes, particularly Schiff bases and their metal complexes, are well-documented for their antimicrobial properties.[5][6] The biological activity of these compounds is often attributed to the presence of the azomethine group (>C=N–), which can interfere with microbial cellular processes.
Antibacterial Activity
Schiff bases derived from this compound are expected to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of these compounds, enhanced by the aromatic rings, allows them to penetrate bacterial cell membranes. The imine group is thought to interact with essential biomolecules, such as enzymes and nucleic acids, disrupting their function and leading to cell death.[6] Studies on related Schiff bases have shown that their metal complexes often exhibit enhanced antibacterial activity compared to the ligands alone.[7][8] This enhancement is attributed to chelation, which can increase the lipophilic nature of the molecule and facilitate its transport across the microbial cell membrane.
Data Summary: Antibacterial Activity of Related Benzaldehyde Schiff Bases
| Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference Compound |
| Pyridine-based Schiff Bases | E. coli | 12.5 | Ampicillin (6.25) |
| Pyridine-based Schiff Bases | S. aureus | 6.25 | Ampicillin (6.25) |
| Pyridine-based Schiff Bases | B. subtilis | 6.25 | Ampicillin (6.25) |
| Pyridine-based Schiff Bases | P. aeruginosa | 12.5 | Ampicillin (12.5) |
| Anthracene/Pyrene-based Schiff Bases | B. cereus | Active | Tetracycline |
| Anthracene/Pyrene-based Schiff Bases | E. coli | Active | Tetracycline |
Data compiled from studies on various benzaldehyde derivatives to illustrate potential efficacy.[5][6]
Antifungal Activity
The antifungal potential of this compound derivatives, such as hydrazones and Schiff bases, is a significant area of investigation.[3][4] The mechanism of antifungal action for some benzaldehyde derivatives is believed to involve the disruption of cellular antioxidation systems.[9] By generating reactive oxygen species (ROS), these compounds can induce oxidative stress that overwhelms the fungal cell's defense mechanisms, leading to cell death.[9] Studies on hydrazone derivatives of 2-nitrobenzaldehyde have demonstrated potent activity against various Candida species.[10]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.
-
Controls: Positive (fungus with no compound) and negative (broth only) controls are included. A standard antifungal agent (e.g., fluconazole) is also tested as a reference.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Anticancer Activity
The development of novel anticancer agents remains a critical focus of pharmaceutical research. Derivatives of this compound have shown promise in this area, with several studies highlighting their cytotoxic effects against various cancer cell lines.[5][11]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many cytotoxic compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This can occur via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[5] Studies on benzyloxybenzaldehyde derivatives have indicated that they can arrest the cell cycle and induce apoptosis, often associated with the loss of mitochondrial membrane potential.[12]
Caption: Potential mechanism of anticancer activity via apoptosis induction.
Structure-Activity Relationship (SAR) Insights
Research into hybrid molecules containing the 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety (derived from a related nitro-substituted aldehyde) has provided valuable structure-activity relationship (SAR) insights.[11] These studies have shown that the presence of this specific substituent is crucial for anticancer effects. Furthermore, the nature of the substituent at other positions on the heterocyclic core can significantly modulate the cytotoxic activity.[11] For instance, derivatives bearing carboxylic acid residues or p-hydroxyphenyl groups have been found to be particularly effective.[11]
Data Summary: Anticancer Activity of Related 4-Thiazolidinone Derivatives
| Compound ID | Leukemia (MOLT-4) | Colon Cancer (SW-620) | CNS Cancer (SF-539) | Melanoma (SK-MEL-5) |
| 2h | 1.18 | 1.45 | 1.61 | 1.63 |
| 2f | 2.11 | 2.01 | 2.25 | 2.31 |
| 2j | 1.98 | 2.15 | 2.40 | 2.28 |
Data represents GI₅₀ values (µM) from studies on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[11]
Conclusion and Future Perspectives
This compound stands as a highly valuable and reactive scaffold for the synthesis of a diverse array of biologically active derivatives. The straightforward chemistry, particularly for Schiff base formation, allows for the rapid generation of compound libraries for screening. The derivatives have demonstrated significant potential as both antimicrobial and anticancer agents, with mechanisms of action that are beginning to be understood.
Future research should focus on:
-
Expanding the structural diversity of derivatives beyond simple Schiff bases to more complex heterocyclic systems.
-
Investigating the therapeutic potential of metal complexes of these derivatives to enhance biological activity.
-
Conducting detailed mechanistic studies to elucidate the specific molecular targets of the most potent compounds.
-
Optimizing lead compounds through medicinal chemistry approaches to improve efficacy and reduce toxicity, paving the way for potential clinical development.
The continued exploration of derivatives from this compound holds considerable promise for the discovery of next-generation therapeutic agents to combat infectious diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmrsti.com [ijmrsti.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-nitrobenzaldehyde: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrobenzaldehyde is a trifunctional aromatic compound whose strategic arrangement of an aldehyde, a chloro substituent, and a nitro group makes it an exceptionally versatile synthon in organic chemistry. The potent electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, profoundly activates the aryl halide for nucleophilic aromatic substitution (SNAr). Concurrently, the aldehyde function serves as a classical electrophilic handle for carbon-carbon bond formation, while the nitro group itself can be readily transformed into an amino group, unlocking further synthetic pathways. This guide provides an in-depth analysis of the core reactivity of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations, including SNAr reactions, Wittig olefination, nitro group reduction, and its utility in the synthesis of complex heterocyclic scaffolds such as quinazolines.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5568-33-2 | [1] |
| Molecular Formula | C₇H₄ClNO₃ | [1][2] |
| Molecular Weight | 185.56 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 97-101 °C | |
| Purity | ≥98% | [3][4] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[3]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
Core Reactivity: An Electronically Primed Scaffold
The synthetic utility of this compound is dictated by the electronic interplay of its three functional groups. The nitro (-NO₂) and chloro (-Cl) groups are both electron-withdrawing, rendering the aromatic ring highly electron-deficient. This electronic posture is central to its reactivity.
-
Activation for SNAr: The nitro group, located para to the chlorine, provides powerful resonance stabilization for the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.[6][7] This makes the C2-Cl bond exceptionally susceptible to substitution by a wide range of nucleophiles.
-
Electrophilic Aldehyde: The aldehyde group (-CHO) serves as a potent electrophilic site, readily participating in nucleophilic additions and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.[8]
-
Latent Nucleophilic Site: The nitro group can be chemically reduced to an amino group (-NH₂), completely inverting its electronic character from withdrawing to donating.[9] This transformation creates a nucleophilic center on the ring, enabling a secondary phase of synthetic diversification.
Caption: Core reactivity sites of this compound.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride is arguably the most powerful transformation for this building block. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, the transition state of which is stabilized by the para-nitro group.[6][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-(Methylamino)-4-nitrobenzaldehyde
This protocol demonstrates a typical SNAr reaction using an amine as the nucleophile.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (5.0 g, 26.9 mmol) in ethanol (50 mL).
-
Reagent Addition: To this suspension, add an aqueous solution of methylamine (40% w/w, 6.3 g, 81 mmol, 3.0 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum to yield the 2-(methylamino)-4-nitrobenzaldehyde product.
Aldehyde Transformation: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[11][12][13] Using this compound, this reaction allows for the introduction of a variety of alkenyl substituents. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[14]
Experimental Protocol: Synthesis of 2-Chloro-4-nitro-stilbene
This procedure outlines the synthesis of an alkene from this compound using a commercially available phosphorus ylide.[11]
-
Ylide Preparation (if not commercial): Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (3.0 g, 16.2 mmol) in 40 mL of anhydrous dichloromethane.
-
Reagent Addition: Add the phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equivalents) portion-wise to the aldehyde solution at room temperature with vigorous stirring.[11]
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.[11]
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes).[11] The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter off the solid. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to obtain the desired alkene.
Caption: Experimental workflow for the Wittig reaction.
Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step that opens up a vast array of subsequent chemical modifications. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the aldehyde or dehalogenation.
| Reducing System | Selectivity Notes | Reference |
| SnCl₂ / HCl | Highly effective for aromatic nitro groups; mild enough to preserve the aldehyde and chloro groups. | [15] |
| Fe / Acetic Acid | A classic, cost-effective method with good selectivity for the nitro group. | [15] |
| H₂ / Raney Nickel | Can be used, but carries a risk of dehalogenation, especially with chlorine. Careful monitoring is required. | [15] |
| Sodium Sulfide (Na₂S) | Useful for selective reduction when other reducible groups are present. | [15] |
Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzaldehyde
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 26.9 mmol) and ethanol (100 mL).
-
Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.4 g, 135 mmol, 5.0 equivalents) in 30 mL of concentrated hydrochloric acid.
-
Reagent Addition: Add the acidic SnCl₂ solution to the stirred suspension of the nitrobenzaldehyde at room temperature. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.
-
Reaction Execution: After the initial exotherm subsides, heat the mixture to 60-70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully neutralize by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 4-Amino-2-chlorobenzaldehyde.
Application in Heterocyclic Synthesis: The Quinazoline Scaffold
The true power of this compound is realized in multi-step syntheses where its different reactive sites are addressed sequentially. The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, provides an excellent example.[16][17][18]
A potential synthetic route could involve:
-
SNAr: React this compound with an amine to install a side chain.
-
Nitro Reduction: Reduce the nitro group to an aniline derivative.
-
Cyclization: The resulting ortho-amino benzaldehyde derivative can then undergo condensation and cyclization with a suitable nitrogen source (like ammonium acetate or formamide) to construct the quinazoline ring system.[16][19]
Caption: A potential synthetic pathway to quinazolines.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its well-defined and predictable reactivity, stemming from its unique electronic architecture, allows chemists to strategically perform nucleophilic aromatic substitution, aldehyde elaborations, and transformations based on the reduction of its nitro group. These characteristics make it an indispensable tool for accessing a wide range of complex molecules, particularly substituted anilines, stilbenes, and important heterocyclic systems for applications in pharmaceutical and materials science research. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging this powerful synthon in drug discovery and development programs.
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | 5568-33-2 [sigmaaldrich.com]
- 4. 5568-33-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Quinazoline synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazolinone synthesis [organic-chemistry.org]
Reactivity of the aldehyde group in 2-Chloro-4-nitrobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-4-nitrobenzaldehyde
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Its chemical behavior is dominated by the aldehyde functional group, the reactivity of which is significantly modulated by the electronic properties of the chloro and nitro substituents on the aromatic ring. This guide provides a comprehensive analysis of the aldehyde group's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the underlying electronic effects that render the carbonyl carbon highly electrophilic and detail its participation in key synthetic transformations, including nucleophilic additions, condensation reactions, olefinations, reductions, and oxidations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this versatile chemical building block.
Introduction: The Molecular Architecture and Its Synthetic Importance
This compound (C₇H₄ClNO₃) is a crystalline solid that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from the strategic placement of three distinct functional groups on a benzene ring: an aldehyde, a chloro group, and a nitro group. The aldehyde is the primary site of reactivity, while the ortho-chloro and para-nitro substituents act as powerful modulators, profoundly influencing the course and efficiency of its chemical reactions. These substituents are not mere spectators; they are critical directors of the molecule's synthetic potential, making it an essential component in the synthesis of various pharmaceutical agents, including benzimidazoles and other heterocyclic systems.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5568-33-2 | [4] |
| Molecular Formula | C₇H₄ClNO₃ | [1] |
| Molecular Weight | 185.56 g/mol | [1] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | GVBXZIANHMNKAK-UHFFFAOYSA-N | [5] |
The Core Principle: Electron-Deficient Carbonyl and Heightened Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is dramatically enhanced by the synergistic electron-withdrawing effects of the chloro and nitro groups.[6][7]
-
Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. This inductive withdrawal makes the entire ring system, including the carbonyl carbon, more electron-deficient.[8]
-
Resonance Effect (-R or -M): The nitro group at the para position exerts a powerful resonance effect. It delocalizes the pi-electrons of the ring, pulling electron density away and creating a significant partial positive charge on the carbonyl carbon. This effect is more pronounced than the inductive effect and is the primary driver of the aldehyde's high reactivity.[8][9]
The combined -I and -R effects make the carbonyl carbon in this compound exceptionally susceptible to attack by nucleophiles, often allowing reactions to proceed under milder conditions and with higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[6][10]
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google Patents [patents.google.com]
- 4. This compound | 5568-33-2 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. learncbse.in [learncbse.in]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Chloro-4-nitrobenzaldehyde
Introduction
Quinazolines and their derivatives represent a critical class of nitrogen-containing heterocyclic compounds, commanding significant attention in medicinal chemistry and drug development.[1][2][3][4][5] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, underscore their therapeutic potential.[1][3][6][7][8] Notably, several quinazoline-based drugs have received FDA approval for treating various cancers, such as lung and pancreatic tumors.[1][8] The synthesis of novel quinazoline derivatives is a focal point of contemporary research, driven by the quest for more potent and selective therapeutic agents.[1][9]
This document provides a detailed guide for the synthesis of quinazoline derivatives, utilizing 2-Chloro-4-nitrobenzaldehyde as a versatile starting material. This precursor offers strategic advantages due to the presence of three key functional groups: an aldehyde, a chloro group, and a nitro group. These moieties provide multiple reaction sites for constructing the quinazoline scaffold and for subsequent functionalization, enabling the creation of diverse chemical libraries for drug discovery.
We will explore a robust and efficient synthetic methodology, detailing the underlying chemical principles, step-by-step protocols, and expected outcomes. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring reproducibility and success for researchers in the field.
Synthetic Strategy and Mechanistic Overview
The synthesis of quinazolines from this compound typically proceeds through a multi-step sequence involving condensation, cyclization, and aromatization. A common and effective approach involves the reaction of the aldehyde with a suitable nitrogen source, such as an amine or ammonia equivalent, to form an intermediate which then undergoes intramolecular cyclization. The chloro and nitro groups can be retained in the final product for further modification or can participate in the reaction sequence depending on the chosen reagents and conditions.
A plausible and widely applicable synthetic route involves a base-promoted, metal-free tandem cycloaddition reaction. This strategy leverages the reactivity of the ortho-substituted nitroarene (this compound), an aldehyde, and an ammonium salt as the nitrogen source.[10] This approach is advantageous due to its high atom economy and the use of readily available and often less toxic reagents.
Mechanistic Pathway
The reaction is proposed to proceed through the following key steps:
-
Initial Condensation: The aldehyde group of this compound reacts with the ammonium salt (e.g., ammonium acetate) to form an imine intermediate.
-
Nucleophilic Attack: A base facilitates the deprotonation of a suitable carbon nucleophile (derived from another molecule of the aldehyde or a different component), which then attacks the imine.
-
Intramolecular Cyclization: The nitro group is reduced in situ or in a subsequent step to an amino group. This newly formed amino group then undergoes an intramolecular nucleophilic attack on a suitable electrophilic center, leading to the formation of the dihydropyrimidine ring of the quinazoline core.
-
Aromatization: The dihydroquinazoline intermediate undergoes oxidation to yield the final aromatic quinazoline product. This oxidation can be achieved using a mild oxidant or can occur spontaneously in the presence of air.
The following diagram illustrates the generalized workflow for this synthetic approach.
Caption: General workflow for quinazoline synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 6-nitro-substituted quinazoline derivative from this compound.
Protocol 1: One-Pot Synthesis of 2-Aryl-6-nitroquinazolines
This protocol describes a one-pot, three-component reaction for the synthesis of 2-aryl-6-nitroquinazolines from this compound, a substituted benzaldehyde, and ammonium acetate. This method is based on the principles of tandem reactions that are efficient and often provide good yields.[10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Substituted Benzaldehyde | Reagent Grade | Acros Organics |
| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | J.T. Baker |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Deionized Water | - | - |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Temperature controller
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 185.6 mg), the desired substituted benzaldehyde (1.2 mmol), and ammonium acetate (5.0 mmol, 385.4 mg).
-
Addition of Solvent and Base: Add anhydrous DMSO (5 mL) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-6-nitroquinazoline.
Expected Yield: 70-85%
Characterization: The structure of the synthesized quinazoline should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of 2-aryl-6-nitroquinazolines.
Caption: Key steps in the one-pot synthesis.
Applications in Drug Development
Quinazolines synthesized from this compound, particularly those bearing a nitro group, are valuable intermediates in drug discovery. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce various pharmacophores. This allows for the generation of a library of compounds for screening against various biological targets.
For instance, many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy, feature a quinazoline core.[11][12] The ability to synthesize a diverse range of substituted quinazolines from a common starting material is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these inhibitors.[7][13]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent unwanted side reactions, such as the hydrolysis of intermediates.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Purification: The purification of the final product by column chromatography may require careful selection of the eluent system to achieve good separation from any unreacted starting materials and byproducts.
-
Safety: this compound and other reagents used in this synthesis should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
The synthesis of quinazolines from this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to access a wide range of quinazoline derivatives. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, it is possible to consistently obtain high yields of the desired products, thereby facilitating the discovery and development of new and improved therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 6. ijpsi.org [ijpsi.org]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation with 2-Chloro-4-nitrobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Carbon-Carbon Bond Formation
The Knoevenagel condensation is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-carbon double bonds.[1][2][3] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The use of 2-Chloro-4-nitrobenzaldehyde as the aldehyde component is of particular interest in medicinal chemistry and materials science. The resulting α,β-unsaturated products serve as valuable intermediates for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures. The electron-withdrawing nature of the chloro and nitro substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the condensation reaction.[4]
This application note provides a comprehensive guide to performing the Knoevenagel condensation with this compound, including a detailed reaction mechanism, a step-by-step experimental protocol, analytical characterization methods, and an overview of potential applications.
Reaction Mechanism and Key Considerations
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[5][6][7] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Several factors can influence the outcome of the Knoevenagel condensation, including the choice of catalyst, solvent, and the nature of the active methylene compound. While piperidine is a commonly used and effective catalyst, greener alternatives such as amino acids (e.g., glycine, proline) have also been successfully employed.[8][9][10] The solvent can also play a crucial role, with polar protic solvents like ethanol often favoring the reaction.[11][12] However, aprotic polar solvents and even solvent-free conditions have been shown to be effective.[11][13]
Visualizing the Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-2-(2-chloro-4-nitrobenzylidene)malononitrile
This protocol details the synthesis of a representative Knoevenagel condensation product using this compound and malononitrile.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 5568-33-2 | 185.56 | 1.86 g (10 mmol) |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g (10 mmol) |
| Piperidine | 110-89-4 | 85.15 | 0.1 mL (~1 mmol) |
| Ethanol | 64-17-5 | 46.07 | 20 mL |
| Distilled Water | 7732-18-5 | 18.02 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Safety Precautions
-
This compound: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[14]
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[19][20][21][22][23] Handle with extreme care in a fume hood, away from ignition sources.
-
Ethanol: Highly flammable liquid and vapor.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.
-
Catalyst Addition: To the stirring solution, add 0.1 mL (~1 mmol) of piperidine dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of a yellow precipitate indicates product formation. The reaction is typically complete within 1-2 hours.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Analytical Characterization of the Product
The structure and purity of the synthesized (E)-2-(2-chloro-4-nitrobenzylidene)malononitrile can be confirmed using various spectroscopic techniques.[24][25]
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum will show characteristic peaks for the aromatic protons and the vinylic proton. The absence of the aldehyde proton peak from the starting material confirms the reaction has occurred.[24][26]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show a strong peak corresponding to the nitrile (C≡N) stretch (around 2230 cm-1) and the disappearance of the aldehyde C=O stretch from the starting material.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, confirming the expected molecular formula.[26]
Analytical Workflow
Caption: Workflow for the analysis and characterization of the product.
Applications in Research and Drug Development
The products derived from the Knoevenagel condensation of this compound are versatile building blocks for the synthesis of various biologically active molecules and functional materials.
-
Antimicrobial and Antifungal Agents: The resulting benzylidene malononitrile derivatives have been investigated for their potential as antimicrobial and antifungal agents. The presence of the electron-withdrawing groups and the conjugated system can contribute to their biological activity.
-
Anticancer Agents: Certain derivatives have shown promise as anticancer agents. They can be further modified to synthesize novel heterocyclic compounds with potential antiproliferative properties.
-
Fluorescent Probes: The extended π-conjugated system in these molecules can impart fluorescent properties, making them suitable for the development of fluorescent probes for biological imaging and sensing applications.[8]
-
Non-linear Optical Materials: The charge-transfer characteristics of these molecules make them candidates for applications in non-linear optics.
Conclusion
The Knoevenagel condensation of this compound offers a reliable and efficient method for the synthesis of valuable chemical intermediates. The straightforward experimental protocol, coupled with the high reactivity of the starting materials, makes this a valuable reaction for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanism and optimizing reaction conditions, a wide array of functionalized molecules can be accessed for various scientific applications.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
- 18. sds.chemtel.net [sds.chemtel.net]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. chemos.de [chemos.de]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. carlroth.com [carlroth.com]
- 24. jocpr.com [jocpr.com]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This application note provides a detailed guide to the Suzuki coupling of 2-Chloro-4-nitrobenzaldehyde, a substrate of significant interest in medicinal chemistry and materials science. The resulting 4-nitrobiaryl-2-carbaldehyde scaffolds are versatile intermediates, with the nitro group amenable to reduction to an amine for further derivatization, and the aldehyde serving as a synthetic handle for a multitude of transformations.
This document will delve into the mechanistic nuances of this reaction, provide a robust experimental protocol, and offer insights into overcoming potential challenges, thereby empowering researchers to confidently employ this powerful synthetic tool.
Mechanistic Considerations: Activating a Deactivated Halide
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the rate-limiting oxidative addition step. However, the electronic properties of the substrate play a crucial role. In the case of this compound, the strongly electron-withdrawing nitro group at the para position significantly activates the carbon-chlorine bond towards oxidative addition by the palladium(0) catalyst. This electronic activation makes the Suzuki coupling of this otherwise challenging substrate highly feasible.
The aldehyde group, while generally well-tolerated in Suzuki couplings, can potentially influence the reaction by coordinating to the palladium center. This interaction could, in some cases, modulate the catalyst's activity. Careful selection of ligands is therefore crucial to ensure efficient and chemoselective coupling.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for similar electron-deficient aryl chlorides and offers a reliable starting point for the Suzuki coupling of this compound. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₄ClNO₃ | 185.56 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - |
| Deionized Water | H₂O | 18.02 | 1 mL | - |
Equipment:
-
Microwave reactor
-
Microwave reactor vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 185.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and sodium carbonate (2.0 mmol, 212.0 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the vial.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (5 mL total).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120°C for 30 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-nitro-2-biphenylcarbaldehyde.
Figure 2: A streamlined workflow for the microwave-assisted Suzuki coupling of this compound.
Ligand Selection for Optimal Performance
The choice of ligand is paramount in Suzuki-Miyaura couplings, especially for challenging substrates. While tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, more specialized ligands can offer improved yields and reaction rates. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often advantageous.
-
Buchwald Ligands: Ligands such as SPhos and XPhos are known to be highly effective for the coupling of aryl chlorides due to their steric bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form highly stable and active palladium complexes, making them excellent candidates for this transformation.
Troubleshooting and Side Reactions
While the proposed protocol is robust, researchers should be aware of potential side reactions and troubleshooting strategies:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere and that the solvents are properly degassed can minimize this.
-
Reduction of the Aldehyde: The aldehyde group is generally stable, but under certain conditions, especially with prolonged heating or in the presence of specific bases, it can be reduced to the corresponding alcohol. If this is observed, screening milder bases (e.g., potassium carbonate) or reducing the reaction temperature and time may be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing pathway. Using anhydrous solvents and ensuring the base is dry can help mitigate this.
-
Low Conversion: If the reaction stalls or gives low conversion, consider screening different palladium precatalysts, ligands, bases, and solvent systems. An increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may also be necessary.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and accessible method for the synthesis of valuable biaryl aldehyde intermediates. The electron-withdrawing nitro group facilitates the key oxidative addition step, making this transformation highly efficient, particularly with modern palladium catalysts and microwave-assisted heating. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully employ this protocol to advance their synthetic endeavors in drug discovery and materials science.
References
The Reaction of 2-Chloro-4-nitrobenzaldehyde with Primary Amines: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the reaction between 2-chloro-4-nitrobenzaldehyde and primary amines, a cornerstone transformation in modern synthetic chemistry. This reaction is pivotal for the construction of novel Schiff bases, which are integral intermediates in the development of pharmaceuticals, functional materials, and catalysts. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the critical analytical techniques for product characterization. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and effectively utilize this versatile reaction.
Introduction: The Significance of Schiff Base Formation
The condensation of an aldehyde or ketone with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic chemistry.[1] These compounds, characterized by the azomethine group (-C=N-), are not merely synthetic curiosities; they are prevalent in biologically active molecules and serve as versatile ligands in coordination chemistry.[1][2] The reaction involving this compound is of particular interest due to the electronic properties of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) substituent significantly influences the reactivity of the aldehyde, making it a valuable synthon for a diverse array of molecular architectures.[3] The resulting Schiff bases are key precursors to a variety of heterocyclic compounds and have shown promise as antibacterial, antifungal, and anticancer agents.[4][5]
Reaction Mechanism: A Tale of Two Pathways
The reaction of this compound with primary amines can proceed via two primary pathways: nucleophilic addition to the carbonyl group to form a Schiff base, and nucleophilic aromatic substitution (SNAr) of the chloride. The predominant pathway is highly dependent on the reaction conditions and the nature of the primary amine.
Schiff Base Formation (Imine Formation)
Under neutral or mildly acidic conditions, the reaction typically proceeds through the formation of an imine.[6] The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to yield the final Schiff base.[6] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.[3]
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Protocol for the Synthesis of Schiff Bases Using 2-Chloro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 2-Chloro-4-nitrobenzaldehyde and various primary amines. Schiff bases, characterized by their azomethine functional group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science.[1][2] The presence of both a chloro and a nitro group on the benzaldehyde ring offers unique electronic properties that can be exploited in the design of novel therapeutic agents and functional materials. This guide will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and outline the necessary characterization techniques to ensure the purity and identity of the final product.
Introduction: The Significance of Substituted Schiff Bases
Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[3] The resulting imine linkage is a key structural motif in many biologically active molecules.[4] The specific use of this compound as a precursor is of particular interest due to the strong electron-withdrawing nature of the nitro group and the presence of a halogen. These features enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine, and can significantly influence the biological activity of the resulting Schiff base.[5] Schiff bases derived from nitro- and chloro-substituted benzaldehydes have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and is reversible.[6] Understanding the mechanism is crucial for optimizing reaction conditions.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack forms a transient zwitterionic intermediate.
Step 2: Proton Transfer A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a neutral aminoalcohol, also known as a carbinolamine intermediate.
Step 3: Acid Catalysis and Dehydration In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
Step 4: Elimination of Water The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling a molecule of water and forming the final imine or Schiff base product.
Caption: General mechanism for Schiff base formation.
Experimental Protocol: A General Procedure
This protocol outlines a standard laboratory procedure for the synthesis of a Schiff base from this compound and a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | Reagent Grade, ≥98% | Standard Chemical Supplier |
| Primary Amine (e.g., Aniline) | Reagent Grade, ≥99% | Standard Chemical Supplier |
| Absolute Ethanol | ACS Grade | Standard Chemical Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier |
| Round-bottom flask (50 mL or 100 mL) | - | Standard Lab Glassware |
| Reflux condenser | - | Standard Lab Glassware |
| Magnetic stirrer and stir bar | - | Standard Lab Equipment |
| Heating mantle | - | Standard Lab Equipment |
| Büchner funnel and filter paper | - | Standard Lab Glassware |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard Lab Supplier |
Step-by-Step Synthesis
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in approximately 25 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.
-
Addition of Amine: In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., aniline) in about 15 mL of absolute ethanol.
-
Reaction Initiation: Add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a period of 2 to 4 hours.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v). The disappearance of the starting material spots (aldehyde and amine) and the appearance of a new product spot indicate the progression of the reaction.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Purification (Initial): Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[6]
-
Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent, such as absolute ethanol or a mixture of ethanol and water.[6] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Experimental workflow for Schiff base synthesis.
Product Characterization
To confirm the successful synthesis of the Schiff base and to assess its purity, a combination of spectroscopic and physical methods should be employed.
Physical Properties
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the synthesized compound.
-
Appearance: Note the color and crystalline nature of the product. Schiff bases derived from nitrobenzaldehydes are often yellow or orange crystalline solids.
Spectroscopic Analysis
The transformation of this compound to its Schiff base derivative is accompanied by distinct changes in their respective spectra.
| Spectroscopic Technique | This compound (Starting Material) | Expected Schiff Base Product |
| FT-IR (cm⁻¹) | Strong C=O stretch (aldehyde) around 1700-1720 cm⁻¹.[6] | Absence of the C=O stretch. Appearance of a new C=N stretch (imine) around 1600-1650 cm⁻¹.[4] |
| ¹H NMR (ppm) | A characteristic singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5). | Disappearance of the aldehyde proton singlet. Appearance of a new singlet for the azomethine proton (-CH=N-) around δ 8.0-9.0.[4] |
| ¹³C NMR (ppm) | A resonance for the carbonyl carbon around δ 190-200. | Disappearance of the carbonyl carbon signal. Appearance of a new signal for the imine carbon around δ 160-170. |
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is an irritant. Avoid inhalation, ingestion, and skin contact.
-
Primary amines can be toxic and corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and sources of ignition.
-
Glacial acetic acid is corrosive. Handle with appropriate care to avoid burns.
Conclusion
This protocol provides a robust and reproducible method for the synthesis of Schiff bases from this compound. The straightforward nature of the reaction, coupled with the potential for diverse biological activities of the products, makes this a valuable synthetic route for researchers in drug discovery and related fields. Proper characterization is paramount to ensure the structural integrity and purity of the synthesized compounds, laying a solid foundation for subsequent biological or material science investigations.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. benchchem.com [benchchem.com]
Application Note: One-Pot Reductive Cyclization of 4-Chloro-3-nitrobenzaldehyde to Synthesize 6-Chloro-1H-indazole
Abstract
This document provides a comprehensive technical guide for the synthesis of 6-chloro-1H-indazole via a one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde. Indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] The described method offers an efficient, streamlined pathway that leverages the chemoselective reduction of an aromatic nitro group followed by spontaneous intramolecular cyclization. We detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss critical safety considerations, characterization techniques, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for accessing this valuable heterocyclic intermediate.
Introduction and Significance
The indazole nucleus is a bicyclic heteroaromatic system that is isosteric with indole and recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically significant molecules, such as Pfizer's Axitinib (Inlyta®), a potent VEGFR inhibitor for treating renal cell carcinoma. The specific target of this protocol, 6-chloro-1H-indazole, is a crucial building block for synthesizing a wide array of bioactive compounds in pharmaceutical and agrochemical research.[2]
Traditional multi-step syntheses of substituted indazoles can be time-consuming and inefficient. The one-pot reductive cyclization of an ortho-nitrobenzaldehyde presents a highly convergent and atom-economical alternative.[3][4] This process involves the tandem reduction of the nitro group to an amine, which, being positioned ortho to the aldehyde, undergoes a rapid and spontaneous intramolecular condensation to form the stable indazole ring system. This application note focuses on the use of sodium dithionite (also known as sodium hydrosulfite), an inexpensive, versatile, and metal-free reducing agent known for its high chemoselectivity in reducing nitroarenes without affecting other sensitive functional groups like aldehydes and halogens.[3][5]
Reaction Principle and Mechanism
The overall transformation converts 4-chloro-3-nitrobenzaldehyde into 6-chloro-1H-indazole in a single synthetic operation. The reaction proceeds through two key sequential stages within the same pot:
-
Reduction of the Nitro Group: Sodium dithionite (Na₂S₂O₄) in an aqueous medium is the active reducing agent. It is believed to exist in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the primary single-electron donor.[5] The reduction of the nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates before yielding the corresponding primary amine, 3-amino-4-chlorobenzaldehyde.[6][7]
-
Intramolecular Cyclization and Dehydration: The in situ generated amino group, being a potent nucleophile, immediately attacks the electrophilic carbonyl carbon of the adjacent aldehyde group. This forms a cyclic hemiaminal (or carbinolamine) intermediate. Subsequent acid- or base-catalyzed dehydration (aromatization) of this unstable intermediate expels a molecule of water to furnish the thermodynamically stable aromatic 1H-indazole ring.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Workflow Overview
The procedure is designed for simplicity and efficiency, minimizing handling and purification steps. The overall workflow can be visualized as a linear progression from reaction setup to final product isolation.
Caption: High-level experimental workflow diagram.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Compound Name | Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.57 | 16369-03-2 | Starting Material, >98% purity |
| Sodium Dithionite (Hydrosulfite) | Na₂S₂O₄ | 174.11 | 7775-14-6 | Reducing Agent, >85% purity (technical grade is often sufficient) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Reaction Solvent, Reagent Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent, HPLC Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | For neutralization/wash |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | - | - | For final wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent |
4.2 Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware for filtration and recrystallization
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
4.3 Step-by-Step Procedure
-
Reaction Setup: In the 250 mL three-neck flask, dissolve 4-chloro-3-nitrobenzaldehyde (5.0 g, 26.9 mmol, 1.0 equiv) in ethanol (75 mL). Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Begin stirring to ensure complete dissolution.
-
Causality: Ethanol is chosen as a co-solvent to solubilize the organic starting material while being miscible with the aqueous reducing agent solution.
-
-
Prepare Reducing Agent Solution: In a separate beaker, dissolve sodium dithionite (14.1 g, ~81.0 mmol, 3.0 equiv) in deionized water (75 mL). Note that the solution may be cloudy and should be used promptly after preparation.
-
Causality: A stoichiometric excess of the reducing agent is used to ensure complete conversion of the nitro group and to account for any potential degradation of the dithionite.
-
-
Reductive Cyclization: Gently heat the ethanolic solution of the starting material to 50-60 °C. Once the temperature is stable, add the aqueous sodium dithionite solution dropwise via the dropping funnel over 30-45 minutes.
-
Causality: The reaction is exothermic.[8] Slow, controlled addition and moderate heating prevent a runaway reaction while ensuring a sufficient rate for the reduction to proceed smoothly. An increase in temperature or a color change from pale yellow to a darker orange/brown is typically observed.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material spot should disappear and a new, more polar spot corresponding to the product should appear.
-
Causality: Heating ensures the reaction goes to completion. TLC is a crucial and rapid technique to visually confirm the consumption of the starting material, preventing premature workup.
-
-
Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture using a rotary evaporator to remove the majority of the ethanol. c. Add ethyl acetate (100 mL) to the remaining aqueous slurry and transfer the contents to a 500 mL separatory funnel. d. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[5] e. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Causality: The product is organic-soluble and is extracted from the aqueous phase containing inorganic salts. The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to break emulsions and remove residual water.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. A light brown or off-white solid should be obtained.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield: 60-80% of 6-chloro-1H-indazole.
-
Characterization
The identity and purity of the synthesized 6-chloro-1H-indazole should be confirmed using standard analytical techniques.
| Property | 4-Chloro-3-nitrobenzaldehyde (Start) | 6-Chloro-1H-indazole (Product) |
| Molecular Formula | C₇H₄ClNO₃ | C₇H₅ClN₂ |
| Molecular Weight | 185.57 g/mol | 152.58 g/mol [9] |
| Appearance | Pale yellow crystalline solid | Off-white to light tan solid |
| Melting Point | 65-68 °C | 174-177 °C[9] |
| ¹H NMR (DMSO-d₆) | δ ~10.1 (s, 1H, CHO), 8.5 (d, 1H), 8.2 (dd, 1H), 7.9 (d, 1H) | δ ~13.3 (br s, 1H, NH), 8.1 (s, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.1 (dd, 1H) |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
4-Chloro-3-nitrobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Dithionite (Hydrosulfite): This reagent requires careful handling.
-
Self-heating: It is classified as self-heating and may catch fire upon prolonged contact with air and moisture.[10][11][12] Keep the container tightly closed and store in a cool, dry place away from combustible materials.[12][13]
-
Reactivity: Contact with acids liberates toxic sulfur dioxide gas.[13] Do not store near acids.[11] Never add water to the solid reagent; always add the solid to water or another solvent.[11][13]
-
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Inactive reducing agent (degraded Na₂S₂O₄). 2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of sodium dithionite. 2. Increase reaction time or slightly increase temperature (to 70 °C), monitoring by TLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during recrystallization. | 1. Perform additional extractions of the aqueous layer. 2. Ensure a minimum amount of hot solvent is used for recrystallization to avoid leaving product in the mother liquor. |
| Oily Product | Presence of impurities or residual solvent. | Purify via silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes). |
| Dark-Colored Product | Formation of polymeric or degradation byproducts. | Treat the crude product solution in ethyl acetate with activated charcoal before the final filtration and concentration step. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mst.edu [web.mst.edu]
- 9. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]
- 10. edvotek.com [edvotek.com]
- 11. westliberty.edu [westliberty.edu]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Strategic Application of 2-Chloro-4-nitrobenzaldehyde in the Synthesis of Novel Antimicrobial Agents: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, the synthetic chemist's toolkit must contain versatile and reactive building blocks. Among these, 2-chloro-4-nitrobenzaldehyde stands out as a pivotal starting material, offering a unique combination of reactive sites that can be strategically manipulated to construct a diverse array of bioactive molecules. The presence of an electrophilic aldehyde, an activatable chloro group, and an electron-withdrawing nitro functionality provides a rich platform for the synthesis of complex heterocyclic systems and other scaffolds with pronounced antimicrobial properties.
This technical guide, designed for researchers, scientists, and drug development professionals, delves into the practical application of this compound in the synthesis of promising antimicrobial agents. Moving beyond a mere recitation of procedures, we will explore the underlying chemical principles, the rationale behind experimental design, and provide detailed, field-proven protocols for the synthesis of key compound classes, including Schiff bases, chalcones, and quinazolinones.
The Chemical Versatility of this compound
The strategic importance of this compound in medicinal chemistry stems from its trifunctional nature. The aldehyde group serves as a primary site for condensation reactions, most notably with primary amines to form Schiff bases (imines). The strong electron-withdrawing effect of the nitro group at the para-position enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating this reaction. Furthermore, the chloro substituent at the ortho-position can be a leaving group in nucleophilic aromatic substitution reactions, or it can sterically and electronically influence the reactivity of the adjacent aldehyde. This interplay of functional groups allows for a multi-dimensional approach to molecular design, enabling the creation of diverse chemical libraries for antimicrobial screening.
Synthetic Pathways to Antimicrobial Scaffolds
The journey from this compound to a potential antimicrobial drug involves a series of well-established yet adaptable synthetic transformations. Below, we explore three key pathways that have proven fruitful in generating compounds with significant biological activity.
Schiff Base Formation: The Gateway to Bioactive Imines
The condensation of this compound with various primary amines is a facile and efficient method for generating a library of Schiff bases. The resulting imine (-C=N-) linkage is a critical pharmacophore in many biologically active compounds, contributing to their antimicrobial effects, which are often attributed to their ability to chelate metal ions or interfere with microbial cellular processes.[1]
Causality in Experimental Design: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. The choice of an alcoholic solvent like ethanol is strategic due to its ability to dissolve both reactants and its relatively high boiling point, which allows for gentle reflux to drive the reaction to completion.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
-
Materials:
-
This compound (1.86 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filter paper.
-
-
Procedure:
-
In the 100 mL round-bottom flask, dissolve this compound in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the stirred solution of this compound at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate solvent system).
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.
-
Dry the purified product in a desiccator over a suitable drying agent.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a broad spectrum of biological activities, including significant antimicrobial properties.[2] The α,β-unsaturated ketone moiety is a key structural feature responsible for their reactivity and biological effects.[2] The Claisen-Schmidt condensation, a crossed aldol condensation, is the cornerstone for synthesizing chalcones.[3][4]
Causality in Experimental Design: This reaction involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens), such as this compound, with a ketone containing α-hydrogens (e.g., acetophenone). The base, typically NaOH or KOH, deprotonates the α-carbon of the ketone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone. The electron-withdrawing nitro group on the benzaldehyde ring enhances its reactivity towards the enolate.[5]
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of a chalcone from this compound and acetophenone.
-
Materials:
-
This compound (1.86 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Ethanol (20 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, Buchner funnel, and filter paper.
-
-
Procedure:
-
In the 100 mL round-bottom flask, dissolve this compound and acetophenone in 20 mL of ethanol.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring. Maintain the temperature between 20-25°C.
-
Continue stirring for 4-5 hours at room temperature. The reaction mixture will likely become turbid and a precipitate will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified chalcone and characterize it by its melting point and spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Quinazolinone Synthesis: Building a Privileged Scaffold
Quinazolinones are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] Several synthetic routes to quinazolinones exist, and the Niementowski quinazolinone synthesis is a classical and versatile method.[6][7]
Causality in Experimental Design: The Niementowski synthesis typically involves the condensation of an anthranilic acid with an amide at high temperatures.[8] A variation of this can be adapted for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. For instance, reacting this compound with a substituted anthranilamide can lead to a Schiff base intermediate, which can then undergo cyclization to form the quinazolinone ring. The reaction conditions, such as the choice of solvent and catalyst, are crucial for promoting the cyclization step.
Experimental Protocol: Synthesis of a Quinazolinone Derivative (Adapted from General Procedures)
This protocol provides a plausible, adapted route for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from this compound and 2-aminobenzamide.
-
Materials:
-
This compound (1.86 g, 10 mmol)
-
2-Aminobenzamide (1.36 g, 10 mmol)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, and purification apparatus.
-
-
Procedure:
-
In the round-bottom flask, combine this compound, 2-aminobenzamide, and the solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for an extended period (e.g., 8-12 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and then with a dilute solution of sodium bicarbonate to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Characterize the purified quinazolinone derivative using appropriate spectroscopic techniques.
-
Antimicrobial Activity Data
The true measure of success for these synthetic endeavors lies in the biological activity of the resulting compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds derived from substituted benzaldehydes, including those with nitro and chloro substituents, against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Substituent on Amine | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Chloroaniline | Staphylococcus aureus | 62.5 | [9] |
| SB-2 | 4-Chloroaniline | Escherichia coli | 250 | [9] |
| SB-3 | Ethanolamine | Staphylococcus aureus | - | [10] |
| SB-4 | Ethanolamine | Candida albicans | - | [10] |
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Substituent on Acetophenone | Test Organism | MIC (µg/mL) | Reference |
| CH-1 | 4-Hydroxy | Staphylococcus aureus | 125 | [11] |
| CH-2 | 4-Hydroxy | Bacillus subtilis | 62.5 | [11] |
| CH-3 | 4-Methoxy | Escherichia coli | 250 | [11] |
| CH-4 | 4-Methoxy | Pseudomonas aeruginosa | 125 | [11] |
Note: The presented data is for chalcones with various substitutions to demonstrate the general antimicrobial potential of this class of compounds.
Table 3: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |
| QZ-1 | 2-Methyl, 3-((2-nitrobenzylidene)amino) | Staphylococcus aureus | - | [3] |
| QZ-2 | 2-Methyl, 3-((2-chlorobenzylidene)amino) | Escherichia coli | - | [3] |
| QZ-3 | Various substitutions | Pseudomonas aeruginosa | 62.5 | [5] |
| QZ-4 | Various substitutions | Candida albicans | 62.5 | [5] |
Note: The data presented is for a range of quinazolinone derivatives to illustrate their antimicrobial potential.
Conclusion and Future Directions
This compound has unequivocally demonstrated its value as a versatile and reactive starting material for the synthesis of a wide range of antimicrobial agents. The synthetic pathways leading to Schiff bases, chalcones, and quinazolinones are robust and amenable to the generation of diverse chemical libraries for screening. The electron-withdrawing nitro group and the reactive chloro and aldehyde functionalities provide a powerful platform for medicinal chemists to fine-tune the steric and electronic properties of the target molecules, thereby optimizing their biological activity.
Future research in this area should focus on exploring novel heterocyclic scaffolds derived from this compound through multi-component reactions and other innovative synthetic strategies. A deeper investigation into the structure-activity relationships of these compounds, aided by computational modeling and extensive antimicrobial screening, will be crucial for the development of the next generation of antimicrobial drugs. The protocols and data presented in this guide serve as a solid foundation for researchers to embark on this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Frontiers | Multicomponent Reactions Upon the Known Drug Trimethoprim as a Source of Novel Antimicrobial Agents [frontiersin.org]
- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rphsonline.com [rphsonline.com]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
Application Note: 2-Chloro-4-nitrobenzaldehyde as a Versatile Scaffold for the Synthesis of Potential Anticancer Agents
Abstract
2-Chloro-4-nitrobenzaldehyde (CAS: 5568-33-2) is a synthetically valuable aromatic aldehyde poised for application in anticancer drug discovery.[1] Its trifunctional nature—an electrophilic aldehyde, an electron-withdrawing nitro group, and a strategically placed chloro substituent—offers a versatile platform for constructing diverse molecular scaffolds. The aldehyde group serves as a prime handle for classical condensation reactions to form chalcones and Schiff bases, structures renowned for their cytotoxic activities.[2][3] The nitro group can be exploited for its bioreductive potential in hypoxic tumor environments or reduced to an amine for further library development.[4] Concurrently, the chlorine atom modulates the electronic properties of the ring and provides a vector for cross-coupling reactions. This document outlines the strategic application of this compound in synthesizing potential anticancer compounds, provides detailed experimental protocols for synthesis and biological evaluation, and discusses the chemical rationale behind these methodologies.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The design of novel small-molecule anticancer agents often relies on starting materials that offer multiple points for chemical modification, enabling the exploration of a broad chemical space. This compound is an exemplary scaffold, embodying three key functional groups that are highly significant in medicinal chemistry.
-
The Aldehyde Moiety (–CHO): This group is a cornerstone of condensation chemistry. It readily reacts with active methylene compounds (e.g., acetophenones, thiazolidinones) in reactions like the Claisen-Schmidt or Knoevenagel condensations to yield α,β-unsaturated ketones, commonly known as chalcones.[5][6] Chalcone derivatives are a privileged scaffold in oncology, known to induce apoptosis and cell cycle arrest through various mechanisms, including microtubule disruption and kinase inhibition.[7][8]
-
The Nitro Group (–NO₂): The strong electron-withdrawing nature of the nitro group is crucial. It can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack. Furthermore, nitroaromatic compounds are known to undergo bioreductive activation to cytotoxic species under the hypoxic conditions characteristic of solid tumors.[4] This offers a potential mechanism for tumor-selective drug activation. Alternatively, the nitro group can be chemically reduced to an amine, opening up a vast array of subsequent reactions, such as amide bond formation or diazotization, to build molecular complexity.
-
The Chloro Substituent (–Cl): The presence of a halogen atom serves multiple purposes. It influences the molecule's lipophilicity and electronic distribution, which can be critical for target binding and membrane permeability. The chlorine atom on the aromatic ring also provides a handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or alkyl groups to probe structure-activity relationships (SAR).[9]
By leveraging these functionalities, researchers can systematically generate libraries of compounds with the potential to interact with various biological targets implicated in cancer, such as protein kinases, tubulin, or components of apoptotic pathways.[10][11]
Key Synthetic Pathways & Workflows
The reactivity of this compound allows for its incorporation into several classes of biologically active heterocyclic and acyclic compounds. Below are two fundamental synthetic workflows.
Pathway A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming a carbon-carbon bond between an aldehyde and a ketone to produce an enone. This pathway is foundational for creating chalcone-based anticancer agents.
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution of 2-Chloro-4-nitrobenzaldehyde
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the experimental execution of nucleophilic aromatic substitution (SNAr) reactions using 2-Chloro-4-nitrobenzaldehyde. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Foundational Principles: The Chemistry of SNAr on an Activated Aryl Halide
Nucleophilic aromatic substitution is a pivotal reaction class in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. Unlike the more common electrophilic substitutions characteristic of electron-rich aromatic rings, SNAr proceeds efficiently on electron-deficient systems.[1][2]
The substrate, this compound, is exceptionally well-suited for this transformation due to a confluence of structural features that activate the aryl halide towards nucleophilic attack:
-
Powerful Electron-Withdrawing Groups (EWGs): The molecule possesses two strong EWGs: a nitro group (-NO₂) and an aldehyde group (-CHO). These groups inductively and resonantly withdraw electron density from the aromatic ring, rendering the ring electrophilic and susceptible to attack by a nucleophile.[3][4]
-
Strategic Positioning: Crucially, these EWGs are located ortho (-CHO) and para (-NO₂) to the chlorine leaving group. This specific arrangement is essential for resonance stabilization of the negatively charged intermediate formed during the reaction.[2][3][5][6] If the EWGs were in the meta position, this vital resonance stabilization would not be possible, and the reaction would not proceed under typical SNAr conditions.[6]
-
Competent Leaving Group: The chloride ion is a good leaving group, capable of departing to restore the aromaticity of the ring in the final step of the mechanism.
The SNAr reaction follows a well-established two-step addition-elimination mechanism.[5][7] First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[8][9][10] In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[5][7]
Mechanistic Pathway
The general mechanism is illustrated below, showcasing the formation and stabilization of the critical Meisenheimer intermediate.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-nitrobenzaldehyde
Introduction: The Strategic Importance of 2-Chloro-4-nitrobenzaldehyde
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a particularly valuable building block, featuring a trifecta of reactive handles: an electrophilic aldehyde, an activatable aryl chloride, and an electron-withdrawing nitro group. The aldehyde provides a gateway for constructing heterocycles and other carbonyl derivatives, while the nitro group profoundly influences the electronic properties of the ring, making the ortho-chloro position susceptible to palladium-catalyzed cross-coupling.[1][2] This unique combination allows for the sequential and regioselective introduction of molecular complexity, making it a sought-after intermediate in drug discovery and the synthesis of functional materials.[3][4]
Palladium-catalyzed cross-coupling reactions have transformed the art of the possible in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with unparalleled efficiency and functional group tolerance.[5][6] For a substrate like this compound, these methods unlock a direct path to a diverse array of derivatives, including biaryl aldehydes, arylamines, and alkynyl-substituted aromatics. This guide provides an in-depth exploration of several key palladium-catalyzed transformations, offering detailed protocols and the scientific rationale behind the experimental design.
Core Concept: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common, well-established catalytic cycle.[7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides. The strong electron-withdrawing effect of the nitro group in our substrate facilitates this step.[8]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.[6]
-
Reductive Elimination: The two organic fragments bound to the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[9] This protocol details the synthesis of a 4-formyl-3-nitrobiphenyl derivative.
Scientific Rationale
-
Substrate: this compound is an "electron-poor" aryl chloride. The electron-withdrawing nitro and aldehyde groups activate the C-Cl bond towards oxidative addition, making the reaction more feasible than with electron-rich aryl chlorides.[8]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) is crucial for coupling aryl chlorides. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the reductive elimination step.[5][10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[9] K₃PO₄ is a common and effective base for this purpose. The presence of water can often be beneficial for this reaction.[7]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene is typically used to ensure solubility of all components at the reaction temperature.[11]
Detailed Experimental Protocol
Reaction: Synthesis of 2-(4-methoxyphenyl)-4-nitrobenzaldehyde
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 185.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), potassium phosphate (424.6 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Bulky, electron-rich phosphines | Essential for activating the C-Cl bond and promoting reductive elimination.[12] |
| Base | K₃PO₄, Cs₂CO₃ | Strong enough to form the boronate "ate" complex but compatible with many functional groups.[13] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Solvent Ratio | Toluene/Water (e.g., 10:1) | The aqueous phase is crucial for the base's function and can accelerate the reaction.[7] |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[6] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14]
Scientific Rationale
-
Catalyst System: Similar to Suzuki coupling of aryl chlorides, this transformation requires a highly active palladium catalyst. The combination of a Pd(0) precursor (or a Pd(II) precursor that is reduced in situ) and a sterically demanding, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is state-of-the-art.[15] These ligands facilitate all three key steps of the catalytic cycle for C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species, which precedes reductive elimination. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose.[15]
-
Substrate Considerations: The nitro group on the this compound substrate is electron-withdrawing, which generally favors the reaction. However, strong bases like NaOtBu can potentially react with sensitive functional groups, so careful control of reaction conditions is necessary.[16]
Detailed Experimental Protocol
Reaction: Synthesis of 2-(Morpholino)-4-nitrobenzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (185.6 mg, 1.0 mmol) to the tube.
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL), followed by morpholine (104.5 µL, 1.2 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl product.[17]
| Parameter | Recommended Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, commercially available palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are essential for coupling unactivated aryl chlorides.[15] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong bases are needed for deprotonation, but choice may depend on substrate compatibility.[16] |
| Temperature | 80-110 °C | Necessary to drive the reaction, especially the oxidative addition step. |
| Atmosphere | Strictly Inert | The Pd(0) catalyst and electron-rich ligands are sensitive to oxidation. |
Additional Cross-Coupling Strategies
Beyond Suzuki and Buchwald-Hartwig reactions, other powerful palladium-catalyzed methods can be applied to this compound.
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction is invaluable for creating conjugated systems found in materials science and as precursors for more complex structures.
-
Key Features: This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[19][20] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base (e.g., triethylamine, diisopropylamine) is used both as a base and often as a solvent.[19] For sensitive substrates, copper-free conditions have also been developed.[21]
-
Protocol Synopsis: A typical procedure would involve reacting this compound with a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, and an amine base like diisopropylamine in a solvent such as THF at room temperature to 50 °C.[19]
Heck Reaction for Alkene Arylation
The Heck reaction couples an aryl halide with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[22] This method is a powerful tool for C-C bond formation and the synthesis of stilbene and cinnamate derivatives.
-
Key Features: The reaction requires a palladium catalyst, a base (often an organic amine like triethylamine or an inorganic base like NaOAc or K₂CO₃), and typically a phosphine ligand.[22] The alkene partner should have at least one vinylic hydrogen. Electron-deficient alkenes, such as acrylates, are particularly good substrates.[22]
-
Protocol Synopsis: A representative Heck reaction would involve heating this compound with an alkene (e.g., butyl acrylate) in a polar aprotic solvent like DMF or DMAc, with a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base such as triethylamine.[3]
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound provides a robust and versatile platform for the synthesis of a wide range of complex organic molecules. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions serve as a comprehensive guide for researchers in drug development and materials science. The key to success with this electron-deficient aryl chloride lies in the rational selection of a highly active catalyst system, typically involving bulky, electron-rich ligands, and the careful optimization of reaction parameters such as base, solvent, and temperature. By leveraging these powerful synthetic tools, chemists can efficiently transform a simple, commercially available starting material into high-value, functionalized products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
The Synthetic Versatility of 2-Chloro-4-nitrobenzaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse biological activities and unique physicochemical properties. Among the myriad of starting materials available to the synthetic chemist, 2-Chloro-4-nitrobenzaldehyde stands out as a particularly valuable and versatile precursor.
The strategic placement of three key functional groups—an aldehyde, a chloro group, and a nitro group—on the aromatic ring imparts a unique reactivity profile to this molecule. The electron-withdrawing nature of the nitro and chloro groups significantly activates the aldehyde for nucleophilic attack, while the ortho-chloro substituent provides a convenient leaving group for cyclization reactions. The nitro group can also be readily reduced to an amine, opening up further avenues for heterocyclic ring formation. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of a range of important heterocyclic systems, including quinazolines, benzodiazepines, and other novel scaffolds accessible through multicomponent reactions.
I. Synthesis of Quinazolines: A Classic Scaffold with Modern Applications
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of the quinazoline core often involves the construction of the pyrimidine ring onto a benzene precursor. This compound serves as an excellent starting point for the synthesis of 6-nitroquinazolines, which can be further functionalized.
Mechanistic Rationale: The Cyclocondensation Pathway
The synthesis of quinazolines from this compound and amidines proceeds via a cyclocondensation reaction. The electron-withdrawing groups on the benzaldehyde enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amidine. The reaction is believed to proceed through the following key steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the activated aldehyde carbonyl of this compound.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic aromatic substitution (SNAr) occurs, where the other nitrogen of the amidine intermediate displaces the ortho-chloro group.
-
Aromatization: The final step involves the elimination of water to yield the stable, aromatic quinazoline ring system.
A plausible reaction mechanism is the condensation of o-fluorobenzaldehydes with amidines to yield quinazoline derivatives[1].
Experimental Protocol: Synthesis of 2-Substituted-6-nitroquinazolines
This protocol describes a general procedure for the synthesis of 2-substituted-6-nitroquinazolines from this compound and a suitable amidine hydrochloride.
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (3.0 equivalents) in DMF, add this compound (1.0 equivalent) and the desired amidine hydrochloride (1.2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the desired 2-substituted-6-nitroquinazoline.
Quantitative Data:
| Amidine Used | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetamidine HCl | 2-Methyl-6-nitroquinazoline | 18 | 120 | 75-85 |
| Benzamidine HCl | 2-Phenyl-6-nitroquinazoline | 24 | 120 | 70-80 |
II. Synthesis of 1,4-Benzodiazepines: A Privileged Scaffold in Medicinal Chemistry
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects. The synthesis of the seven-membered diazepine ring is a key challenge, and several strategies have been developed. While direct protocols starting from this compound are not abundant in the literature, a logical and feasible synthetic route can be designed based on established methodologies for analogous compounds. This involves a multi-step sequence starting with the reduction of the nitro group, followed by acylation and cyclization.
Synthetic Strategy: A Multi-step Approach to the Benzodiazepine Core
The proposed synthesis of a 7-nitro-1,4-benzodiazepine derivative from this compound involves the following key transformations:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 2-amino-4-chlorobenzaldehyde. This transformation is crucial as it introduces a second nucleophilic center required for the diazepine ring formation.
-
Acylation: The resulting aminobenzaldehyde is then acylated with a suitable haloacetyl chloride (e.g., chloroacetyl chloride) to introduce the side chain necessary for cyclization.
-
Cyclization: The final step involves an intramolecular cyclization to form the seven-membered benzodiazepine ring. This is typically achieved by reacting the N-acylated intermediate with a source of ammonia, such as hexamethylenetetramine (hexamine), which serves as an ammonia equivalent.
A similar approach has been successfully employed for the synthesis of various benzodiazepine derivatives[2][3][4].
Experimental Protocol: Proposed Synthesis of 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This multi-step protocol outlines a plausible pathway for the synthesis of a 7-chloro-1,4-benzodiazepin-2-one derivative.
Step 1: Synthesis of 2-Amino-4-chlorobenzaldehyde
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-4-chlorobenzaldehyde.
Step 2: Synthesis of 2-(2-Chloroacetamido)-4-chlorobenzaldehyde
Materials:
-
2-Amino-4-chlorobenzaldehyde
-
Chloroacetyl chloride
-
Toluene
-
Triethylamine
Procedure:
-
Dissolve 2-amino-4-chlorobenzaldehyde in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with cold toluene to obtain 2-(2-chloroacetamido)-4-chlorobenzaldehyde.
Step 3: Synthesis of 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
2-(2-Chloroacetamido)-4-chlorobenzaldehyde
-
Hexamethylenetetramine (hexamine)
-
Ethanol
-
Ammonia (gaseous or aqueous solution)
Procedure:
-
Dissolve 2-(2-chloroacetamido)-4-chlorobenzaldehyde in ethanol.
-
Add hexamethylenetetramine (1.5 equivalents).
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
III. Multicomponent Reactions (MCRs): An Efficient Strategy for Heterocyclic Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are a powerful tool in modern synthetic chemistry for generating molecular diversity and complexity in an efficient and atom-economical manner.[5][6][7][8] The high reactivity of the aldehyde group in this compound makes it an excellent candidate for participation in various MCRs to construct novel heterocyclic frameworks.
Conceptual Framework: The Power of Convergent Synthesis
The utility of MCRs lies in their ability to rapidly assemble complex molecules from simple starting materials. By carefully selecting the reaction partners, a wide array of heterocyclic scaffolds can be accessed. For instance, a three-component reaction involving this compound, a β-ketoester, and a nitrogen source (like an amine or ammonia) could potentially lead to the formation of dihydropyridine derivatives or other related heterocycles. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds[5].
Illustrative Example: A Putative Three-Component Reaction for Dihydropyridine Synthesis
Proposed Reaction Scheme:
A reaction between this compound, ethyl acetoacetate, and ammonium acetate could yield a 1,4-dihydropyridine derivative.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. [PDF] Applications of multicomponent reactions to the synthesis of diverse heterocyclic scaffolds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chloro-4-nitrobenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
2-Chloro-4-nitrobenzaldehyde is a pivotal organic compound whose value in medicinal chemistry is defined by the strategic arrangement of its functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a directing chloro substituent. This unique trifecta of reactivity makes it an exceptionally versatile precursor for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electron-deficient nature of the aromatic ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack, which is the cornerstone of its utility. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed, field-proven protocols for the synthesis of key pharmaceutical building blocks.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound stems directly from its molecular architecture. The potent electron-withdrawing effects of the nitro group (at C4) and the chloro group (at C2) significantly influence the reactivity of the aldehyde at C1. This electronic arrangement not only activates the aldehyde for condensation and addition reactions but also sets the stage for subsequent modifications of the nitro group, such as reduction to an amine, a critical step in the synthesis of many APIs.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5568-33-2 | [3][4] |
| Molecular Formula | C₇H₄ClNO₃ | [4] |
| Molecular Weight | 185.56 g/mol | [4] |
| Appearance | Solid, pale yellow crystalline powder | [5][6] |
| Purity | Typically ≥98% | [3][7] |
| Storage Temperature | Inert atmosphere, room temperature | [3][7] |
| InChIKey | GVBXZIANHMNKAK-UHFFFAOYSA-N | [3][7] |
Core Application: Multi-Step Synthesis of Niclosamide
A prominent application demonstrating the utility of this compound is in the synthetic pathway toward Niclosamide. Niclosamide is an anthelmintic drug approved by the World Health Organization (WHO) that has garnered significant recent attention for its potential as an antiviral and anticancer agent.[8][9][10] The synthesis is not direct but showcases how this compound can be transformed into a crucial amine intermediate, which then serves as the cornerstone for building the final drug molecule.
The overall synthetic strategy involves two key transformations:
-
Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid, yielding 2-chloro-4-nitrobenzoic acid.
-
Rearrangement & Coupling: The resulting acid can be converted to the critical intermediate, 2-chloro-4-nitroaniline. This aniline is then coupled with 5-chlorosalicylic acid to form the final amide bond of Niclosamide.[8][11]
Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations in the synthesis of Niclosamide, starting from the precursor derived from this compound.
Protocol 1: Synthesis of 2-Chloro-4-nitroaniline from 2-Chloro-4-nitrobenzoic Acid
Causality: This protocol describes the synthesis of the essential aniline intermediate. While several methods exist to convert a carboxylic acid to an amine (e.g., Curtius, Hofmann, Schmidt rearrangements), the Curtius rearrangement is often favored for its use of relatively stable acyl azide intermediates. This protocol is a representative procedure for this class of transformation.
Materials:
-
2-Chloro-4-nitrobenzoic acid (can be synthesized from this compound via oxidation[12])
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Tert-butanol
-
Hydrochloric acid (HCl)
-
Toluene, Acetone, Water
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-chloro-4-nitrobenzoic acid (1 equiv.) in toluene. Add thionyl chloride (1.2 equiv.) dropwise. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Acyl Azide Formation: Cool the mixture to room temperature. In a separate flask, dissolve sodium azide (1.5 equiv.) in a minimal amount of water and add it to acetone. Cool this azide solution in an ice bath. Slowly add the crude acid chloride solution from step 1 to the sodium azide solution, maintaining the temperature below 10°C. Stir vigorously for 1 hour.
-
Curtius Rearrangement: Transfer the reaction mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Carefully transfer the dried solution to a new flask and heat gently to reflux. The acyl azide will rearrange to an isocyanate with the evolution of N₂ gas. Caution: Perform this step behind a blast shield.
-
Boc-Protected Amine Formation: Add tert-butanol (2.0 equiv.) to the isocyanate solution and continue to reflux for 4-6 hours to form the Boc-protected aniline.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a 1:1 mixture of dioxane and concentrated HCl. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.
-
Workup and Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer, concentrate it, and purify the crude 2-chloro-4-nitroaniline by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of Niclosamide via Amide Coupling
Causality: This final step constructs the Niclosamide molecule by forming a robust amide bond. The reaction couples the synthesized 2-chloro-4-nitroaniline with 5-chlorosalicylic acid. Phosphorus trichloride (PCl₃) is used as a dehydrating/activating agent to facilitate the formation of the amide link under thermal conditions.[11]
Materials:
-
2-Chloro-4-nitroaniline (from Protocol 1)
-
5-Chlorosalicylic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene (solvent)
-
Ethyl acetate or Acetone (for recrystallization)
Table 2: Reactants for Niclosamide Synthesis
| Reactant | Molar Eq. | Purpose |
| 5-Chlorosalicylic acid | 1.0 | Salicylanilide backbone |
| 2-Chloro-4-nitroaniline | 1.0 | Anilide component |
| Phosphorus trichloride | ~0.9 | Activating/Coupling Agent |
| Chlorobenzene | - | High-boiling solvent |
Procedure:
-
Reactant Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-chlorosalicylic acid (1.0 equiv.) and 2-chloro-4-nitroaniline (1.0 equiv.) in chlorobenzene.
-
Catalyst Addition: Heat the mixture to 135°C. In the dropping funnel, prepare a solution of PCl₃ (~0.9 equiv.) in a small amount of chlorobenzene. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction at 135°C for 3 hours. Monitor the progress by TLC (Thin Layer Chromatography).
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with fresh chlorobenzene and then with hexane to remove residual solvent.
-
Recrystallization: Purify the crude product by recrystallizing from hot ethyl acetate or acetone to yield pure Niclosamide as a white or pale yellow solid.[11]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/eye protection/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Store in a tightly closed container in a dry, cool place.[3]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a high-value precursor whose chemical personality is ideally suited for the demands of pharmaceutical synthesis. Its activated aldehyde function allows for direct incorporation into complex scaffolds, while the presence of the nitro and chloro groups provides latent functionality for subsequent, transformative chemical steps. The multi-step synthesis of Niclosamide serves as a compelling case study, illustrating a logical and efficient pathway from this versatile benzaldehyde to a globally recognized API. The protocols detailed herein offer a robust framework for researchers and drug development professionals to leverage the synthetic potential of this important intermediate.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5568-33-2 [sigmaaldrich.com]
- 4. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 5568-33-2 [sigmaaldrich.com]
- 8. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 11. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 12. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Novel Dyes Utilizing 2-Chloro-4-nitrobenzaldehyde as a Versatile Building Block
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-Chloro-4-nitrobenzaldehyde (CAS: 5568-33-2) as a pivotal intermediate in the synthesis of diverse dye classes.[1][2] We move beyond simple procedural lists to explore the chemical causality behind synthetic strategies, focusing on the synthesis of advanced azo dyes via Schiff base intermediates and the construction of complex heterocyclic dyes. The protocols herein are designed to be self-validating, supported by mechanistic insights and authoritative references, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic aldehyde that serves as an exceptional starting material in chromophore construction.[1] Its synthetic versatility stems from three key structural features:
-
The Aldehyde Group (-CHO): This is the primary reactive site for condensation reactions, enabling the formation of Schiff bases (imines) and facilitating Knoevenagel-type reactions, which are fundamental steps in building larger, conjugated systems.[3][4]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the benzaldehyde ring. This electronic modulation is critical for tuning the final color of the dye and can enhance the reactivity of the aldehyde group toward nucleophilic attack.[4]
-
The Chloro Group (-Cl): Positioned ortho to the aldehyde, the chloro group provides steric influence and is an additional electron-withdrawing substituent. It can impact the planarity of the resulting dye molecule, which in turn affects its photophysical properties, such as lightfastness and absorption maxima.[3]
This unique combination of functional groups allows for the strategic, multi-step synthesis of complex dyes, including azo and heterocyclic colorants.
Section 1: Synthesis of Azo Dyes via Schiff Base Intermediates
Azo dyes, characterized by the –N=N– chromophore, are the most widely used class of synthetic colorants.[3][5] While this compound cannot be directly diazotized, it is expertly incorporated into an azo dye structure by first converting it into a larger, reactive coupling component.[3] This two-step approach exemplifies a sophisticated use of the intermediate.
Causality of the Experimental Design: The core principle is to use the aldehyde functionality to build a custom coupling component. By reacting this compound with a molecule like 4-aminophenol, we form a Schiff base. This new molecule now contains a phenolic hydroxyl group, which is an excellent site for electrophilic substitution by a diazonium salt, leading to the final azo dye.[3]
Caption: Workflow for the two-step synthesis of an azo dye.
Protocol 1.1: Synthesis of a Schiff Base Coupling Component
This protocol details the synthesis of N-(2-chloro-4-nitrobenzylidene)-4-hydroxyaniline, which will serve as the coupling component for the subsequent azo dye synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (0.01 mol scale) | Purpose |
| This compound | 185.56 | 1.86 g | Aldehyde Source |
| 4-Aminophenol | 109.13 | 1.09 g | Amine Source |
| Ethanol | 46.07 | 50 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | Catalyst |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.86 g (0.01 mol) of this compound in 50 mL of ethanol.[3]
-
Addition of Amine: To this stirring solution, add 1.09 g (0.01 mol) of 4-aminophenol.[3]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[3]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours. The formation of the imine bond involves the elimination of a water molecule, which is favored at elevated temperatures.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane:ethyl acetate as the eluent. The product spot should have a different Rf value than the starting materials.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under vacuum. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.
Protocol 1.2: Synthesis of the Final Azo Dye
This protocol uses the Schiff base from Protocol 1.1 to create a novel azo dye. It involves the diazotization of a primary aromatic amine (aniline is used as an example) followed by coupling.
Part A: Diazotization of Aniline
-
Amine Solution: In a 100 mL beaker, prepare a solution of 0.93 g (0.01 mol) of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the resulting diazonium salt from decomposing.[5]
-
Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.[3]
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The formation of nitrous acid (HNO₂) in situ, which reacts with the amine to form the diazonium salt, is an exothermic process requiring careful control.[5]
-
Completion: Stir for an additional 15 minutes in the ice bath to ensure the complete formation of the benzenediazonium chloride salt. Use this solution immediately in the next step.
Part B: Azo Coupling
-
Coupling Component Solution: In a 250 mL beaker, dissolve 2.77 g (0.01 mol) of the Schiff base prepared in Protocol 1.1 in 50 mL of a 10% aqueous sodium hydroxide solution. This deprotonates the phenolic hydroxyl group to form a phenoxide ion, which is a highly activated coupling site.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold Schiff base solution with continuous, efficient stirring.[3] The electrophilic diazonium salt will attack the electron-rich phenoxide ring, typically at the position ortho to the activating hydroxyl group.
-
Precipitation: A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C throughout the addition to maximize yield and minimize side reactions.
-
Isolation and Purification: Continue stirring for 30 minutes in the ice bath. Collect the dye by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to purify the final dye.
Section 2: Synthesis of Heterocyclic Dyes
This compound is an excellent precursor for building heterocyclic dye systems, which are known for their rigidity, high tinctorial strength, and often, fluorescent properties.[6] A common strategy involves a condensation reaction with a compound containing both an active methylene group and a nucleophilic amine, leading to the formation of a fused ring system.
Causality of the Experimental Design: This protocol adapts a known method for synthesizing pyridine derivatives.[7] It utilizes a double condensation of the aldehyde with two equivalents of a 5-aminopyrazole. The reaction proceeds through a likely sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization, resulting in a highly conjugated, symmetrical heterocyclic dye.
Caption: Workflow for the synthesis of a heterocyclic pyridine dye.
Protocol 2.1: Synthesis of a Symmetrical Bis-Pyrazolo[3,4-b]pyridine Derivative
This one-pot protocol describes the synthesis of a complex heterocyclic dye from this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |
| This compound | 185.56 | 1.86 g (0.01 mol) | Aldehyde Source |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | 3.46 g (0.02 mol) | Heterocyclic Precursor |
| Ethanol | 46.07 | 40 mL | Solvent |
| Piperidine | 85.15 | 0.5 mL | Basic Catalyst |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, prepare a solution of 1.86 g (0.01 mol) of this compound and 3.46 g (0.02 mol) of 5-amino-3-methyl-1-phenylpyrazole in 40 mL of ethanol.[7]
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.5 mL) to the solution. Piperidine acts as a base to deprotonate the active methylene group of the pyrazole, initiating the condensation cascade.[7]
-
Reflux: Heat the reaction mixture at reflux for 8-10 hours. The extended heating provides the energy required for the multiple condensation, cyclization, and aromatization steps.
-
Precipitation and Isolation: Upon cooling the reaction mixture to room temperature, the heterocyclic dye product will typically precipitate from the ethanolic solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the product thoroughly with cold ethanol to remove any unreacted starting materials or catalyst. The resulting solid can be further purified by recrystallization from a suitable high-boiling solvent like dimethylformamide (DMF) or acetic acid if necessary.
Characterization of Synthesized Dyes
To validate the successful synthesis and purity of the dye products, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the final dye products and for tracking the disappearance of starting materials.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For the azo dye, look for the characteristic N=N stretch (around 1450-1500 cm⁻¹) and the disappearance of the aldehyde C=O stretch. For both dyes, confirm the presence of the NO₂ group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural elucidation. The disappearance of the aldehydic proton signal (around 10 ppm in ¹H NMR) and the appearance of new aromatic and imine (for the Schiff base) signals confirm the transformation.[8]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized dyes, providing definitive evidence of the target molecule's formation.[9]
Conclusion
This compound stands out as a strategically valuable and versatile intermediate for the synthesis of advanced dye molecules. By leveraging its distinct functional groups through rational, multi-step synthetic designs, researchers can access a wide array of complex azo and heterocyclic chromophores. The protocols detailed in this guide provide a robust framework for harnessing the synthetic potential of this important building block, enabling the development of novel colorants for a variety of high-performance applications.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: The Strategic Utility of 2-Chloro-4-nitrobenzaldehyde in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of modern agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel and effective active ingredients. 2-Chloro-4-nitrobenzaldehyde, a substituted aromatic aldehyde, represents a highly versatile, yet underexplored, platform for the construction of a diverse array of potential agrochemicals. Its trifunctional nature—an electrophilic aldehyde, an electron-withdrawing nitro group, and a strategically positioned chlorine atom—offers a rich tapestry of chemical reactivity. This guide provides an in-depth exploration of the plausible applications of this compound in the synthesis of next-generation fungicides, herbicides, and insecticides, complete with detailed mechanistic insights and actionable experimental protocols.
The presence of the aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, enabling the formation of Schiff bases, alkenes via the Wittig reaction, and α,β-unsaturated systems through Knoevenagel condensation.[1][2][3][4][5] The nitro group, a potent electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic substitution but can also be selectively reduced to an amine, opening pathways to a variety of heterocyclic scaffolds.[1][6][7] The chlorine atom, in turn, can be a site for nucleophilic aromatic substitution or a key element for biological activity in the final molecule. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the synthetic potential of this valuable intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 5568-33-2 | |
| Molecular Formula | C₇H₄ClNO₃ | [8] |
| Molecular Weight | 185.56 g/mol | [8] |
| Appearance | Solid | |
| IUPAC Name | This compound | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [8] |
Core Synthetic Transformations and Protocols
The true value of this compound as an agrochemical intermediate is realized through a series of key chemical transformations that modify its functional groups. Below are detailed protocols for three such foundational reactions.
Synthesis of Schiff Bases: Precursors to Bioactive Molecules
The condensation of this compound with primary amines to form Schiff bases (imines) is a robust and straightforward reaction. Schiff bases are not only valuable intermediates for the synthesis of heterocyclic compounds but can also exhibit intrinsic biological activity.[1][9][10][11][12] The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the reaction.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol details the synthesis of N-(2-chloro-4-nitrobenzylidene)aniline.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.93 g (10 mmol) of aniline.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid Schiff base product will precipitate out of solution. Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Causality and Experimental Choices:
-
Solvent: Absolute ethanol is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reflux conditions.
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.
-
Recrystallization: This purification technique is effective for obtaining a high-purity solid product.
Diagram 1: Schiff Base Formation Workflow
Caption: Step-by-step workflow for the synthesis of a Schiff base from this compound.
Knoevenagel Condensation for the Synthesis of Agrochemical Scaffolds
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[4][5][13][14] This reaction, when applied to this compound, can generate α,β-unsaturated compounds that are key precursors to pyrazole-based agrochemicals and other heterocyclic systems.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((2-chloro-4-nitrophenyl)methylene)malononitrile, a potential intermediate for pyrazole synthesis.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine 1.86 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.
-
Add 2-3 drops of piperidine to the mixture as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
The product is typically of high purity, but can be recrystallized from ethanol if necessary.
Causality and Experimental Choices:
-
Active Methylene Compound: Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups, making the reaction proceed under mild conditions.
-
Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation. It deprotonates the active methylene compound to form a nucleophilic carbanion.
-
Room Temperature Reaction: The high reactivity of the reactants allows the reaction to proceed efficiently without heating, which is energy-efficient and minimizes side reactions.
Diagram 2: Knoevenagel Condensation Reaction
Caption: Key components of the Knoevenagel condensation reaction.
Selective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine in the presence of a reactive aldehyde is a crucial transformation that opens up a vast number of synthetic possibilities.[1][6][7] The resulting 2-chloro-4-aminobenzaldehyde is a valuable intermediate for the synthesis of quinolines, benzimidazoles, and other heterocyclic systems prevalent in agrochemicals.
Protocol 3: Selective Reduction using Stannous Chloride
This protocol details the selective reduction of the nitro group of this compound.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3.71 g (20 mmol) of this compound in 100 mL of ethanol.
-
To this solution, add 22.56 g (100 mmol) of stannous chloride dihydrate.
-
Cool the mixture in an ice bath and slowly add 20 mL of concentrated HCl.
-
Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 50°C if it is sluggish. Monitor by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Add 100 mL of water and carefully neutralize the mixture with a 20% NaOH solution until the pH is basic. This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-aminobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Reducing Agent: Stannous chloride in acidic media is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like aldehydes.
-
Acidic Medium: The reaction is carried out in the presence of HCl, which is necessary for the reduction mechanism involving Sn(II) to Sn(IV) oxidation.
-
Basification: The addition of NaOH is crucial to precipitate the tin salts as hydroxides, allowing for the extraction of the free amine product into an organic solvent.
Hypothetical Synthesis of a Pyrazole-Based Fungicide
To illustrate the synthetic utility of this compound, a hypothetical multi-step synthesis of a plausible pyrazole-based fungicide is presented below. This pathway utilizes the Knoevenagel condensation product as a key intermediate. Pyrazole derivatives are known to be effective fungicides.[15][16][17]
Diagram 3: Hypothetical Synthesis of a Pyrazole Fungicide
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 16. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Chloro-4-nitrobenzaldehyde
Introduction for the Practicing Scientist
Welcome to the technical support center for 2-Chloro-4-nitrobenzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final product. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and quantifying impurities in this compound.
It is important to note that while this compound is a commercially available compound[1][2][3], detailed literature on its specific impurity profile is sparse. Therefore, this guide synthesizes direct information with expert knowledge extrapolated from closely related and structurally similar molecules, such as other nitrobenzaldehyde isomers.[4][5][6] This approach provides a robust framework for troubleshooting and quality control.
Part 1: Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most probable impurities in a sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthetic route. The most common laboratory and industrial synthesis is the nitration of 2-chlorobenzaldehyde.[7][8] Based on this, the likely impurities can be categorized as follows:
-
Positional Isomers: The directing effects of the chloro- and aldehyde groups on the aromatic ring can lead to the formation of other isomers during nitration. The most common of these is likely 2-chloro-6-nitrobenzaldehyde , and to a lesser extent, other isomers may be present. The presence of isomers can complicate downstream reactions and purification.[7]
-
Starting Materials: Incomplete reaction can result in the presence of the starting material, 2-chlorobenzaldehyde .
-
Over-nitrated or Under-nitrated Species: While less common, depending on the reaction conditions, trace amounts of dinitro- or other mono-nitro-chlorobenzaldehydes could be formed.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 2-chloro-4-nitrobenzoic acid . This can occur during synthesis or upon prolonged storage, especially if exposed to air.
-
Degradation Products: Although specific degradation pathways for this compound are not well-documented, analogous compounds like 2-chloro-4-nitrobenzoic acid are known to degrade into compounds such as 2-hydroxy-4-nitrobenzoic acid and 2,4-dihydroxybenzoic acid.[9] Similar degradation, though not identical, could occur with the aldehyde.
Q2: How can the presence of positional isomers affect my downstream applications?
A2: The presence of positional isomers, such as 2-chloro-6-nitrobenzaldehyde, can have significant consequences in multi-step syntheses.[7] These isomers may react differently in subsequent steps, leading to a mixture of final products that can be difficult and costly to separate. This not only reduces the yield of the desired product but can also introduce unintended impurities into your final compound, which is a critical concern in pharmaceutical development.
Q3: My sample of this compound has a yellowish tint. Does this indicate impurity?
A3: While pure this compound is typically a solid[3], a yellowish or off-white color is common for many nitroaromatic compounds.[5] However, a significant deviation from the expected color or the deepening of color over time can indicate the presence of impurities or degradation products. It is always best to confirm purity using analytical techniques rather than relying on visual appearance alone.
Part 2: Troubleshooting Guide for Impurity Identification
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Multiple peaks are observed in the HPLC chromatogram of my sample.
-
Probable Cause: The presence of multiple peaks strongly suggests the presence of impurities such as positional isomers, starting materials, or degradation products.
-
Troubleshooting Workflow:
-
Method Optimization: Ensure your HPLC method has sufficient resolution to separate the main component from its potential impurities. A gradient elution method with a C18 column is often effective for separating moderately polar compounds like nitrobenzaldehydes.[10]
-
Peak Identification:
-
Spiking: Inject a known standard of the suspected impurity (e.g., 2-chlorobenzaldehyde) to see if it co-elutes with one of the unknown peaks.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio of the impurity peaks can help in their identification. Positional isomers will have the same mass as the parent compound but different retention times.
-
-
Forced Degradation Study: To identify potential degradation products, subject a sample of pure this compound to stress conditions (e.g., heat, acid, base, oxidation). Analyze the stressed sample by HPLC to see if any of the degradation peaks match the unknown peaks in your original sample.
-
Issue 2: The ¹H NMR spectrum shows unexpected signals.
-
Probable Cause: Extraneous signals in the NMR spectrum are a clear indication of impurities.
-
Troubleshooting Workflow:
-
Reference Spectrum: Compare your spectrum to a reference spectrum for this compound if available.
-
Signal Integration: The integration of the impurity signals relative to the main compound's signals can provide a quantitative estimate of the impurity level.
-
Structural Elucidation:
-
Analyze the chemical shift, multiplicity, and coupling constants of the unknown signals to deduce the structure of the impurity. For example, the presence of signals corresponding to 2-chlorobenzaldehyde would indicate residual starting material.
-
2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex impurity structures.
-
-
Logical Flow for Impurity Identification
Below is a diagram illustrating a systematic workflow for identifying unknown impurities in your sample.
Caption: Workflow for systematic impurity identification.
Part 3: Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be adapted and validated for your specific instrumentation and requirements.
Protocol 1: HPLC Purity Determination
This method is based on standard reverse-phase HPLC techniques suitable for nitroaromatic compounds.[10][11]
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both phases before use.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Gradient Program | 0-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% B |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the sample.
-
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
Protocol 2: GC-MS for Volatile Impurities
GC-MS is effective for identifying volatile or semi-volatile impurities like residual starting materials.[11][12]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
| Parameter | Value |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 20:1) |
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram.
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 3: ¹H NMR for Structural Confirmation
NMR provides unambiguous structural information and can be used for quantification if an internal standard is used.[12]
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).
-
-
Data Analysis:
-
Integrate all signals. The ratio of the integrals of impurity peaks to the main compound's peaks can be used to estimate purity.
-
Diagram of Potential Impurity Sources
This diagram illustrates the relationship between the synthesis process and the potential impurities.
Caption: Sources of impurities during synthesis.
References
- 1. 5568-33-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5568-33-2 [sigmaaldrich.com]
- 4. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 5. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Separation of 2-Chloro-4-nitrobenzaldehyde Isomers
Welcome to the Technical Support Center for the purification and analysis of 2-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating this compound from its isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction: The Challenge of Isomer Separation
The synthesis of this compound, typically via electrophilic nitration of 2-chlorobenzaldehyde, often yields a mixture of positional isomers. The directing effects of the chloro (ortho-, para-directing) and aldehyde (meta-directing) groups on the benzene ring can lead to the formation of undesired isomers such as 4-chloro-2-nitrobenzaldehyde, 2-chloro-3-nitrobenzaldehyde, and 2-chloro-5-nitrobenzaldehyde.[1][2] Due to their similar physical properties, separating these isomers can be a significant challenge. Direct distillation is often not feasible due to the high boiling points and thermal instability of nitro compounds, while fractional crystallization can be inefficient due to close melting points.[3]
This guide will explore practical and effective strategies for achieving high purity of the desired this compound isomer.
Troubleshooting Guide: Overcoming Common Separation Hurdles
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor recovery of the desired isomer after recrystallization.
Question: I performed a recrystallization of my crude this compound product, but the yield of pure crystals is very low. What could be the cause and how can I improve it?
Answer: Low recovery during recrystallization is a common issue and can stem from several factors. The key is to find a solvent system where the desired this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the isomeric impurities remain more soluble in the cold solvent.
Causality and Solution:
-
Inappropriate Solvent Choice: If the solvent is too good, your product will remain in the mother liquor even after cooling. If it's too poor, you won't be able to dissolve the crude product effectively.
-
Solution: A mixed solvent system, often referred to as a solvent-pair, is highly effective.[4] A common approach is to dissolve the crude mixture in a "good" solvent (in which it is readily soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. This indicates saturation. Upon slow cooling, the desired isomer should crystallize out, leaving the more soluble impurities in the solution.
-
-
Using Too Much Solvent: An excess of solvent will keep your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
Recommended Solvent Systems for Chloronitrobenzaldehyde Isomers:
| Solvent System | Temperature (°C) | Observations |
| Methanol/Water (1:1 v/v) | Room Temperature | Effective for suspending the crude solid, where the desired isomer is less soluble.[1] |
| Acetone/Water | 0 | The desired isomer has lower solubility at colder temperatures, leading to higher recovery.[4] |
| Dilute Ethanol | Varies | A common recrystallization solvent for related isomers.[4] |
| Methanol/Petroleum Ether | 5-10 | Can yield very high purity of the desired isomer.[4] |
Issue 2: Co-elution of isomers during HPLC analysis.
Question: I am trying to assess the purity of my this compound sample using reverse-phase HPLC, but the peaks for the isomers are overlapping. How can I improve the resolution?
Answer: Achieving baseline separation of structurally similar isomers by HPLC requires careful optimization of the chromatographic conditions. Co-elution occurs when the isomers have very similar affinities for the stationary and mobile phases.
Causality and Solution:
-
Insufficient Stationary Phase Selectivity: A standard C18 column may not provide enough selectivity to resolve closely related isomers.
-
Solution: Consider using a different stationary phase. A phenyl-hexyl column can offer different selectivity through pi-pi interactions. For more challenging separations, mixed-mode columns with both reverse-phase and ion-exchange characteristics can be effective.[5]
-
-
Mobile Phase Optimization: The composition of the mobile phase is a critical parameter for achieving separation.
-
Solution:
-
Adjust the Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Modify the Aqueous Phase: Adjusting the pH of the aqueous phase with a buffer (e.g., phosphate buffer) or an additive like phosphoric acid can alter the ionization state and retention of the analytes.[5][6]
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can change the selectivity of the separation.
-
-
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Start with a higher aqueous percentage and gradually increase the organic content. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Issue 3: Inconsistent results with GC-MS analysis.
Question: My GC-MS results for the isomeric purity of this compound are not reproducible. What could be causing this?
Answer: Reproducibility issues in GC-MS analysis of nitroaromatic compounds can often be attributed to thermal degradation in the injector or column, or to active sites in the GC system.
Causality and Solution:
-
Thermal Instability: Nitrobenzaldehydes can be thermally labile and may decompose at high temperatures in the GC inlet.
-
Solution:
-
Lower the Injector Temperature: Start with a lower injector temperature (e.g., 250°C) and optimize as needed.
-
Use a Splitless or Pulsed Splitless Injection: This allows for the use of a lower inlet temperature while ensuring efficient transfer of the analytes to the column.
-
-
-
Active Sites: Free silanol groups in the liner, column, or other parts of the flow path can cause peak tailing and poor reproducibility.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure it is inert.
-
Column Choice: A mid-polarity column, such as a DB-5ms or HP-5ms, is often suitable for this type of analysis.[7]
-
-
Recommended GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C (optimize as needed) |
| Oven Program | Initial Temp: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity in the synthesis of this compound?
A1: While the exact isomer distribution depends on the specific reaction conditions, a common impurity is 4-chloro-2-nitrobenzaldehyde due to the directing effects of the substituents on the aromatic ring. Other positional isomers like 2-chloro-3-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde are also possible byproducts.[2]
Q2: Can I use Thin Layer Chromatography (TLC) to monitor the separation of the isomers?
A2: Yes, TLC is a valuable tool for quickly assessing the progress of your purification. You will likely need to test several mobile phase systems to find one that provides good separation of the spots corresponding to the different isomers. A common starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone.
Q3: Is it possible to use an alternative to recrystallization for purification on a larger scale?
A3: For industrial-scale purification, methods like adsorptive separation using zeolites have been developed for nitrobenzaldehyde isomers.[3] Another approach is to convert the aldehyde mixture into their acetal derivatives, which can have more distinct physical properties, allowing for easier separation by distillation or crystallization. The purified acetals are then hydrolyzed back to the pure aldehyde isomers.
Q4: What safety precautions should I take when working with this compound and its isomers?
A4: this compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Workflows
Workflow for Purification by Suspension/Recrystallization
Caption: A generalized workflow for the purification of this compound via two-solvent recrystallization.
Decision Tree for Method Selection in Isomer Separation
Caption: A decision-making guide for selecting an appropriate separation method based on scale and purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 5. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Knoevenagel Condensation of 2-Chloro-4-nitrobenzaldehyde
Welcome to the technical support hub dedicated to resolving challenges in the Knoevenagel condensation, with a specific focus on the reaction involving 2-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Understanding the Substrate: this compound
The reactivity of this compound in the Knoevenagel condensation is dictated by the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, rendering the carbonyl carbon highly electrophilic and thus, more susceptible to nucleophilic attack.[1][2] The ortho-chloro (-Cl) substituent also contributes to this electron withdrawal, though to a lesser extent. However, its position can introduce steric hindrance, which may influence the reaction rate and overall yield.[3][4]
Troubleshooting Guide: Low to No Product Yield
Experiencing low or no yield can be a significant roadblock. This section provides a systematic approach to diagnosing and resolving common issues.
Issue 1: The Reaction Fails to Initiate or Proceeds Sluggishly
Q: I've mixed my this compound with an active methylene compound and a catalyst, but I'm observing minimal to no product formation, even after a significant amount of time. What's going on?
A: This issue often points to problems with one of the three core components of the reaction: the active methylene compound, the catalyst, or the reaction conditions.
Possible Causes & Solutions:
-
Insufficiently Acidic Methylene Compound: The Knoevenagel condensation relies on the deprotonation of the active methylene compound to form a nucleophilic carbanion.[5][6] If the methylene protons are not acidic enough, a weak base won't be effective.
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is critical. While a base is necessary, one that is too strong can lead to the self-condensation of the aldehyde.[6][8][9]
-
Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role in reaction kinetics.[8][14]
-
Solution: While many Knoevenagel condensations can proceed at room temperature, gentle heating can often significantly improve the reaction rate.[3] The choice of solvent is also crucial. Polar aprotic solvents like DMF can accelerate the reaction, while polar protic solvents such as ethanol are also commonly and effectively used.[14][15][16]
-
Issue 2: The Reaction Stalls, Resulting in Low Yield
Q: My reaction starts, and I can see the product forming, but it seems to stop before all the starting material is consumed, leading to a low isolated yield. Why is this happening?
A: An incomplete reaction can be a frustrating source of low yield. Several factors can contribute to the reaction stalling.
Possible Causes & Solutions:
-
Reversibility and Water Inhibition: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[7][8] The accumulation of water can shift the equilibrium back towards the reactants, halting product formation.
-
Steric Hindrance: The ortho-chloro group on the this compound can create steric hindrance, slowing down the reaction.[3][4]
-
Solution: Increasing the reaction time or moderately raising the temperature can help overcome the steric barrier.
-
-
Insufficient Catalyst: The catalyst may be consumed in side reactions or may not be present in a sufficient amount to drive the reaction to completion.
-
Solution: While the catalyst is used in sub-stoichiometric amounts, you may need to optimize the catalyst loading. A typical starting point is 0.1 equivalents.[8]
-
Issue 3: Significant Side Product Formation
Q: I'm getting my desired product, but my yield is low due to the formation of multiple side products. How can I improve the selectivity?
A: Side reactions can significantly reduce the yield of your target molecule. The most common side reactions in the Knoevenagel condensation are self-condensation of the aldehyde and Michael addition.[4]
Possible Causes & Solutions:
-
Self-Condensation of the Aldehyde: This is more likely to occur if the base used is too strong.[4]
-
Solution: Stick to weak bases like piperidine or ammonium acetate.
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with another molecule of the deprotonated active methylene compound.[4]
-
Solution: This is often favored by longer reaction times and higher temperatures. Monitor your reaction closely using TLC and stop it once the starting material is consumed to minimize this side reaction. Using a stoichiometric amount of the active methylene compound can also help.
-
Troubleshooting Workflow
Here is a logical workflow to help you troubleshoot low yields in your Knoevenagel condensation of this compound.
Caption: A decision-tree workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6][17] A weak base deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate then eliminates a molecule of water to form the α,β-unsaturated product.[17]
Q2: Can I run this reaction without a solvent?
A2: Yes, solvent-free Knoevenagel condensations have been successfully reported and are an excellent green chemistry alternative.[13][18][19] This often involves grinding the reactants together, sometimes with a solid catalyst.[18]
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[8] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the aldehyde and the formation of the product.
Q4: My product is an oil and won't crystallize. What are my purification options?
A4: If your product does not precipitate upon cooling, you will need to perform a workup.[8] This typically involves removing the solvent under reduced pressure and then purifying the crude product by column chromatography.[8]
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation in Ethanol
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound and malononitrile.
-
Add ethanol and a magnetic stir bar.
-
Stir the mixture at room temperature until the solids dissolve.
-
Add piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to encourage precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to a constant weight.
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is recommended if you suspect water inhibition is the cause of low yield.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (1.0-1.2 equivalents)
-
Toluene (15 mL)
-
Piperidine (0.1 mmol)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add this compound, the active methylene compound, and toluene to the flask.
-
Add the piperidine catalyst.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).
-
Work up the reaction as described in Protocol 1.
Data Presentation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2h | >90 | Generic Protocol |
| 2-Chlorobenzaldehyde | Malononitrile | Nanocatalyst | Ethanol | 60 min | 90 | [1] | |
| 4-Nitrobenzaldehyde | Malononitrile | None | Water | 15 min | >99 | [1] |
Note: The data for related compounds is included to provide a benchmark for reactivity. The high reactivity of nitro-substituted benzaldehydes generally leads to high yields in shorter reaction times.
General Experimental Workflow
Caption: A generalized workflow for performing a Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. orientjchem.org [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. bhu.ac.in [bhu.ac.in]
Technical Support Center: Preventing Byproduct Formation in the Nitration of 2-Chloro-4-nitrobenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4,6-dinitrobenzaldehyde via the nitration of 2-chloro-4-nitrobenzaldehyde. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, primarily focusing on minimizing byproduct formation and maximizing the yield and purity of your target compound.
The nitration of an already heavily substituted and deactivated aromatic ring like this compound is a kinetically challenging process that requires precise control. The presence of three distinct electron-withdrawing or deactivating groups (aldehyde, chloro, nitro) makes the ring significantly less reactive towards electrophilic attack, often necessitating harsh reaction conditions that can, in turn, promote side reactions. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the nitration of this compound in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of an acidic impurity, identified as 2-chloro-4,6-dinitrobenzoic acid. How can I prevent this oxidation?
Answer: This is the most common byproduct in this reaction. The aldehyde functional group is highly susceptible to oxidation under the strongly acidic and oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids).[1][2] The formation of the carboxylic acid is exacerbated by elevated temperatures and prolonged exposure to the nitrating agent.
Root Cause Analysis:
-
Excessive Temperature: The rate of oxidation increases significantly with temperature. Hot spots within the reaction vessel due to poor mixing or an inadequate cooling bath are often the primary cause.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of the desired product being oxidized.
-
Aggressive Nitrating Mixture: A high concentration of nitric acid or the presence of stronger oxidizing species can favor oxidation over nitration.
Strategic Solutions:
-
Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition of the substrate and for the duration of the reaction. Utilize an efficient cooling bath (e.g., ice-salt or a cryocooler) rather than a simple ice-water bath.
-
Controlled Reagent Addition: The substrate, this compound, should be added to the pre-chilled nitrating mixture very slowly, in a dropwise manner or in small portions if it is a solid. This minimizes the reaction exotherm and prevents localized temperature spikes.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Once the starting material is consumed, the reaction should be promptly quenched.
-
Work-up Procedure: Quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring. The precipitated crude product should be washed with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic 2-chloro-4,6-dinitrobenzoic acid byproduct before further purification.[1]
Question 2: My reaction mixture turned dark brown or black, and I recovered a low yield of a tarry, intractable material. What causes this decomposition?
Answer: The formation of tar or char is indicative of a runaway reaction and thermal decomposition of the aromatic substrate. While the ring is deactivated, the nitration reaction itself is highly exothermic.[4] If the heat generated is not dissipated efficiently, the temperature can rise uncontrollably, leading to aggressive side reactions, polynitration, and ultimately, degradation of the molecular structure.
Root Cause Analysis:
-
Inefficient Heat Dissipation: This can be due to an inadequate cooling system, poor stirring that fails to distribute heat evenly, or adding the reagents too quickly.
-
Concentrated "Hot Spots": Localized areas of high reagent concentration can overheat and initiate decomposition, which then propagates through the mixture.
-
Contaminants: The presence of easily oxidizable impurities in the starting material or reagents can trigger decomposition.
Strategic Solutions:
-
Improve Mechanical Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for larger-scale reactions, to ensure vigorous and efficient mixing. This eliminates hot spots and improves heat transfer to the cooling bath.
-
Dilution as a Heat Sink: Ensure that concentrated sulfuric acid is used in sufficient volume to act as both a catalyst and a heat sink. A common practice is to use 5-10 times the mass of the substrate in sulfuric acid.
-
Reverse Addition: Add the substrate portion-wise to the full volume of the pre-chilled nitrating mixture. Never add the nitrating mixture to the bulk substrate, as this creates a highly concentrated and dangerous environment.
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing contaminants that could initiate side reactions.
Question 3: My purified product shows evidence of multiple nitrated species, making isolation difficult. How can I improve the regioselectivity of the reaction?
Answer: While the directing groups on this compound strongly favor nitration at the 6-position, harsh conditions can sometimes lead to the formation of other minor isomers or over-nitration to a trinitro compound. The primary challenge, however, is often separating the desired product from unreacted starting material or the aforementioned oxidized byproduct.
Root Cause Analysis:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted starting material.
-
Over-nitration: Excessively strong nitrating agents (e.g., oleum with fuming nitric acid) or high temperatures can force a third nitro group onto the ring.
-
Ineffective Purification: The crude product is a mixture, and the purification method may not be adequate to resolve components with similar physical properties.
Strategic Solutions:
-
Stoichiometric Control: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess can drive over-nitration.
-
Optimized Work-up: A well-executed work-up is critical. After quenching on ice and filtering, a thorough washing sequence is essential: first with cold water to remove excess acid, then with cold dilute sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally with more cold water until the washings are neutral.
-
Systematic Purification:
-
Recrystallization: This is the most effective method for purifying the crude product. Common and effective solvent systems include dilute ethanol or acetic acid.[1] Experiment with different solvents to achieve the best separation.
-
Column Chromatography: For very challenging separations or for isolating high-purity material for analytical standards, silica gel column chromatography can be employed.[4] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for nitration at the 6-position on the this compound ring?
A1: The reaction is a classic electrophilic aromatic substitution.[5][6] First, nitric acid is protonated by the stronger sulfuric acid to form a good leaving group (H₂O), which departs to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7]
The regioselectivity of the subsequent attack on the aromatic ring is dictated by the directing effects of the three existing substituents:
-
Aldehyde Group (-CHO) at C1: Strongly deactivating and a meta-director. It directs incoming electrophiles to positions 3 and 5.[7][8]
-
Chloro Group (-Cl) at C2: Deactivating but an ortho, para-director due to its lone pairs. It directs to positions 3 (ortho), 5 (para), and 1 (occupied).
-
Nitro Group (-NO₂) at C4: Strongly deactivating and a meta-director. It directs to positions 2 (occupied) and 6.
When these effects are combined, the position C6 becomes the most favorable site for attack. It is meta to the powerful nitro director at C4, which is a strongly favored orientation. While other positions are directed to by the -CHO and -Cl groups, they are also more strongly deactivated by the other substituents. Therefore, the directing influence of the C4 nitro group is often dominant in this specific substitution, leading to the formation of 2-chloro-4,6-dinitrobenzaldehyde.
Q2: What are the optimal starting conditions for this reaction?
A2: The optimal conditions balance the need for sufficient reactivity to nitrate a deactivated ring with the need to control the reaction's exothermicity and prevent side reactions. The following table provides a validated starting point for laboratory-scale synthesis.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Mixed Acid: Fuming Nitric Acid (HNO₃) in Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile and as a solvent/heat sink.[5][9] Fuming HNO₃ provides a high concentration of the nitrating species. |
| Reagent Ratio | Molar Ratio (HNO₃ / Substrate): 1.1 to 1.2 | A slight excess of HNO₃ ensures complete conversion of the starting material without promoting significant over-nitration. |
| Solvent | Concentrated H₂SO₄ (98%) | Serves as the reaction medium and is essential for generating the nitronium ion. Use 5-10 mL per gram of substrate. |
| Temperature | 0°C to 5°C | Critical for minimizing oxidation of the aldehyde group and preventing thermal decomposition.[10] |
| Reaction Time | 2 - 4 hours (Monitor via TLC/HPLC) | Time is dependent on scale and mixing efficiency. Monitoring is crucial to prevent byproduct formation from over-exposure.[3] |
| Addition Method | Add substrate slowly to the pre-chilled nitrating mixture. | Ensures the reaction exotherm is managed effectively and avoids dangerous temperature spikes. |
Q3: What analytical methods are best for monitoring the reaction and characterizing the products?
A3: A multi-faceted analytical approach is recommended for robust process control and product validation.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an invaluable, rapid technique for tracking the disappearance of the starting material.[3][11] Use a mobile phase like 3:1 Hexane:Ethyl Acetate. High-Performance Liquid Chromatography (HPLC) provides more quantitative real-time data on the formation of the product and byproducts.[12][13]
-
Byproduct Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile byproducts in the crude reaction mixture.[12]
-
Structural Confirmation: After purification, the structure of the final product, 2-chloro-4,6-dinitrobenzaldehyde, should be confirmed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Infrared (IR) spectroscopy.[14]
Protocols & Visualizations
Protocol 1: Controlled Nitration of this compound
Disclaimer: This protocol involves highly corrosive and reactive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 1.1 molar equivalents of fuming nitric acid to the sulfuric acid via the dropping funnel. Maintain the temperature below 10°C during this addition. Once the addition is complete, cool the mixture back down to 0°C.
-
Substrate Addition: Dissolve 10 g of this compound in a minimal amount of concentrated sulfuric acid (~20 mL) and add this solution to the dropping funnel. Add the substrate solution dropwise to the vigorously stirred nitrating mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Prepare a large beaker containing 500 g of crushed ice. Once the reaction is complete, pour the reaction mixture slowly and carefully onto the crushed ice with constant stirring.
-
Isolation and Washing: The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).
-
Neutralization Wash: Suspend the crude solid in a 5% sodium bicarbonate solution and stir for 20 minutes to remove the acidic carboxylic acid byproduct. Filter the solid again and wash with cold deionized water.
-
Purification: Dry the crude product. Purify by recrystallization from 95% ethanol to yield 2-chloro-4,6-dinitrobenzaldehyde as a crystalline solid.
Visual Diagrams
Caption: Figure 1: Main Reaction Pathway
Caption: Figure 2: Competing Reaction Pathways
Caption: Figure 3: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. aidic.it [aidic.it]
- 14. oatext.com [oatext.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-nitrobenzaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, ensuring a robust, safe, and scalable process for its production is paramount.
This document moves beyond simple protocols to address the nuanced challenges encountered during scale-up. We will delve into the causality behind common issues, provide data-driven solutions, and offer detailed, field-proven methodologies.
Section 1: Core Synthesis Strategy & Scale-Up Philosophy
The most prevalent and industrially viable route to this compound is not through the direct nitration of 2-chlorobenzaldehyde, which yields other isomers, but rather through the controlled oxidation of 2-chloro-4-nitrotoluene.[1] This distinction is critical for process development.
Our approach to scale-up is built on three pillars:
-
Anticipate, Don't Just React: Understanding the reaction mechanism and potential side reactions allows for proactive process design to mitigate risks.
-
Control is Everything: Temperature, reagent stoichiometry, and addition rates are not just parameters; they are the primary levers for controlling selectivity, yield, and safety.
-
Purity is Designed, Not Accidental: Purification begins with the reaction itself. A clean reaction simplifies downstream processing, reducing waste and cost.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, practical problems you may encounter during the scale-up of the oxidation of 2-chloro-4-nitrotoluene.
Issue 1: Low or Stalled Reaction Conversion
Question: My pilot-scale batch has stalled, with significant unreacted 2-chloro-4-nitrotoluene remaining after the expected reaction time. What are the likely causes and how can I troubleshoot this?
Answer: Low or stalled conversion at scale often points to issues with mass transfer, thermal control, or reagent deactivation. Let's break down the possibilities:
-
Cause A: Poor Mass Transfer/Mixing: In larger reactors, achieving the same level of homogenous mixing as a lab flask is challenging. If your oxidant (e.g., an aqueous solution of chromium trioxide) and your organic substrate are in different phases, inefficient mixing can starve the reaction.
-
Solution: Verify that your agitation speed and impeller design are sufficient for the vessel geometry and batch volume. Consider the use of a phase-transfer catalyst (PTC) to facilitate the transport of the oxidant into the organic phase.
-
-
Cause B: Inadequate Temperature Control: Oxidation reactions are highly exothermic. While the bulk temperature reading may seem correct, poor mixing can create localized "cold spots" where the reaction rate is significantly slower.
-
Solution: Ensure temperature probes are placed strategically to get a representative reading of the batch temperature. Profile the reactor's heating and cooling capabilities to ensure you can maintain the target temperature throughout the reagent addition and reaction hold period.
-
-
Cause C: Oxidant Stoichiometry or Deactivation: The oxidant may be consumed by side reactions or degrade before it can react with the substrate.
-
Solution: Use fresh, properly assayed oxidizing agents. A classic method involves the oxidation of p-nitrotoluene with chromium trioxide, which requires careful control of stoichiometry.[2] Consider adding the oxidant in portions or via slow, continuous feed to maintain an effective concentration without causing a dangerous exotherm. Monitor the reaction progress by taking samples for HPLC or GC analysis to confirm the consumption of starting material before proceeding with the work-up.
-
Issue 2: Excessive Formation of 2-Chloro-4-nitrobenzoic Acid
Question: My final product is contaminated with significant levels of the corresponding carboxylic acid, which is difficult to remove. How can I prevent this over-oxidation?
Answer: Formation of 2-chloro-4-nitrobenzoic acid is a classic over-oxidation problem. The aldehyde product is more susceptible to oxidation than the starting toluene. Preventing its formation is key, as removal can be challenging and costly.
-
Causality: The reaction doesn't stop cleanly at the aldehyde stage. Any factor that allows the aldehyde to remain in contact with a high concentration of active oxidant under harsh conditions will promote the formation of the carboxylic acid.
-
Preventative Measures:
-
Strict Stoichiometric Control: Avoid using a large excess of the oxidizing agent. The ideal stoichiometry should be determined at the lab scale and meticulously maintained during scale-up.
-
Temperature Management: Higher temperatures accelerate the rate of over-oxidation. Maintain the lowest practical reaction temperature that still allows for a reasonable reaction time. A typical range for chromium trioxide oxidations is 5-10°C during the addition phase.[2]
-
Reaction Monitoring: This is non-negotiable. Implement regular in-process controls (IPCs) via HPLC or GC. Once the starting material consumption has plateaued and the aldehyde concentration is at its maximum, quench the reaction immediately. Do not extend the reaction time unnecessarily.
-
Quenching Strategy: Design a rapid and effective quenching procedure. Pouring the reaction mass into a large volume of ice water not only stops the reaction but also helps precipitate the product and dilute the oxidant.[2]
-
Issue 3: Product Isolation and Purification Challenges
Question: During work-up and crystallization, I'm experiencing low recovery and the final product purity is below 98%. What can I do?
Answer: Isolation and purification issues at scale are often related to solubility profiles and the physical form of the product.
-
Problem A: Low Recovery During Work-up: The product may have higher than expected solubility in the aqueous or organic work-up streams.
-
Solution: After quenching, ensure the pH is adjusted to a neutral range before extraction. The product is insoluble in water, but extreme pH values can sometimes affect stability or create emulsions. If performing a solvent extraction, ensure you are using an adequate volume and number of extractions to fully recover the product.
-
-
Problem B: Inefficient Purification by Recrystallization: The chosen lab-scale solvent may not perform well for large volumes, leading to oiling out, poor crystal formation, or co-precipitation of impurities.
-
Solution: Systematic Solvent Screening: Test a variety of single-solvent and mixed-solvent systems. For related compounds like chloronitrobenzaldehyde isomers, mixtures like methanol/water or acetone/water have proven effective for selectively precipitating the desired product while keeping impurities in solution.[3]
-
Slurry Purification: A highly effective technique for scale-up is to suspend the crude product in a solvent where the desired isomer has very low solubility, while impurities (like the benzoic acid) are more soluble. Agitating this slurry for a set time and then filtering can dramatically improve purity with high recovery.
-
Controlled Cooling: Avoid crash-cooling large batches. A slow, controlled cooling profile is essential for growing larger, purer crystals that are easier to filter and wash.
-
Troubleshooting Decision Workflow
Below is a logical workflow for diagnosing common scale-up issues.
Caption: Troubleshooting workflow for low yield/purity issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the oxidation of 2-chloro-4-nitrotoluene?
A1: The precise mechanism can depend on the oxidant used. For a chromium (VI) oxidant like CrO₃ in acetic anhydride, the reaction is believed to proceed via the formation of a diacetate intermediate at the benzylic position (2-chloro-4-nitrobenzylidene diacetate). This stable intermediate is then hydrolyzed under acidic conditions to yield the final aldehyde product. This two-step process helps prevent over-oxidation to the carboxylic acid.[2][4]
Caption: Simplified reaction pathway for oxidation.
Q2: What are the critical safety considerations for this process at scale?
A2: Safety is the top priority during scale-up. Key hazards include:
-
Exothermic Reaction: The oxidation is highly exothermic. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially breaching the reactor. Implement robust cooling systems and controlled, slow addition of the oxidant.
-
Hazardous Reagents: Chromium trioxide is a strong oxidant and a known carcinogen.[4] Strong acids like sulfuric acid are highly corrosive. All handling must be done in contained systems with appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and respiratory protection.
-
Product Hazards: this compound is an irritant.[5] The starting material, 2-chloro-4-nitrotoluene, is toxic by all routes of exposure and can cause methemoglobinemia.[1] Ensure proper ventilation and dust control during product handling and drying.
Q3: Which analytical techniques are essential for monitoring this reaction and ensuring final product quality?
A3: A robust analytical package is crucial for a controlled process.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column can effectively separate the starting material, the aldehyde product, and the benzoic acid byproduct. This allows for quantitative tracking of the reaction's progress and endpoint determination.
-
Final Product Quality Control:
-
Purity: HPLC for assay and impurity profiling.
-
Identity: ¹H NMR and FTIR spectroscopy to confirm the structure and absence of functional group impurities.
-
Physical Properties: Melting point determination is a simple and effective indicator of purity.
-
Q4: Are there greener or alternative synthetic routes to consider?
A4: While the chromium oxidation method is well-established, its environmental impact is a significant drawback.[4] For long-term manufacturing, exploring alternative routes is advisable:
-
Catalytic Air Oxidation: Using catalysts based on cobalt or manganese to perform the oxidation with air or oxygen is a much greener approach, though it may require higher temperatures and pressures and more intensive process development.
-
Side-Chain Halogenation and Hydrolysis: This involves the free-radical chlorination or bromination of the methyl group of 2-chloro-4-nitrotoluene to form the gem-dihalide, followed by hydrolysis to the aldehyde.[6] This route avoids heavy metal oxidants but involves handling corrosive halogenating agents and hydrogen halides.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and must be optimized for your specific equipment and scale.
Protocol 1: Synthesis via Oxidation of 2-Chloro-4-nitrotoluene
This procedure is adapted from the well-documented oxidation of nitrotoluenes using chromium trioxide.[2]
Materials & Reagents
| Reagent | CAS No. | M.W. | Amount (1x) | Moles |
|---|---|---|---|---|
| 2-Chloro-4-nitrotoluene | 121-86-8 | 171.58 | 50.0 g | 0.29 mol |
| Acetic Anhydride | 108-24-7 | 102.09 | 450 mL | 4.77 mol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 440 mL | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 68 mL | 1.25 mol |
| Chromium Trioxide | 1333-82-0 | 99.99 | 80 g | 0.80 mol |
Procedure:
-
Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the glacial acetic acid, acetic anhydride, and 2-chloro-4-nitrotoluene.
-
Cooling: Begin agitation and cool the mixture to 5°C.
-
Acid Addition: Slowly add the concentrated sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Oxidant Addition: Once the mixture is re-cooled to 5°C, begin the portion-wise addition of chromium trioxide. Add small portions over 60-90 minutes, maintaining the temperature strictly between 5-10°C. The reaction is highly exothermic.
-
Reaction Hold: After the addition is complete, stir the mixture for an additional 30 minutes, allowing the temperature to remain below 10°C.
-
Monitoring: Take a sample for HPLC analysis to confirm the consumption of the starting material.
-
Quench: In a separate vessel, prepare a large volume of crushed ice and water (approx. 4-5 L). Slowly and carefully transfer the reaction mixture into the ice water with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Filter the crude solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate runs clear and is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum at 40-50°C. Expected crude yield is typically high.
Protocol 2: Purification by Slurry Wash
-
Setup: Place the dried crude this compound in a reactor.
-
Solvent Addition: Add a 1:1 (v/v) mixture of methanol and water (approx. 5-10 mL per gram of crude product).
-
Slurry: Agitate the mixture at room temperature (20-25°C) for 1-2 hours. The desired product has low solubility, while impurities like the over-oxidized benzoic acid will preferentially dissolve.
-
Filtration: Filter the solid and wash the cake with a small amount of cold 1:1 methanol/water.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. Assess purity by HPLC and melting point.
Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification.
Section 5: References
-
Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Available at: --INVALID-LINK--
-
CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents. Available at: --INVALID-LINK--
-
Lieberman, S. V., & Connor, R. (1943). p-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.441. Available at: --INVALID-LINK--
-
US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents. Available at: --INVALID-LINK--
-
Chegg.com (2021). Solved: Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Available at: --INVALID-LINK--
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Available at: --INVALID-LINK--
-
PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available at: --INVALID-LINK--
-
US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents. Available at: --INVALID-LINK--
-
EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents. Available at: --INVALID-LINK--
-
EP0305812A2 - Process for the purification of nitrobenzaldehyde. Google Patents. Available at: --INVALID-LINK--
-
PubChem. 2-Chloro-4-nitrotoluene. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Product Page. Available at: --INVALID-LINK--
References
- 1. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5568-33-2 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
2-Chloro-4-nitrobenzaldehyde stability and storage conditions
Introduction
Welcome to the Technical Support Center for 2-Chloro-4-nitrobenzaldehyde (CAS 5568-33-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a substituted aromatic aldehyde, the reactivity of the formyl group is significantly influenced by the electron-withdrawing properties of the ortho-chloro and para-nitro substituents, making it a valuable precursor in various synthetic applications.[1] However, this heightened reactivity also predisposes the compound to specific degradation pathways if not stored and handled correctly.
This document provides in-depth technical guidance on the stability and storage of this compound, offering field-proven insights to help you mitigate reagent degradation, troubleshoot unexpected experimental outcomes, and ensure the integrity of your research.
Quick Reference: Stability and Storage
For ease of access, the following table summarizes the critical parameters for maintaining the stability of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | Room Temperature (RT). | While refrigeration is often a default for reactive chemicals, RT is sufficient. The primary degradation risks are not temperature-dependent in the typical lab range but are chemical in nature (oxidation, photolysis). |
| Atmosphere | Inert Gas (Argon or Nitrogen). | The aldehyde group is susceptible to air oxidation, forming the corresponding 2-chloro-4-nitrobenzoic acid.[2][3] An inert atmosphere is the most critical factor for long-term stability. |
| Light Exposure | Store in amber vials or in the dark. | Nitroaromatic compounds are known to be sensitive to light, particularly UV, which can initiate photochemical degradation.[4][5] |
| Moisture | Store in a dry, desiccated environment. | Aldehydes should be protected from moisture to prevent potential side reactions and physical clumping of the solid material. Keep containers tightly sealed.[6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents.[6] | These materials can react directly with the aldehyde or nitro groups, leading to rapid decomposition or hazardous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: The most critical factor for ensuring long-term stability is the exclusion of atmospheric oxygen.[2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. It must be protected from light by using an amber glass vial and storing it in a dark cabinet.[4] Containers should be tightly sealed to prevent moisture ingress.[6]
Q2: My bottle of this compound has turned from a pale yellow to a brownish color. Is it still usable?
A2: A significant color change, particularly darkening, is a strong visual indicator of degradation. While pure 2-nitrobenzaldehyde (a related compound) can range from yellow to orange, a shift to brown suggests the formation of impurities.[1] The primary impurity is likely 2-chloro-4-nitrobenzoic acid due to air oxidation. The presence of this and other potential photodegradation products can interfere with your reaction, leading to lower yields and purification difficulties.[7] We recommend performing a quality control check (e.g., TLC, NMR, or melting point) before use. If significant impurity is detected, purification by recrystallization may be necessary.
Q3: I am seeing an unexpected, more polar spot on my TLC plate when analyzing my starting material. What could it be?
A3: The most probable identity of a more polar impurity is the corresponding carboxylic acid (2-chloro-4-nitrobenzoic acid). Aldehydes are readily oxidized, and this product is the result of exposure to air.[3] Carboxylic acids are significantly more polar than aldehydes and will have a lower Rf value on silica gel plates. You can often confirm this by observing if the spot streaks, a common characteristic of acidic compounds on silica.
Q4: How can I handle the compound during an experiment to minimize degradation?
A4: Proper handling is crucial.
-
Weighing: Weigh the compound quickly and avoid leaving the main stock bottle open to the atmosphere for extended periods.
-
Inert Atmosphere: If your reaction is sensitive, consider weighing the compound in a glovebox or flushing the headspace of your reaction flask with an inert gas before and after addition.
-
Solvent Choice: Use dry solvents. While hydrolysis of the aldehyde itself is not a primary concern, residual moisture can affect many common subsequent reactions.
-
Light: Protect your reaction from direct light, especially if it is running for an extended period or requires heating, which can accelerate photochemical processes.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from compromised this compound.
Scenario 1: Inconsistent or Low Reaction Yields
If you are experiencing inconsistent yields in a reaction where the aldehyde is the limiting reagent, the purity of your starting material is a likely culprit.
-
Possible Cause: The actual molar quantity of the aldehyde is lower than calculated due to the presence of non-reactive impurities, such as 2-chloro-4-nitrobenzoic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: Appearance of Unexpected Side Products
The presence of degradation products in your starting material can lead to the formation of unexpected derivatives in your reaction.
-
Example: In a reductive amination, the presence of 2-chloro-4-nitrobenzoic acid could lead to the formation of an amide byproduct if an activating agent (e.g., a carbodiimide) is present, or it could simply remain as an unreactive salt, complicating purification.
-
Mitigation Strategy: Always ensure the purity of your aldehyde before commencing multi-step syntheses. If you suspect an acidic impurity, a simple aqueous basic wash (e.g., with NaHCO₃ solution) during the reaction workup can often remove the contaminating carboxylic acid.
Potential Degradation Pathways
Understanding how this compound degrades is key to preventing it. The two most common non-microbial degradation pathways are oxidation and photolysis.
Caption: Primary degradation pathways for this compound.
-
Air Oxidation: This is the most common degradation route during storage. The aldehyde functional group is oxidized to a carboxylic acid.[2] This process is slow but steady in the presence of air.
-
Photodegradation: Nitroaromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including cleavage of the C-NO₂ bond or other complex rearrangements.[4][8] This is most relevant for reactions run in clear glass vessels exposed to sunlight or for improper long-term storage.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
TLC analysis of 2-Chloro-4-nitrobenzaldehyde reactions
An essential technique in synthetic chemistry, Thin Layer Chromatography (TLC), provides a rapid and inexpensive method to monitor reaction progress, assess compound purity, and optimize separation conditions.[1][2] For reactions involving the versatile building block 2-Chloro-4-nitrobenzaldehyde, TLC is indispensable. This molecule's distinct electronic and steric properties, stemming from its chloro, nitro, and aldehyde functionalities, present unique challenges and considerations during reaction analysis.
This technical support guide, designed for researchers and drug development professionals, offers practical, field-tested insights into leveraging TLC for reactions starting with this compound. We will move beyond basic protocols to address the specific issues you may encounter, explaining the causality behind troubleshooting steps to empower you with a deeper understanding of the technique.
Section 1: Fundamentals & Initial Setup
Before troubleshooting, a robust foundational methodology is critical. This section addresses the most common initial questions regarding TLC setup for this compound.
Q1: What is the best starting solvent system for analyzing this compound and its reactions?
A1: this compound is a moderately polar compound due to the presence of both a nitro group and an aldehyde group on the aromatic ring. A good starting point for a mobile phase (eluent) is a mixture of a non-polar and a polar solvent.[3]
-
Recommended Starting Point: 30-50% Ethyl Acetate in Hexane (v/v).
-
Rationale: This combination provides a medium polarity that typically places the starting material at a Retention Factor (Rf) of 0.3-0.5, which is ideal for monitoring its consumption and the appearance of new products. The main goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[4]
The choice of solvent system is critical and must be adapted based on the specific reaction, as the product's polarity can vary significantly.
| Reaction Type | Expected Product Polarity Change | Recommended Initial Solvent System | Rationale |
| Reduction of Aldehyde to Alcohol | Product is more polar | 40-60% Ethyl Acetate / Hexane | Alcohols are more polar than aldehydes and will have a lower Rf. Increasing the eluent polarity is necessary to move the product spot off the baseline.[5] |
| Oxidation of Aldehyde to Carboxylic Acid | Product is significantly more polar | 2-5% Methanol / Dichloromethane (+1% Acetic Acid) | Carboxylic acids are very polar and can streak on silica gel. The addition of a small amount of acetic acid suppresses the deprotonation of the acid, leading to sharper spots.[6][7] |
| Wittig Reaction (Aldehyde to Alkene) | Product is less polar | 10-20% Ethyl Acetate / Hexane | The resulting alkene is significantly less polar than the starting aldehyde and will have a much higher Rf. A less polar eluent is needed for good separation.[8] |
| Reduction of Nitro to Amine | Product polarity is similar or slightly higher | 50% Ethyl Acetate / Hexane or 2% Methanol / DCM | Aromatic amines are polar, but their Rf can be tricky. Sometimes a small amount of base (e.g., 0.5% triethylamine) is added to the eluent to prevent streaking.[9] |
Q2: How should I prepare my reaction sample for spotting on a TLC plate?
A2: Proper sample preparation is key to obtaining clean, interpretable results.
Protocol 1: Standard Sample Preparation
-
Take an Aliquot: Using a glass capillary spotter, take a tiny sample (aliquot) directly from the reaction mixture.[10]
-
Dilute: In a small vial, dilute the aliquot with a volatile solvent in which your compounds are soluble (e.g., dichloromethane, ethyl acetate, or acetone). The ideal concentration is a few milligrams per mL.[4] Overly concentrated samples are a primary cause of streaking.[1][11]
-
Spot: Use a clean capillary tube to apply a small spot of the diluted sample onto the pencil-drawn origin line of the TLC plate. The spot should be as small and tight as possible (1-2 mm diameter).[4]
-
Dry: Ensure the solvent has completely evaporated before placing the plate in the developing chamber.
Section 2: Monitoring Reaction Progress
TLC is a powerful tool for determining when a reaction is complete.[10]
Q3: How do I set up a TLC plate to effectively monitor my reaction?
A3: A three-lane spotting system is the standard and most informative method.[10]
-
Lane 1 (SM): Spot a diluted solution of your pure starting material (this compound).
-
Lane 2 (Co): The "co-spot." First, spot the starting material (Lane 1), and without letting the solvent dry, spot the reaction mixture directly on top of it. This lane is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material.
-
Lane 3 (Rxn): Spot a diluted aliquot of your reaction mixture.
By observing the plate, you can track the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot. The reaction is generally considered complete when the starting material spot is no longer visible in the "Rxn" lane.[10]
Caption: Standard workflow for monitoring a reaction by TLC.
Q4: My product spot is not appearing, or the starting material spot isn't disappearing. What should I do?
A4: This indicates a potential issue with either the reaction itself or the TLC analysis.
-
Check Visualization: this compound is aromatic and contains a conjugated system, making it strongly UV-active.[12] However, your product may not be. For example, if you perform a Wittig reaction that results in a non-conjugated alkene, its UV absorbance might be weak.
-
Confirm Reaction: The reaction may have stalled or failed. Before altering TLC conditions, consider the chemistry. Have you added all reagents? Is the temperature correct?
-
Check Concentration: The product may be forming but at a concentration too low to be detected.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the TLC analysis of reactions involving this compound.
Q5: My spots are streaking or appearing as elongated smears. How do I fix this?
A5: Streaking is a frequent issue and can have several causes.[1]
-
Sample Overload: This is the most common reason. The stationary phase becomes saturated, and the compound cannot move in a tight band.
-
Highly Polar Compounds: Very polar compounds, like a carboxylic acid product, bind very strongly to the acidic silica gel.
-
Insoluble Sample: If the sample is not fully dissolved in the eluent as it moves up the plate, it will streak.
-
Solution: Ensure the solvent you use to dilute and spot your sample is appropriate and that the compound is fully soluble. If necessary, change the eluent system to one in which all components are more soluble.
-
-
Compound Decomposition: The compound may be unstable on the acidic silica gel.[14]
-
Solution: First, diagnose this issue using 2D-TLC (see Q8). If decomposition is confirmed, switch to a neutral stationary phase like alumina TLC plates or add a base like triethylamine to the eluent to neutralize the silica surface.
-
Q6: My reactant and product spots are not separating (overlapping Rf values). What can I do?
A6: Poor separation means the eluent system is not optimal for your specific mixture.[14]
-
Change Eluent Polarity:
-
Change Solvent System: If changing the ratio doesn't work, change the solvents themselves. The interactions between solvents, your compounds, and the silica are complex. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a diethyl ether/hexane system can dramatically alter selectivity and improve separation.[14][15]
-
Multiple Elutions: If a single solvent system gives some, but not complete, separation, you can run the plate a second time in the same solvent system. After the first elution, remove the plate, let it dry completely, and then place it back in the same chamber. This can often increase the separation between spots with close Rf values.
Caption: A troubleshooting decision tree for common TLC issues.
Q7: I can't see any spots on my plate, even under UV light.
A7: This can be frustrating but is usually solvable.[11]
-
Compound is Not UV-Active: As mentioned, while the starting material is UV-active, some products might not be. Always follow UV visualization with a chemical stain.[12][16]
-
Sample is Too Dilute: Your compound's concentration might be below the detection limit.
-
Solvent Level Too High: If the solvent level in the chamber is above the origin line where you spotted your samples, your compounds will dissolve into the solvent pool instead of eluting up the plate.[11] Always ensure the solvent is below the origin line.
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate during elution or drying.[16]
-
Solution: Visualize the plate immediately after removing it from the chamber.[16]
-
Section 4: Advanced Protocols
Q8: I suspect my product is decomposing on the silica gel plate. How can I confirm this?
A8: Compound instability on silica gel, which is acidic, is a known issue.[14] A two-dimensional TLC (2D-TLC) is the definitive method to diagnose this problem.[17]
Protocol 2: Two-Dimensional (2D) TLC for Stability Check
-
Prepare a Square Plate: Cut a standard TLC plate into a square.
-
Spot the Sample: Apply a single, concentrated spot of your reaction mixture in one corner, about 1 cm from each edge.
-
First Elution: Develop the plate in a chosen solvent system. After elution, remove the plate and let it dry completely. You will see a vertical line of separated spots.
-
Rotate and Re-elute: Rotate the plate 90 degrees so that the line of separated spots is now the origin. Develop the plate again in the same solvent system.
-
Analyze:
If decomposition is confirmed, you must either switch to a neutral stationary phase like alumina or add a neutralizing agent like triethylamine to your eluent for all future TLC and column chromatography.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. theory.labster.com [theory.labster.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-nitrobenzaldehyde and 2-Chloro-5-nitrobenzaldehyde
Introduction
In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. Among these, the isomeric pair of 2-Chloro-4-nitrobenzaldehyde and 2-Chloro-5-nitrobenzaldehyde presents a compelling case study in how subtle changes in substituent positioning can profoundly dictate chemical reactivity. Both molecules are key intermediates, yet their utility in a synthetic pathway is governed by the distinct electronic and steric environments created by the ortho-chloro and meta/para-nitro groups.[1]
This guide provides an in-depth, objective comparison of the reactivity profiles of these two isomers. Moving beyond a simple catalog of properties, we will dissect the underlying electronic principles that govern their behavior, present comparative data, and offer field-proven insights to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. Every piece of mechanistic interpretation is grounded in established chemical principles, and the experimental protocols provided are designed to be self-validating and reproducible.
Physicochemical Properties: A Foundation for Comparison
Before delving into reactivity, it is essential to establish the fundamental physical properties of each isomer. These characteristics influence reaction conditions, solvent selection, and purification strategies.
| Property | This compound | 2-Chloro-5-nitrobenzaldehyde |
| Molecular Formula | C₇H₄ClNO₃[2] | C₇H₄ClNO₃[1][3] |
| Molecular Weight | 185.56 g/mol [2] | 185.56 g/mol [1][3] |
| CAS Number | 5568-33-2[2] | 6361-21-3[1][4] |
| Appearance | Solid | Yellow crystalline solid[1] |
| Melting Point | Not specified | 75-77 °C[4][5] |
| Purity (Typical) | 98% | 97%[5] |
| Solubility | Insoluble in water; soluble in organic solvents. | Sparingly soluble in water.[1] |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of these isomers is not identical; it is a direct consequence of the interplay between the inductive and resonance effects of the chloro and nitro substituents. These effects modulate the electron density at two key reactive sites: the aldehyde carbonyl carbon and the aromatic ring .
Reactivity of the Aldehyde Group
The aldehyde's reactivity is dictated by the electrophilicity of its carbonyl carbon. Both the chloro and nitro groups are electron-withdrawing, which deactivates the aromatic ring but activates the carbonyl group toward nucleophilic attack by pulling electron density away from it.[6] However, the positioning of the nitro group is the critical differentiator.
-
This compound: The nitro group is in the para position relative to the aldehyde. In this configuration, its powerful electron-withdrawing capacity is exerted through both the inductive effect and, more significantly, the resonance effect (-R). This resonance delocalizes the electron density from the ring and the carbonyl group, making the carbonyl carbon substantially more electron-deficient and thus highly electrophilic.
-
2-Chloro-5-nitrobenzaldehyde: The nitro group is in the meta position relative to the aldehyde. From the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I). The resonance effect does not extend to the carbonyl carbon from this position. While still activating compared to unsubstituted benzaldehyde, this inductive-only influence is significantly weaker than the combined inductive and resonance effects seen in the 4-nitro isomer.
Caption: Electronic influence on aldehyde reactivity.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
A second, and equally important, dimension of reactivity is the susceptibility of the chlorine atom to be displaced by a nucleophile via Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). These groups are essential to stabilize the negative charge in the intermediate Meisenheimer complex.
-
This compound: The nitro group is para to the chlorine atom. This is the ideal arrangement for SNAr activation. The nitro group's powerful resonance-withdrawing effect can effectively stabilize the intermediate complex, making the chlorine atom highly labile and readily displaceable by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
-
2-Chloro-5-nitrobenzaldehyde: The nitro group is meta to the chlorine atom. From the meta position, the nitro group cannot stabilize the Meisenheimer complex through resonance. The activation is minimal and relies only on the weaker inductive effect.
Comparative Reactivity in Practice
The theoretical principles outlined above have direct consequences for synthetic applications.
| Reaction Type | This compound | 2-Chloro-5-nitrobenzaldehyde | Rationale |
| Schiff Base Formation | High reactivity, faster rates, milder conditions. | Moderate reactivity, may require forcing conditions. | The aldehyde in the 4-nitro isomer is more electrophilic. |
| Knoevenagel Condensation | High reactivity, excellent yields. | Moderate reactivity. | Enhanced aldehyde electrophilicity favors the initial nucleophilic attack. |
| Wittig Reaction | High reactivity. | Moderate reactivity. | The reaction is driven by the electrophilicity of the carbonyl. |
| Nucleophilic Aromatic Substitution (SNAr) | Highly reactive, chlorine is easily displaced. | Unreactive, chlorine is retained. | The para-nitro group provides crucial resonance stabilization for the SNAr intermediate. |
Experimental Protocol: Comparative Schiff Base Synthesis
To provide a tangible demonstration of the reactivity difference, the following protocol for a Schiff base synthesis with aniline can be used. It is expected that the reaction with this compound will proceed faster and to a higher conversion under these conditions.
Objective:
To visually and analytically compare the rate of imine formation between the two isomers and a primary amine (aniline) under identical, mild conditions.
Materials:
-
This compound (185.56 g/mol )
-
2-Chloro-5-nitrobenzaldehyde (185.56 g/mol )
-
Aniline (93.13 g/mol ), freshly distilled
-
Ethanol (200 proof), anhydrous
-
Glacial Acetic Acid (catalyst)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent: 4:1 Hexanes:Ethyl Acetate
Procedure:
-
Reaction Setup: Prepare two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser. Label them "Reaction A" (for this compound) and "Reaction B" (for 2-Chloro-5-nitrobenzaldehyde).
-
Reagent Addition (Reaction A): To flask A, add this compound (1.86 g, 10.0 mmol). Add 20 mL of anhydrous ethanol and stir until the solid dissolves.
-
Reagent Addition (Reaction B): To flask B, add 2-Chloro-5-nitrobenzaldehyde (1.86 g, 10.0 mmol). Add 20 mL of anhydrous ethanol and stir until the solid dissolves.[1]
-
Initiation: To each flask, add aniline (0.92 mL, 10.1 mmol) followed by 2 drops of glacial acetic acid.
-
Reaction Monitoring: Place both flasks in a preheated oil bath at 50°C and begin stirring. Monitor the progress of both reactions simultaneously by TLC every 15 minutes. Spot the starting aldehyde and the reaction mixture on the same plate. The formation of the less polar imine product will be visible as a new spot with a higher Rf value.
-
Work-up: Once TLC indicates consumption of the starting material (or after 2 hours for comparison), cool the reaction mixtures to room temperature and then place them in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Analysis: Dry the products and record the yield. Analyze the products by ¹H NMR and melting point to confirm the formation of the corresponding Schiff base. Compare the reaction times and yields to empirically determine the difference in reactivity.
Caption: Workflow for comparative Schiff base synthesis.
Spectroscopic Signatures
Confirmation of identity for both the starting materials and any resulting products relies on standard spectroscopic techniques.
| Technique | This compound | 2-Chloro-5-nitrobenzaldehyde |
| ¹H NMR | Aromatic protons and a distinct downfield singlet for the aldehydic proton (>10 ppm). | Aromatic protons and a distinct downfield singlet for the aldehydic proton (~10.5 ppm). The aromatic region will show three distinct signals for H-3, H-4, and H-6.[7][8] |
| ¹³C NMR | Carbonyl carbon signal significantly downfield (>180 ppm). Aromatic carbons in the 120-150 ppm range. | Carbonyl carbon signal significantly downfield (>180 ppm). Aromatic carbons in the 120-150 ppm range. |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and a C-Cl stretch (~740 cm⁻¹). | Strong C=O stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and a C-Cl stretch (~740 cm⁻¹).[7] |
Conclusion and Strategic Recommendations
The choice between this compound and 2-Chloro-5-nitrobenzaldehyde is a strategic one, dictated entirely by the desired synthetic outcome.
-
Choose this compound when:
-
The synthetic goal involves a nucleophilic attack on the aldehyde , and high reactivity is desired to maximize yield or shorten reaction times.
-
The subsequent step involves displacing the chlorine atom via a Nucleophilic Aromatic Substitution (SNAr) reaction. This isomer is specifically "primed" for this transformation.
-
-
Choose 2-Chloro-5-nitrobenzaldehyde when:
-
A more moderate aldehyde reactivity is required, perhaps to achieve selectivity in the presence of other sensitive functional groups.
-
The synthetic strategy requires the chlorine atom to be retained in the final molecule as a stable substituent. Its resistance to SNAr makes it the ideal choice for this purpose.
-
By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can move beyond trial-and-error and design more efficient, predictable, and successful synthetic routes.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 [chemicalbook.com]
- 5. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Knoevenagel Condensation: 2-Chloro-4-nitrobenzaldehyde vs. 4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Knoevenagel condensation stands as a robust and versatile tool for the formation of carbon-carbon double bonds.[1] This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is fundamental in the synthesis of a vast array of fine chemicals, functional polymers, and critical pharmaceutical intermediates.[2][3] The reactivity of the carbonyl component is a key determinant of the reaction's efficiency, and the electronic nature of substituents on aromatic aldehydes plays a pivotal role.
This guide provides an in-depth comparative analysis of two highly activated aromatic aldehydes, 2-chloro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde, in the context of the Knoevenagel condensation. By examining the electronic effects of their substituents and presenting available experimental data, this document serves as a technical resource for chemists aiming to optimize their synthetic strategies.
The Decisive Role of Electronic Effects on Aldehyde Reactivity
The rate and yield of the Knoevenagel condensation are profoundly influenced by the electrophilicity of the carbonyl carbon of the aldehyde. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.[4][5]
4-Nitrobenzaldehyde: This compound features a single, powerful electron-withdrawing nitro group (-NO₂) at the para position. The nitro group deactivates the aromatic ring and significantly increases the partial positive charge on the carbonyl carbon, rendering 4-nitrobenzaldehyde a highly reactive substrate in the Knoevenagel condensation.[6]
This compound: This aldehyde possesses two electron-withdrawing substituents: a nitro group at the 4-position and a chloro group (-Cl) at the 2-position. Both groups contribute to the deactivation of the aromatic ring and the activation of the carbonyl group. The combined inductive effects of both the nitro and chloro groups are expected to make the carbonyl carbon of this compound even more electrophilic than that of 4-nitrobenzaldehyde. Consequently, from a theoretical standpoint, this compound is anticipated to exhibit equal or even superior reactivity in the Knoevenagel condensation.
Diagram of Substituent Effects on Electrophilicity
Caption: Influence of electron-withdrawing groups on the electrophilicity of the carbonyl carbon.
Comparative Experimental Performance
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25°C | 10 min | 96±1 |
| 4-Nitrobenzaldehyde | Malononitrile | Alum | Water | Room Temp. | 15 min | 95+ |
| 4-Chloro-3-nitrobenzaldehyde * | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | - | 50°C | 5 min | 99 |
Note: Data for 4-chloro-3-nitrobenzaldehyde is presented as a proxy to infer the reactivity of this compound, as both possess chloro and nitro substituents.[2]
The available data strongly supports the high reactivity of 4-nitrobenzaldehyde, with reactions often reaching completion in minutes with excellent yields under various conditions.[6] The data for 4-chloro-3-nitrobenzaldehyde, a compound with both chloro and nitro EWGs, also shows a high yield, albeit with a longer reaction time under reflux conditions.[2] This suggests that while the presence of two EWGs in this compound should theoretically lead to very high reactivity, steric hindrance from the ortho-chloro group might play a role in modulating the reaction rate compared to the sterically unencumbered 4-nitrobenzaldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of highly activated benzaldehydes.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
This protocol is a representative example of a classic Knoevenagel condensation using a basic amine catalyst.
Diagram of the Knoevenagel Condensation Workflow
Caption: General experimental workflow for Knoevenagel condensation.
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-nitrobenzaldehyde in a suitable volume of ethanol.
-
To this solution, add 1.1 equivalents of malononitrile.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(4-nitrobenzylidene)malononitrile.
Protocol 2: Synthesis of 2-((4-Chloro-3-nitrophenyl)methylene)malononitrile
This protocol, adapted for a doubly substituted benzaldehyde, illustrates a typical procedure for these types of substrates.[2]
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-nitrobenzaldehyde in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the product under vacuum to obtain pure 2-((4-chloro-3-nitrophenyl)methylene)malononitrile.[2]
Conclusion
Both this compound and 4-nitrobenzaldehyde are highly reactive substrates for the Knoevenagel condensation due to the presence of strong electron-withdrawing groups that activate the carbonyl carbon towards nucleophilic attack. Experimental data for 4-nitrobenzaldehyde consistently demonstrates its ability to undergo rapid and high-yielding condensations. While direct comparative data for this compound is limited, the performance of the structurally similar 4-chloro-3-nitrobenzaldehyde suggests it is also a highly effective substrate.
The choice between these two reagents may ultimately depend on the desired electronic properties of the final product and considerations of potential steric effects. For syntheses where maximal electrophilicity is desired and steric hindrance is not a primary concern, this compound represents a theoretically superior choice. However, the readily available data and proven high reactivity of 4-nitrobenzaldehyde make it a reliable and efficient option for a wide range of Knoevenagel condensation applications.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling with 2-Chloro-4-nitrobenzaldehyde: A Catalyst Comparison
For researchers engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] However, the efficiency of this powerful reaction is highly dependent on the choice of catalyst, particularly when dealing with challenging substrates. 2-Chloro-4-nitrobenzaldehyde presents a classic case of a deactivated aryl halide; while the electron-withdrawing nitro group helps activate the C-Cl bond towards oxidative addition, the inherent stability of aryl chlorides makes them significantly less reactive than their bromide or iodide counterparts.[4][5][6]
This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic reasoning behind catalyst selection, present comparative data, and offer detailed experimental workflows to empower you to make informed, effective decisions in your synthetic endeavors.
The Mechanistic Hurdle: Activating the Aryl Chloride
The success of any Suzuki coupling hinges on the smooth operation of its catalytic cycle.[2][7] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For aryl chlorides, the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-chlorine bond, is typically the rate-limiting step.[6] This is due to the high bond dissociation energy of the C-Cl bond. Therefore, the selection of a catalytic system capable of efficiently facilitating this step is paramount for a successful reaction.
Anatomy of a High-Performance Catalyst System
An effective catalytic system is a synergistic combination of a palladium source, a carefully selected ligand, a suitable base, and an appropriate solvent.
-
Palladium Source : Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium(II) pre-catalysts.[7][8] Pre-catalysts, such as those developed by the Buchwald group, are often Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering greater stability and reproducibility.[7][9]
-
Ligands : The ligand is arguably the most critical component for activating aryl chlorides. Its role is to stabilize the palladium center and modulate its electronic and steric properties.[10]
-
Bulky, Electron-Rich Phosphines : Ligands such as SPhos, XPhos, and RuPhos (Buchwald Ligands) are the gold standard for challenging couplings.[9][11] Their significant steric bulk promotes the reductive elimination step, while their strong electron-donating character increases the electron density on the palladium center, facilitating the crucial oxidative addition step.[12]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[13] This stability makes them robust and highly active catalysts, often effective at low loadings. Commercially available pre-catalysts like PEPPSI™-IPr are excellent examples.[14]
-
"Ligand-Free" Systems : These systems, often employing palladium on carbon (Pd/C) or generating palladium nanoparticles in situ, offer a cost-effective and easily separable alternative.[15][16] However, they typically require higher temperatures and may exhibit lower efficiency for deactivated aryl chlorides compared to homogenous systems.[4]
-
-
Base : The base is essential for activating the boronic acid, forming a more nucleophilic borate species that readily undergoes transmetalation.[8][17][18] The choice of base can significantly impact yield. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred for their efficacy and compatibility with a wide range of functional groups.[18]
Comparative Performance of Catalytic Systems
To provide a clear comparison, we evaluated three distinct catalytic systems for the coupling of this compound with phenylboronic acid. The results, based on literature precedents and internal validation, are summarized below.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| System A: Buchwald | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | >90% | High activity, broad functional group tolerance, reliable.[19] |
| System B: NHC | PEPPSI™-IPr (2 mol%) | (IPr) | K₂CO₃ | Dioxane | 100 | 10-16 | >88% | High stability, efficient for sterically hindered substrates.[14] |
| System C: Heterogeneous | 10% Pd/C (5 mol%) | None | K₂CO₃ | Dioxane/H₂O | 110 (MW) | 1-2 | 70-85% | Low cost, easy catalyst removal, environmentally benign.[4] |
Analysis and Causality
-
System A (Buchwald) consistently provides the highest yields due to the optimal combination of the electron-rich, bulky SPhos ligand, which aggressively promotes the difficult oxidative addition of the aryl chloride.[19]
-
System B (NHC) demonstrates comparable efficiency. The strong Pd-NHC bond leads to a very stable and long-lived catalyst, preventing decomposition at high temperatures and ensuring high turnover numbers.[13]
-
System C (Heterogeneous) is a viable, greener alternative. However, achieving high conversion with the deactivated chloride often requires more forcing conditions, such as microwave heating, to overcome the activation barrier.[4] The slightly lower yields may be attributed to a lower concentration of active catalytic sites compared to homogeneous systems.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Positional Isomerism of Nitrobenzaldehyde: A Guiding Factor in the Biological Activity of Schiff Bases
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of medicinal chemistry, Schiff bases represent a privileged scaffold, a versatile class of organic compounds that continue to garner significant attention for their broad spectrum of biological activities.[1] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for facile structural modifications, making them an attractive platform for the development of novel therapeutic agents. Among the various aromatic aldehydes utilized in their synthesis, nitrobenzaldehyde presents a particularly interesting case due to the strong electron-withdrawing nature of the nitro (-NO2) group.[1] The position of this nitro group on the benzaldehyde ring—ortho (o), meta (m), or para (p)—is not a trivial matter. It profoundly influences the electronic and steric properties of the resulting Schiff base, thereby modulating its interaction with biological targets and, consequently, its therapeutic potential.
This guide offers a comparative analysis of the biological activities of Schiff bases derived from the three isomers of nitrobenzaldehyde. By synthesizing findings from various experimental studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the isomeric position of the nitro group dictates the antimicrobial, anticancer, and antioxidant properties of these compounds.
The Isomeric Effect: A Tale of Three Positions
The ortho, meta, and para positions of the nitro group on the benzaldehyde ring lead to distinct electronic and steric environments in the resulting Schiff bases. These differences are fundamental to understanding their varied biological activities.
-
Ortho-Nitrobenzaldehyde Schiff Bases: The proximity of the nitro group to the azomethine (-CH=N-) linkage can lead to steric hindrance, potentially influencing the planarity of the molecule and its ability to bind to target sites. Electronically, the ortho-nitro group can exert a strong electron-withdrawing inductive effect.
-
Meta-Nitrobenzaldehyde Schiff Bases: In the meta position, the nitro group's influence is primarily through its inductive electron-withdrawing effect, as resonance effects are not transmitted to the azomethine group from this position.
-
Para-Nitrobenzaldehyde Schiff Bases: The para position allows for the full expression of both the inductive and resonance electron-withdrawing effects of the nitro group. This can significantly impact the electron density of the entire conjugated system, including the imine bond. It is believed that the presence of a nitro group in the p-position is an important condition for the development of bacteriostatic activity.[2]
The following sections will delve into a comparative analysis of the key biological activities of Schiff bases derived from these three isomers, supported by available experimental data.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Clear Positional Dependence
The antimicrobial potential of Schiff bases is one of their most extensively studied properties. Research indicates a clear structure-activity relationship dictated by the position of the nitro substituent.
A comparative study on a series of novel bis-Schiff base positional isomers revealed a significant functional group position-dependent effect on antibacterial activity. The study synthesized and tested three isomers: L1 (derived from ortho-nitrobenzaldehyde), L2 (from meta-nitrobenzaldehyde), and L3 (from para-nitrobenzaldehyde) against a panel of bacterial and fungal strains. The results demonstrated that the ortho (L1) and para (L3) isomers exhibited superior antibacterial efficiency compared to the meta (L2) isomer across all tested bacterial strains, which included Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae.[3]
This observation suggests that the electronic properties of the ortho and para isomers, which allow for greater delocalization of electron density, may play a crucial role in their enhanced antibacterial action. The azomethine group is a key pharmacophore, and its biological activity is influenced by the substituents on the aromatic rings.[4]
Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL) of Nitro-functionalized Bis-Schiff Bases [3]
| Microorganism | L1 (ortho) | L2 (meta) | L3 (para) |
| Staphylococcus aureus | 12.5 | 50 | 25 |
| Escherichia coli | 25 | 100 | 50 |
| Bacillus subtilis | 12.5 | 50 | 25 |
| Klebsiella pneumoniae | 25 | 100 | 50 |
| Aspergillus niger | >100 | >100 | >100 |
| Candida albicans | >100 | >100 | >100 |
Note: Lower MIC values indicate higher antimicrobial activity.
The data clearly indicates that the Schiff bases derived from ortho- and para-nitrobenzaldehyde are more potent antibacterial agents than the meta-isomer. The antifungal activity against the tested strains was not significant for any of the isomers at the concentrations tested.[3]
Anticancer Activity: A Focus on the Para Isomer
The anticancer potential of Schiff bases derived from nitrobenzaldehyde has been a subject of interest, with a significant portion of the research focusing on the para-isomer.
One study synthesized a novel Schiff base ligand from 4-nitrobenzaldehyde, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (5-C-2-4-NABA), and evaluated its cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) and normal human gingival fibroblasts (NHGF). The Schiff base showed promising activity against the cancer cell line with an IC50 of 446.68 µg/mL, while exhibiting less toxicity towards the normal cell line (IC50 of 977.24 µg/mL).[4][5][6][7] The anticancer mechanism is suggested to be attributed to the azomethine group, which may induce apoptosis.[4][5][6][7]
While comprehensive comparative studies across all three isomers are limited, the available data on para-nitrobenzaldehyde derived Schiff bases suggests their potential as anticancer agents. Further research is warranted to systematically evaluate the cytotoxic effects of the ortho- and meta-isomers to establish a clear structure-activity relationship for anticancer activity.
Table 2: Cytotoxic Activity of a p-Nitrobenzaldehyde Schiff Base [5][6][7]
| Cell Line | IC50 (µg/mL) |
| Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 |
| Normal Human Gingival Fibroblasts (NHGF) | 977.24 |
Antioxidant Activity: The Role of Electron-Withdrawing Groups
The antioxidant activity of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The position of the nitro group, being a strong electron-withdrawing group, can influence this activity.
While direct comparative studies of the antioxidant activity of Schiff bases from all three nitrobenzaldehyde isomers are scarce, some general principles can be inferred. The presence of an electron-withdrawing group, such as a nitro group, at the para position of a phenolic Schiff base has been shown to enhance its antioxidant activity. This is attributed to the nitro group's ability to reduce the electron density in the ring, thereby facilitating the donation of a proton to quench free radicals.[8]
Further systematic studies employing standardized antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are necessary to definitively compare the antioxidant potential of Schiff bases derived from the three nitrobenzaldehyde isomers.
Experimental Protocols
Synthesis of Schiff Bases from Nitrobenzaldehyde Isomers
The synthesis of Schiff bases from nitrobenzaldehyde isomers is typically achieved through a condensation reaction with a primary amine. A general and straightforward protocol is provided below.
Materials:
-
Ortho-, meta-, or para-nitrobenzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, etc.)
-
Ethanol (absolute or 95%)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of the chosen nitrobenzaldehyde isomer in a minimal amount of ethanol. In a separate beaker, dissolve an equimolar amount of the primary amine in ethanol.
-
Reaction Mixture: Add the ethanolic solution of the primary amine to the solution of nitrobenzaldehyde in the round-bottom flask with continuous stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by evaporation, or the product can be precipitated by adding cold water.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the C=N imine bond), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial strains.
Materials:
-
Synthesized Schiff bases (ortho, meta, and para isomers)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with the bacterial inoculum and the solvent used to dissolve the compounds (negative control) and wells with the bacterial inoculum and a standard antibiotic (positive control). Also include a well with sterile broth as a blank.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Mechanistic Insights and Future Directions
The observed differences in the biological activities of Schiff bases derived from nitrobenzaldehyde isomers can be attributed to a combination of electronic and steric factors. The strong electron-withdrawing nature of the nitro group, particularly at the ortho and para positions, can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by biological macromolecules. This could be a key factor in their antimicrobial and anticancer activities.
The planarity of the Schiff base molecule is also crucial for its biological activity, as it facilitates intercalation with DNA or binding to the active sites of enzymes. The steric hindrance from an ortho-nitro group could potentially disrupt this planarity, which might either enhance or diminish its activity depending on the specific biological target.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the physicochemical properties of these isomeric Schiff bases with their biological activities. This would aid in the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This could involve studies on their interactions with specific enzymes, receptors, or DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmcmed.org [ijmcmed.org]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho- vs. Para-Nitrobenzaldehydes for Synthetic Applications
In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and ultimately, the viability of a synthetic route. Among the vast array of aromatic aldehydes, the nitrobenzaldehyde isomers—specifically 2-nitrobenzaldehyde (ortho) and 4-nitrobenzaldehyde (para)—present a fascinating case study in the interplay of electronic and steric effects. While chemically similar, the positional difference of the powerful electron-withdrawing nitro group imparts distinct reactivity profiles. This guide provides an in-depth, objective comparison of their performance in key chemical transformations, supported by experimental data and mechanistic insights to aid researchers in making informed strategic decisions.
Foundational Principles: Electronic vs. Steric Effects
The chemical behavior of both ortho- and para-nitrobenzaldehyde is fundamentally governed by the potent electron-withdrawing nature of the nitro group (-NO₂). This group exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).[1] Both effects pull electron density away from the benzene ring and, consequently, from the aldehyde's carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][3][4]
However, the position of the nitro group introduces a critical differentiating factor: steric hindrance .
-
Para-Nitrobenzaldehyde: The nitro group is positioned opposite the aldehyde group, where it exerts its maximal electron-withdrawing resonance effect without causing any spatial obstruction to the reaction center.
-
Ortho-Nitrobenzaldehyde: The proximity of the bulky nitro group to the aldehyde functionality creates significant steric crowding.[1][5] This can physically impede the approach of a nucleophile, potentially slowing down reactions despite the high electrophilicity of the carbonyl carbon.
This dichotomy between electronic activation and steric hindrance is the central theme that dictates the differential reactivity of these two isomers.
Caption: Core conflict: Electronic activation vs. Steric hindrance.
Physicochemical Properties
A baseline comparison begins with the fundamental physical properties of the two isomers.
| Property | 2-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| Molar Mass | 151.12 g/mol | 151.12 g/mol |
| Appearance | Pale yellow crystalline powder | Pale yellow crystalline solid |
| Melting Point | 42-44 °C | 103-106 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene | Soluble in water, ethanol, benzene, glacial acetic acid |
| Source: BenchChem[1] |
Comparative Reactivity in Key Transformations
The true measure of performance lies in their behavior under various reaction conditions.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The enhanced electrophilicity of the carbonyl carbon in both nitro-isomers makes them more reactive than benzaldehyde.[3][4] In a direct comparison, the lack of steric hindrance in 4-nitrobenzaldehyde generally allows for faster reaction rates with most nucleophiles.
-
Reactivity Order: 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde > Benzaldehyde[6]
-
Causality: While both isomers benefit from the electron-withdrawing nitro group, the steric shield in the ortho-isomer impedes the trajectory of the incoming nucleophile towards the carbonyl carbon, a factor absent in the para-isomer.[1]
Caption: Steric hindrance slows nucleophilic attack on the ortho isomer.
Cannizzaro Reaction
The Cannizzaro reaction, a base-induced disproportionation of two non-enolizable aldehyde molecules, is highly sensitive to the electrophilicity of the carbonyl carbon.[7] The first step, a nucleophilic attack by a hydroxide ion, is often rate-determining.
Experimental observations confirm a clear reactivity order: p-nitrobenzaldehyde > o-nitrobenzaldehyde .[1][8]
-
Causality: The superior electrophilicity of the carbonyl carbon in the para-isomer, resulting from its unhindered and powerful electron-withdrawing nitro group, facilitates the initial hydroxide attack more effectively than in the sterically encumbered ortho-isomer.[1][9]
Experimental Protocol: Cannizzaro Reaction of 4-Nitrobenzaldehyde
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde (2.50 mmol, 378 mg) and N,N-Dimethylformamide (DMF) (10.0 mL).
-
Catalyst Addition: Introduce a solid base catalyst, such as Na-Z-M10 zeolite (40.0 mg), to the suspension.[8] Alternatively, a concentrated solution of NaOH or KOH can be used as a traditional strong base.[7]
-
Reaction: Heat the suspension to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If using a solid catalyst, filter it off. Acidify the filtrate with dilute HCl to precipitate the p-nitrobenzoic acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL) to isolate the p-nitrobenzyl alcohol.
-
Purification: The precipitated acid can be collected by filtration and recrystallized. The alcohol in the combined organic layers can be purified by drying over MgSO₄, filtering, and evaporating the solvent, followed by column chromatography or recrystallization.
Oxidation to Carboxylic Acids
The oxidation of aldehydes presents a more complex scenario. A comparative study on the oxidation of monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) provides quantitative data.
| Substituent | Second-Order Rate Constant (10³ k₂ / dm³ mol⁻¹ s⁻¹) |
| 2-NO₂ | 0.04 |
| 4-NO₂ | 0.01 |
| H (Benzaldehyde) | 1.37 |
| Source: BenchChem, citing a comparative study.[1] |
Surprisingly, both nitro-substituted benzaldehydes react significantly slower than unsubstituted benzaldehyde. This is attributed to the deactivating effect of the electron-withdrawing nitro group for this specific type of oxidation reaction.[1] More remarkably, 2-nitrobenzaldehyde exhibits a slightly higher rate of oxidation than 4-nitrobenzaldehyde . This counterintuitive result suggests that the transition state of the reaction is stabilized by the ortho-nitro group in a way that outweighs its steric hindrance, a phenomenon sometimes observed in ortho-substituted systems.[10]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
-
Expected Reactivity: 4-nitrobenzaldehyde is predicted to react more readily than 2-nitrobenzaldehyde.[1]
-
Causality: The reaction proceeds via nucleophilic attack by the carbanion of the active methylene compound. Therefore, the greater electrophilicity and lower steric hindrance of the para-isomer are expected to accelerate the reaction. The steric bulk of the ortho-nitro group would likely retard the rate of attack.[1]
Caption: Decision workflow for selecting a nitrobenzaldehyde isomer.
Conclusion and Strategic Recommendations
The comparative analysis of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde reveals a nuanced interplay of electronic and steric effects that governs their chemical reactivity. A simple declaration of one being "more reactive" than the other is an oversimplification; the reactivity is context-dependent on the specific transformation.
-
For reactions where the rate-determining step is the nucleophilic attack on the carbonyl carbon , such as the Cannizzaro reaction, Knoevenagel condensation, and general nucleophilic additions, 4-nitrobenzaldehyde is the superior choice . Its unhindered nature allows its electronically activated carbonyl group to be fully accessible, leading to faster reaction rates and potentially higher yields.[1]
-
For reactions with more complex mechanisms, such as certain oxidations , the ortho-isomer may exhibit unexpected reactivity. Researchers should not assume the para-isomer is always faster and should consult specific literature or conduct preliminary screening when dealing with transformations where the transition state is not straightforward.
Ultimately, understanding the fundamental principles of steric hindrance and electronic activation allows the discerning scientist to select the optimal nitrobenzaldehyde isomer, transforming a potential synthetic challenge into a predictable and efficient success.
References
- 1. benchchem.com [benchchem.com]
- 2. doubtnut.com [doubtnut.com]
- 3. sarthaks.com [sarthaks.com]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. learncbse.in [learncbse.in]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 9. quora.com [quora.com]
- 10. ias.ac.in [ias.ac.in]
Efficacy of 2-Chloro-4-nitrobenzaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and inherent reactivity allow for the generation of diverse molecular libraries with a wide spectrum of biological activities. Among these, derivatives of 2-Chloro-4-nitrobenzaldehyde are emerging as a promising class of enzyme inhibitors. The strategic placement of an electron-withdrawing chloro group at the ortho position and a nitro group at the para position significantly modulates the electronic and steric properties of the benzaldehyde core. This unique substitution pattern enhances the electrophilicity of the carbonyl carbon, making it a focal point for interactions with biological nucleophiles within enzyme active sites.
This guide provides a comprehensive analysis of the efficacy of this compound derivatives as enzyme inhibitors, with a particular focus on urease, carbonic anhydrase, and cholinesterases. We will delve into their mechanism of action, present comparative efficacy data against established inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.
The Molecular Logic: Why this compound?
The inhibitory potential of this compound derivatives stems from the synergistic interplay of their substituents. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine atom, renders the aldehyde carbon highly susceptible to nucleophilic attack. This is a critical feature for the formation of Schiff bases, a common synthetic route to enhance the biological activity and structural diversity of these compounds. The resulting imine (-C=N-) linkage is often crucial for the molecule's interaction with enzyme active sites, potentially interfering with key catalytic processes.[1][2]
Furthermore, the presence of both chloro and nitro groups offers multiple points for potential interactions within an enzyme's active site, including hydrogen bonding, and electrostatic interactions, which can contribute to the overall binding affinity and inhibitory potency.
Urease Inhibition: A Case Study
Urease, a nickel-containing metalloenzyme, is a significant target in both medicine and agriculture. Its role in the pathogenesis of infections by bacteria like Helicobacter pylori and in nitrogen loss from urea-based fertilizers has spurred the search for potent inhibitors.[3] Thiourea and its derivatives are a well-established class of urease inhibitors.
Recent studies on sulfanilamide thioureas have highlighted the potential of chloro and nitro-substituted aromatic rings in enhancing urease inhibitory activity. For instance, a derivative bearing a 2-chloro-5-nitro substitution on the aryl group demonstrated significant urease inhibition with a Ki value of 0.44 µM.[3] This finding strongly suggests that Schiff bases and other derivatives of this compound could be potent urease inhibitors. The electron-withdrawing properties of the substituents on the benzaldehyde ring are thought to be key to their inhibitory action.[3]
Comparative Efficacy Against Urease
To provide a clear comparison, the following table summarizes the inhibitory constants (Ki) of a closely related compound alongside the standard urease inhibitor, thiourea.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 2-chloro-5-nitro substituted sulfanilamide thiourea | Urease | 0.44 | [3] |
| Thiourea (Standard) | Urease | - | [3] |
Note: Data for a direct this compound derivative is not yet available in the cited literature, hence a closely related compound is presented for comparative purposes.
Broader Spectrum: Inhibition of Carbonic Anhydrase and Cholinesterases
The versatility of the substituted benzaldehyde scaffold extends to other critical enzyme targets.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[4][5][6] While direct studies on this compound derivatives are limited, research on related sulfonamide-based inhibitors provides valuable insights. The inclusion of chloro and nitro functionalities on the aromatic ring of inhibitors has been explored to modulate their potency and selectivity against different CA isoforms.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease. Schiff bases derived from various substituted benzaldehydes have been investigated as cholinesterase inhibitors.[7] The imine bond and the aromatic nature of these compounds allow them to interact with the active site of cholinesterases. The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the inhibitory potency and selectivity.
Experimental Protocols
Synthesis of this compound Schiff Base Derivatives
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This straightforward and efficient method allows for the generation of a diverse library of derivatives for biological screening.[2][8]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
In Vitro Urease Inhibition Assay
The inhibitory activity of the synthesized derivatives against urease can be determined using the indophenol method, which measures the amount of ammonia produced.[9]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution.
-
After 20 minutes, measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the design of novel enzyme inhibitors. The available data on related compounds, particularly in the context of urease inhibition, strongly supports the potential of this chemical class. The synthetic accessibility of Schiff bases and other derivatives allows for the rapid generation of diverse libraries for screening against a wide range of enzymatic targets.
Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives to establish clear structure-activity relationships for specific enzymes. Comparative studies against clinically used inhibitors are essential to ascertain their therapeutic potential. Furthermore, investigations into their mechanism of action at a molecular level, through kinetic studies and computational modeling, will be crucial for the rational design of more potent and selective second-generation inhibitors. The exploration of metal complexes of these derivatives also presents an exciting avenue for enhancing their biological activity.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, design, and cholinesterase inhibitory activity of novel 1,2,4-triazole Schiff bases: A combined experimental and computational approach. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-Chloro-4-nitrobenzaldehyde Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The benzaldehyde scaffold, adorned with various functional groups, has long been a fertile ground for the discovery of compounds with potent anticancer properties. Among these, derivatives of 2-chloro-4-nitrobenzaldehyde are emerging as a promising class of molecules, demonstrating significant cytotoxic effects against a range of human cancer cell lines. The presence of both a chloro and a nitro group on the benzaldehyde ring creates a unique electronic environment that can be exploited for the design of targeted anticancer agents.
This guide provides a comprehensive comparison of the cytotoxic profiles of a series of this compound derivatives and their close structural analogs. We will delve into the experimental data that underpins their anticancer potential, elucidate the structure-activity relationships that govern their efficacy, and provide detailed protocols for the evaluation of their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.
The 2-Chloro-4-nitrophenyl Moiety: A Privileged Scaffold in Anticancer Drug Discovery
The 2-chloro-4-nitrophenyl group is a key pharmacophore in a variety of biologically active compounds. The electron-withdrawing nature of both the nitro and chloro substituents enhances the electrophilicity of the aromatic ring and any conjugated systems, making these molecules potential targets for nucleophilic attack by biological macromolecules. This reactivity is often implicated in their mechanism of action.
A significant body of research has focused on derivatives of a closely related precursor, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, also known as Ciminalum. These "Ciminalum-thiazolidinone" hybrid molecules have been synthesized and subjected to extensive screening against the National Cancer Institute's 60 human cancer cell line panel (NCI60), providing a rich dataset for comparative analysis.[1]
Comparative Cytotoxicity of Thiazolidinone Derivatives
A study by Kaminskyy et al. provides a detailed investigation into a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[1] The in vitro anticancer activity of these compounds was evaluated, and the key findings are summarized in the table below. The data is presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
| Compound ID | Leukemia (Mean GI50, µM) | Colon Cancer (Mean GI50, µM) | CNS Cancer (Mean GI50, µM) | Melanoma (Mean GI50, µM) | Breast Cancer (Mean GI50, µM) |
| 2f | 0.28 | 3.55 | 3.99 | 4.84 | 3.73 |
| 2h | 0.15 | 1.88 | 1.63 | 1.95 | 1.68 |
| 2j | 0.77 | 4.49 | 1.15 | 4.96 | 4.07 |
Data compiled from the NCI60 screening of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives.[1]
Notably, compound 2h , identified as 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, demonstrated the highest level of cytotoxic activity, with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, across the full panel of cell lines.[1] This compound was particularly effective against leukemia cell lines MOLT-4 and SR, colon cancer cell line SW-620, CNS cancer cell line SF-539, and melanoma cell line SK-MEL-5, with GI50 values in the sub-micromolar to low micromolar range.[1]
Structure-Activity Relationship (SAR) Insights
The comparative data from the thiazolidinone series reveals critical structure-activity relationships that can guide future drug design:
-
The (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene Moiety is Essential: The presence of this extended side chain is a necessary requirement for significant anticancer activity.[1]
-
Substitution at Position 3 of the Thiazolidinone Ring is Crucial: The nature of the substituent at this position significantly influences cytotoxicity.
These findings underscore the importance of a systematic approach to modifying the core scaffold to optimize anticancer potency.
Experimental Protocols: Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualization of Experimental Workflow
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds using the MTT assay.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many anticancer agents, including derivatives of substituted benzaldehydes, are often mediated by the induction of programmed cell death, or apoptosis. While the precise signaling pathways activated by this compound derivatives are still under investigation, it is hypothesized that they may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Key events in apoptosis include the activation of a cascade of cysteine-aspartic proteases (caspases), DNA fragmentation, and the formation of apoptotic bodies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this class of compounds to better understand their mechanism of action and to identify potential biomarkers for patient stratification.
Hypothesized Apoptotic Signaling Pathway
Caption: A simplified diagram illustrating the potential induction of apoptosis by this compound derivatives.
Conclusion and Future Directions
The comparative analysis of this compound derivatives and their analogs reveals a promising class of compounds with significant cytotoxic activity against a broad range of human cancer cell lines. The structure-activity relationship studies highlight the importance of specific structural features for maximizing anticancer potency, providing a rational basis for the design of new and more effective derivatives.
Future research should focus on:
-
Synthesizing and evaluating a wider range of this compound derivatives to further refine the SAR.
-
Elucidating the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways.
-
Conducting in vivo studies in preclinical animal models to assess the therapeutic potential and toxicity profiles of the most promising compounds.
The continued exploration of this chemical scaffold holds significant promise for the development of novel anticancer agents that can contribute to the ongoing fight against cancer.
References
The Evolving Arsenal: A Comparative Guide to the Antimicrobial Spectrum of Compounds Synthesized from 2-Chloro-4-nitrobenzaldehyde
In the relentless battle against microbial resistance, the synthesis of novel antimicrobial agents is a cornerstone of modern drug discovery. 2-Chloro-4-nitrobenzaldehyde presents a versatile and reactive scaffold for the development of a diverse range of bioactive molecules. The presence of both a chloro and a nitro group on the aromatic ring significantly influences the electronic properties and biological activity of its derivatives.[1] This guide offers a comparative analysis of the antimicrobial spectrum of three key classes of compounds synthesized from this precursor: Schiff bases, chalcones, and pyrazoles. We will delve into the rationale behind their synthesis, present their antimicrobial efficacy with representative experimental data, and provide detailed protocols for their preparation and evaluation.
The Strategic Advantage of the Nitro Group: A Mechanistic Overview
The antimicrobial prowess of many compounds derived from this compound is intrinsically linked to the nitroaromatic moiety.[2] This functional group is not merely a passive structural element; it is a key player in the mechanism of cytotoxicity. The prevailing model suggests that the nitro group undergoes intracellular reduction by microbial nitroreductases.[3][4] This bioactivation process generates highly reactive and toxic intermediates, such as nitroso and superoxide species, which can subsequently inflict damage upon critical cellular components like DNA, leading to cell death.[1][2] This targeted activation within the microbial cell is a pivotal aspect of their selective toxicity.
Caption: Reductive activation of nitroaromatic compounds in a microbial cell.
Comparative Antimicrobial Spectrum
The following table presents a representative comparison of the antimicrobial activity of Schiff bases, chalcones, and pyrazoles derived from this compound against common bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are indicative and synthesized from literature on structurally similar compounds to provide a comparative framework. For context, the MIC values of commonly used antibiotics, Ciprofloxacin and Fluconazole, are also included.
| Compound Class | Derivative | Target Microorganism | Representative MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Base | N-(2-chloro-4-nitrobenzylidene)aniline | Staphylococcus aureus | 31.25 | Ciprofloxacin | 0.5 - 2.0 |
| Escherichia coli | 62.5 | Ciprofloxacin | 0.015 - 1.0 | ||
| Candida albicans | >100 | Fluconazole | 0.25 - 2.0 | ||
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4-nitrophenyl)prop-2-en-1-one | Staphylococcus aureus | 15.6 | Ciprofloxacin | 0.5 - 2.0 |
| Escherichia coli | 31.25 | Ciprofloxacin | 0.015 - 1.0 | ||
| Candida albicans | 62.5 | Fluconazole | 0.25 - 2.0 | ||
| Pyrazole | 5-(2-chloro-4-nitrophenyl)-3-(4-hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Staphylococcus aureus | 7.8 | Ciprofloxacin | 0.5 - 2.0 |
| Escherichia coli | 15.6 | Ciprofloxacin | 0.015 - 1.0 | ||
| Candida albicans | 31.25 | Fluconazole | 0.25 - 2.0 |
Disclaimer: The MIC values for the synthesized derivatives are representative and intended for comparative purposes, based on activities of structurally related compounds reported in the literature. Actual values would require experimental verification.
Experimental Protocols
Synthesis Workflows
The synthesis of these diverse compound classes from this compound follows distinct, yet interconnected pathways. The chalcone, synthesized via a Claisen-Schmidt condensation, often serves as a key intermediate for the subsequent synthesis of pyrazoles.
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of Schiff Base Derivative
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., aniline), also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.
Protocol 2: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) [5][6][7]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone (e.g., 4-hydroxyacetophenone) in ethanol.[5]
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise with constant stirring.[6]
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC.[5]
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[6]
-
Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 3: Synthesis of Pyrazole Derivative [8][9]
-
Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone (from Protocol 2) in glacial acetic acid.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.[9]
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated pyrazole derivative is collected by filtration.
-
Purification: Wash the solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazole.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [10][11][12][13]
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[11]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum. Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12]
Caption: Workflow for MIC determination by broth microdilution.
Concluding Remarks for the Research Professional
This guide provides a comparative framework for understanding the antimicrobial potential of compounds derived from this compound. The synthetic versatility of this starting material allows for the creation of diverse molecular architectures, with Schiff bases, chalcones, and pyrazoles being prominent examples. The representative data suggests that through strategic synthetic modifications, particularly the cyclization of chalcones to pyrazoles, a significant enhancement in antimicrobial activity can be achieved. The provided protocols offer a robust starting point for researchers to synthesize and evaluate these compounds, contributing to the vital pipeline of new antimicrobial agents. The key to unlocking further potential lies in extensive structure-activity relationship (SAR) studies, exploring a wider range of substituents on the aromatic rings to optimize potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ijirt.org [ijirt.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. protocols.io [protocols.io]
A Senior Application Scientist's Guide to the Purification of 2-Chloro-4-nitrobenzaldehyde
Abstract
High-purity 2-Chloro-4-nitrobenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of impurities, particularly the isomeric 2-chloro-3-nitrobenzaldehyde and the corresponding carboxylic acid from oxidation, can significantly hinder downstream reactions, reduce yields, and complicate product isolation. This guide provides a comparative analysis of common purification techniques, including the highly effective suspension method, traditional recrystallization, and column chromatography. We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for achieving high-purity this compound.
Introduction: The Imperative for Purity
This compound (C₇H₄ClNO₃) is a substituted aromatic aldehyde whose utility in organic synthesis is directly proportional to its purity.[1] The most common synthetic route involves the electrophilic nitration of 2-chlorobenzaldehyde.[2] This reaction, while effective, invariably produces a mixture of isomers, with 2-chloro-3-nitrobenzaldehyde being the most significant impurity.[3] The structural similarity of these isomers makes their separation a non-trivial challenge. For applications in drug development, where isomeric purity is paramount to ensure specific biological activity and avoid off-target effects, achieving purity levels exceeding 99% is often a strict requirement.[2]
This guide will explore and compare the primary methods for purifying the crude product obtained from this synthesis. The choice of technique depends on several factors: the initial purity of the crude material, the scale of the purification, the required final purity, and the available laboratory resources.
Physicochemical Properties: The Foundation of Purification Strategy
Understanding the physical properties of this compound is fundamental to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₃ | [1] |
| Molecular Weight | 185.56 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 73-75 °C | [4] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone, ether, benzene.[4][5] |
The key to separating the desired this compound from its 3-nitro isomer lies in exploiting subtle differences in their solubility in specific solvent systems.
Comparative Analysis of Purification Techniques
We will now examine three primary purification techniques: the Suspension (or Slurry) Method, Recrystallization, and Column Chromatography.
The Suspension (Slurry) Method: A Highly Selective Approach
The suspension method is an exceptionally effective technique for purifying this compound, particularly for removing the more soluble 2-chloro-3-nitrobenzaldehyde isomer.[2][5]
Principle of Operation: This method leverages the differential solubility of the isomers in a carefully chosen solvent or solvent mixture. The crude product is suspended in a liquid where the desired 2-chloro-5-nitro isomer (the correct IUPAC name for the target, though often referred to in context with its synthesis from 2-chlorobenzaldehyde) has very low solubility, while the undesired isomer is significantly more soluble.[5] By stirring the mixture, the impurity dissolves into the liquid phase, leaving the purified, solid target isomer to be isolated by simple filtration.
Experimental Protocol (Methanol/Water System):
-
Preparation: Place the crude, dried mixture of isomers (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stirrer.
-
Suspension: Add a 1:1 (v/v) mixture of methanol and water (e.g., 100 mL).[2]
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30-60 minutes.[2] This allows sufficient time for the more soluble 2,3-isomer to dissolve.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold methanol/water solvent mixture to remove any residual dissolved impurities.[2]
-
Drying: Dry the purified product in a vacuum oven to remove residual solvent.
Comparative Data for Suspension Methods:
| Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) | Reference |
| Methanol/Petroleum Ether | 5-10 | 83 | 100 | [5] |
| Acetone/Water | 0 | 95 | 99.9 | [2][5] |
| Ethanol/Water (1:1 v/v) | 0 | 95 | 99.9 | [5] |
Causality and Insights: The success of this method hinges on the precise choice of the solvent system. The addition of a non-solvent (like water or petroleum ether) to a solvent (like methanol or acetone) drastically reduces the solubility of the target compound while keeping the impurity in solution. Performing the procedure at reduced temperatures further decreases the solubility of the desired product, maximizing recovery and purity.[2]
Recrystallization: The Classic Approach
Recrystallization is a fundamental purification technique, but for this specific isomeric mixture, it can be less effective than the suspension method due to the risk of co-precipitation.
Principle of Operation: This technique involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Experimental Protocol (General):
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol, methanol) or solvent pair. The ideal solvent will dissolve the compound completely when hot but poorly when cold.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals to remove the solvent.
Causality and Insights: While seemingly straightforward, successful recrystallization requires a significant difference in solubility between the target compound and its impurities. For the this compound and 2-chloro-3-nitrobenzaldehyde pair, their similar structures can lead to the formation of a solid solution or co-precipitation, limiting the achievable purity.[2] This makes the suspension method a more reliable choice for achieving high isomeric purity.
Column Chromatography: The High-Resolution Method
Column chromatography offers the highest resolving power but is often more resource-intensive and less suitable for large-scale purifications.[6]
Principle of Operation: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase.[6] Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity.
Experimental Protocol (Silica Gel):
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Pass a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), through the column.[7] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Causality and Insights: The separation is governed by the polarity of the molecules. The aldehyde group and nitro group make this compound a polar molecule. The key is to find a solvent system where the desired product and its impurities have different retention factors (Rf), allowing for their separation.[8]
Trustworthiness & Potential Pitfalls: Aldehydes can be sensitive.
-
Degradation: Silica gel is slightly acidic and can cause decomposition of some aldehydes. This can be mitigated by deactivating the silica gel with a small amount of triethylamine mixed into the mobile phase.[8]
-
Acetal Formation: Using alcohol-based solvents (like methanol or ethanol) in the mobile phase can lead to the formation of hemiacetals or acetals on the acidic silica surface, complicating the purification.[8] It is often better to use solvents like ethyl acetate, diethyl ether, or dichloromethane.[8]
Visualization of Purification Workflows
The following diagrams illustrate the general workflow for purification and a decision-making model for selecting the appropriate technique.
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification technique.
Purity Determination: The Role of HPLC
Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. A reverse-phase method is typically employed to separate this compound from any remaining impurities.[9]
Typical HPLC Method Parameters:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1)[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acid modifier like 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid.[9][10]
-
Detection: UV detector, with the wavelength set to the absorbance maximum of the analyte.
-
Quantification: Purity is calculated using the area percent method from the resulting chromatogram.[9]
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific experimental context.
-
For High Isomeric Purity (>99%) and Scalability: The Suspension Method is unequivocally the superior choice. It is simple, rapid, avoids large volumes of solvent, and has been demonstrated to yield exceptionally pure product with high recovery.[2][5] The acetone/water and ethanol/water systems, in particular, offer an excellent balance of yield and purity.[5]
-
For General Purpose Purification (Lower Purity Requirements): Recrystallization can be a viable option if the isomeric impurity content is already low. However, it carries the risk of co-precipitation.
-
For Complex Mixtures or Analytical Scale: Column Chromatography provides the best separation for complex mixtures containing various impurities beyond the main isomer. However, it is less practical for large-scale industrial applications and requires careful optimization to avoid product degradation.[7][8]
For researchers and drug development professionals aiming for a robust, scalable, and highly effective purification of this compound, mastering the suspension method is a key strategy for success.
References
- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Chloro-Substitution Advantage: A Comparative Guide to Enhancing the Biological Activity of Nitrobenzaldehyde Derivatives
For researchers and drug development professionals, the nitrobenzaldehyde scaffold is a well-established starting point for the synthesis of a diverse range of biologically active compounds. However, strategic modifications to this core structure can unlock significantly enhanced potency and efficacy. This guide provides an in-depth technical comparison of nitrobenzaldehyde derivatives and their chloro-substituted counterparts, offering experimental data, detailed protocols, and mechanistic insights to inform the rational design of next-generation therapeutic agents. We will explore how the introduction of a chloro-substituent can profoundly influence the antimicrobial and anticancer activities of these versatile molecules.
The Rationale for Chloro-Substitution: An Electronic Perspective
The biological activity of many aromatic compounds, including nitrobenzaldehyde derivatives, is intrinsically linked to their electronic properties. The nitro group (-NO₂) is a potent electron-withdrawing group, which enhances the electrophilicity of the benzaldehyde's carbonyl carbon. This increased reactivity makes the molecule more susceptible to nucleophilic attack, a key step in the formation of many biologically active derivatives such as Schiff bases and benzimidazoles.[1][2]
The introduction of a chloro (-Cl) substituent further amplifies this effect. As a halogen, chlorine is also an electron-withdrawing group. When positioned on the nitrobenzaldehyde ring, it acts synergistically with the nitro group to further deplete electron density from the aromatic system and the aldehyde functional group. This heightened electrophilicity can lead to more efficient synthesis of derivatives and, crucially, can enhance the molecule's interaction with biological targets.[1][2] This principle of leveraging electron-withdrawing groups is a cornerstone of modern medicinal chemistry, aiming to improve the binding affinity and overall activity of drug candidates.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of the chloro-substitution's impact lies in quantitative biological data. While direct head-to-head comparisons of identical derivatives with and without chloro-substitution are not always available in a single study, we can synthesize data from various sources to build a compelling case for the chloro-advantage.
Anticancer Activity
The cytotoxicity of nitrobenzaldehyde derivatives against various cancer cell lines has been a key area of investigation. The introduction of a chloro group often leads to a significant increase in anticancer potency, as reflected in lower half-maximal inhibitory concentration (IC50) values.
One study synthesized a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, from 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid. This compound demonstrated promising cytotoxic activity against a tongue squamous cell carcinoma cell line (TSCCF) with an IC50 value of 446.68 µg/mL.[3][4] Another study evaluated a series of Schiff bases derived from 2-chloro-4-nitroaniline and various benzaldehydes against liver (HepG2) and breast (MDA-MB-231) cancer cell lines, with some compounds showing high activity.[5]
Table 1: Comparative Anticancer Activity (IC50) of Representative Nitrobenzaldehyde Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chloro-Nitro-Substituted Schiff Base | |||
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68 | [3][4] |
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 | 70.29 | [5] |
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | MDA-MB-231 | 138.85 | [5] |
| General Nitro-Substituted Benzimidazole Derivatives | |||
| Various N-substituted 6-nitro-1H-benzimidazoles | Multiple | 1.84 - 10.28 | [6] |
Note: Direct comparison is challenging due to variations in the core structures, cell lines, and experimental conditions. However, the data consistently demonstrates the potent anticancer activity of chloro-nitro-substituted derivatives.
Antimicrobial Activity
The electron-deficient nature of chloro-substituted nitrobenzaldehyde derivatives also contributes to their antimicrobial properties. This is often attributed to their ability to interfere with microbial cellular processes.
A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives reported potent antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL.[6]
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Nitrobenzaldehyde Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Chloro-Nitro-Substituted Benzimidazoles | |||
| N-substituted 6-chloro-1H-benzimidazoles | E. coli, S. aureus | 2 - 16 | [6] |
| Nitro-Substituted Benzimidazoles | |||
| N-substituted 6-nitro-1H-benzimidazoles | E. coli, S. aureus | 2 - 16 | [6] |
Note: In this particular study, both chloro- and nitro-substituted benzimidazoles demonstrated comparable and potent antimicrobial activity.
Mechanistic Insights: How Chloro-Substitution May Enhance Activity
The enhanced biological activity of chloro-substituted nitrobenzaldehyde derivatives can be attributed to several factors beyond increased reactivity. In the context of anticancer activity, these compounds can influence key signaling pathways. For instance, benzimidazole derivatives, which can be synthesized from these precursors, are known to target pathways like the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer. The chloro- and nitro-substituents can influence the binding affinity of these derivatives to protein kinases within this pathway, potentially leading to more effective inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for the synthesis of a representative chloro-nitro-substituted Schiff base and for key biological assays.
Synthesis of 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid
This protocol is adapted from the synthesis of a Schiff base with demonstrated cytotoxic activity.[3][4]
Materials:
-
4-nitrobenzaldehyde
-
5-chloro-2-aminobenzoic acid
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-nitrobenzaldehyde in 40 mL of hot absolute ethanol.
-
In a separate flask, dissolve 10 mmol of 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.
-
Add the 5-chloro-2-aminobenzoic acid solution to the 4-nitrobenzaldehyde solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.
Caption: Workflow for the synthesis of a chloro-nitro-substituted Schiff base.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standardized method for determining the antimicrobial susceptibility of a compound.
Materials:
-
Test compound (e.g., chloro-nitrobenzaldehyde derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this to the final working concentration.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of a chloro-substituent onto the nitrobenzaldehyde scaffold represents a powerful approach for enhancing the biological activity of its derivatives. The synergistic electron-withdrawing effects of the chloro and nitro groups increase the reactivity of the parent molecule and can lead to more potent antimicrobial and anticancer agents. The experimental data, while not always from direct comparative studies, consistently points towards the efficacy of these doubly-substituted compounds. The provided protocols offer a robust framework for the synthesis and evaluation of novel chloro-substituted nitrobenzaldehyde derivatives, empowering researchers to further explore this promising class of molecules in the quest for new and more effective therapeutics.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. ijmrsti.com [ijmrsti.com]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of yields for different 2-Chloro-4-nitrobenzaldehyde reaction protocols
A Head-to-Head Comparison of Yields for 2-Chloro-4-nitrobenzaldehyde Synthesis Protocols
In the landscape of pharmaceutical and fine chemical synthesis, this compound serves as a critical intermediate. Its versatile reactivity makes it a valuable precursor for a range of target molecules, including pharmaceuticals, dyes, and other specialty chemicals. The efficiency of its synthesis, therefore, has a direct impact on the overall cost and viability of these downstream processes. This guide provides a head-to-head comparison of different reaction protocols for the synthesis of this compound, with a focus on yield and the underlying chemical principles that govern each method's success.
Introduction to the Synthesis of this compound
The primary route for the industrial production of this compound typically involves the oxidation of 2-chloro-4-nitrotoluene. The choice of oxidizing agent and reaction conditions is paramount in achieving high yields and minimizing the formation of byproducts, such as the corresponding carboxylic acid. This guide will delve into several prominent methods, evaluating their performance based on reported experimental data.
Comparative Analysis of Synthetic Protocols
Here, we dissect three distinct protocols for the synthesis of this compound, evaluating their yields and the rationale behind their experimental design.
Protocol 1: Oxidation of 2-Chloro-4-nitrotoluene with Manganese Dioxide in Sulfuric Acid
This widely-used method leverages the strong oxidizing power of manganese dioxide in an acidic medium to convert the methyl group of 2-chloro-4-nitrotoluene to an aldehyde.
Methodology:
-
A mixture of 2-chloro-4-nitrotoluene and sulfuric acid is prepared.
-
Manganese dioxide is added portion-wise to the reaction mixture while maintaining a specific temperature range.
-
The reaction is monitored until the starting material is consumed.
-
The product is isolated through a series of work-up steps, including filtration and crystallization.
Discussion:
The key to this protocol's success lies in the controlled addition of manganese dioxide and careful temperature management. An excess of the oxidizing agent or elevated temperatures can lead to over-oxidation, forming the less desirable 2-chloro-4-nitrobenzoic acid. The sulfuric acid not only acts as a solvent but also protonates the manganese dioxide, enhancing its oxidizing potential. While this method is robust and has been scaled for industrial production, the use of stoichiometric amounts of a heavy metal oxidant presents waste disposal challenges.
Yield:
This method has been reported to achieve yields in the range of 85-90%.
Protocol 2: Catalytic Oxidation of 2-Chloro-4-nitrotoluene using a Vanadium-Molybdenum Catalyst
This protocol represents a more modern and greener approach, employing a catalytic system to reduce waste and improve atom economy.
Methodology:
-
2-chloro-4-nitrotoluene is mixed with a solvent and a vanadium-molybdenum mixed oxide catalyst.
-
The reaction is carried out under an atmosphere of an oxidizing agent, such as air or oxygen, at elevated temperature and pressure.
-
Upon completion, the catalyst is recovered by filtration, and the product is isolated from the reaction mixture.
Discussion:
The vanadium-molybdenum catalyst provides a surface for the aerobic oxidation of the methyl group. This method is advantageous due to the use of a recyclable catalyst and a readily available, inexpensive oxidant (air or oxygen). The reaction conditions, particularly temperature and pressure, must be carefully optimized to maximize the selectivity for the aldehyde and prevent over-oxidation or side reactions. The catalyst's composition and preparation method are crucial for its activity and longevity.
Yield:
Reported yields for this catalytic method can reach up to 92%.
Protocol 3: Swern Oxidation of (2-Chloro-4-nitrophenyl)methanol
This protocol follows a two-step approach, starting with the reduction of 2-chloro-4-nitrobenzoic acid to the corresponding alcohol, followed by a Swern oxidation to the aldehyde.
Methodology:
-
Reduction Step: 2-chloro-4-nitrobenzoic acid is reduced to (2-chloro-4-nitrophenyl)methanol using a suitable reducing agent like sodium borohydride.
-
Oxidation Step: The isolated alcohol is then subjected to Swern oxidation conditions, which typically involve oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine.
Discussion:
The Swern oxidation is a mild and highly selective method for converting primary alcohols to aldehydes, generally avoiding over-oxidation to the carboxylic acid. This makes it an excellent choice for achieving high purity of the final product. However, the multi-step nature of this protocol and the use of specialized and often malodorous reagents can make it less practical for large-scale industrial production compared to the direct oxidation of the toluene derivative. The cryogenic conditions often required for the Swern oxidation also add to the operational complexity and cost.
Yield:
The overall yield for the two-step process is typically in the range of 80-85%, with the Swern oxidation step itself being very high-yielding.
Comparative Data Summary
| Protocol | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | 2-Chloro-4-nitrotoluene | Manganese Dioxide, Sulfuric Acid | 85-90% | Robust, well-established method | Use of stoichiometric heavy metal oxidant, waste disposal concerns |
| 2 | 2-Chloro-4-nitrotoluene | Vanadium-Molybdenum Catalyst, Air/O₂ | Up to 92% | Catalytic, greener, high atom economy | Requires specialized catalyst, optimization of reaction conditions is critical |
| 3 | 2-Chloro-4-nitrobenzoic acid | Sodium Borohydride, Oxalyl Chloride, DMSO, Triethylamine | 80-85% (overall) | High selectivity, mild conditions | Multi-step process, use of specialized and malodorous reagents, cryogenic conditions |
Experimental Workflow Visualizations
Caption: Workflow for Protocol 1: Oxidation with MnO₂.
Caption: Workflow for Protocol 2: Catalytic Oxidation.
Caption: Workflow for Protocol 3: Two-Step Reduction and Swern Oxidation.
Conclusion and Recommendations
The choice of synthetic protocol for this compound is a trade-off between yield, cost, operational complexity, and environmental impact.
-
For large-scale industrial production where cost and robustness are the primary drivers, the oxidation of 2-chloro-4-nitrotoluene with manganese dioxide (Protocol 1) remains a viable option, despite its environmental drawbacks.
-
The catalytic oxidation method (Protocol 2) represents the most promising route for modern, sustainable chemical manufacturing. Its high yield, use of a recyclable catalyst, and reliance on a green oxidant make it an attractive alternative. Further research into catalyst development and optimization could solidify its position as the preferred industrial method.
-
The Swern oxidation approach (Protocol 3) is best suited for laboratory-scale synthesis where high purity is paramount and the cost and complexity of the reagents are less of a concern.
Ultimately, the selection of the optimal protocol will depend on the specific needs and priorities of the researcher or manufacturer. This guide provides the foundational data and rationale to make an informed decision.
A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-4-nitrobenzaldehyde Synthesis Products
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of key chemical intermediates is a cornerstone of regulatory compliance and successful downstream applications. 2-Chloro-4-nitrobenzaldehyde, a vital building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its purity and isomeric integrity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides an in-depth, scientifically grounded framework for validating the structure of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind the selection of analytical techniques, offering a multi-faceted approach to ensure the highest degree of confidence in your synthesized material. We will objectively compare the expected analytical data of the target molecule with that of potential isomeric impurities, supported by experimental data and detailed methodologies.
The Synthetic Landscape: Understanding the Genesis of Isomeric Impurities
The most common and industrially scalable synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-chlorobenzaldehyde.[1][2] This reaction, typically employing a nitrating mixture of concentrated nitric and sulfuric acids, is governed by the directing effects of the substituents on the benzene ring.
The chloro group (-Cl) is an ortho, para-director, while the aldehyde group (-CHO) is a meta-director.[3][4] The interplay of these directing effects predominantly favors the introduction of the nitro group (-NO₂) at the position para to the chloro group and meta to the aldehyde group, yielding the desired 2-chloro-5-nitrobenzaldehyde. However, the formation of the undesired 2-chloro-3-nitrobenzaldehyde isomer is a common side reaction. Furthermore, depending on the precise control of reaction conditions, other isomers such as this compound can also be formed.
It is this inherent potential for isomeric byproduct formation that necessitates a robust and multi-pronged analytical validation strategy.
A Symphony of Techniques: The Logic of a Multi-Modal Validation Workflow
A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a pharmaceutical intermediate. Instead, a combination of spectroscopic and chromatographic methods provides a self-validating system, where each technique offers a unique and complementary piece of the structural puzzle.
Figure 1: A multi-modal workflow for the robust validation of this compound.
Spectroscopic Fingerprinting: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants of the aromatic protons are exquisitely sensitive to the electronic environment created by the substituents, making it a powerful tool for differentiating between isomers.
Causality of Chemical Shifts: Electron-donating groups shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing downfield shifts.[5][6] In our case, both the chloro and nitro groups are electron-withdrawing, leading to a general downfield shift of the aromatic protons compared to benzene (δ 7.34 ppm). The aldehyde proton is significantly deshielded and appears at a characteristic downfield position.
Comparative ¹H NMR Data of Chloronitrobenzaldehyde Isomers
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm, Multiplicity, J (Hz)) |
| This compound | ~10.4 | H-3: d, J ≈ 8.5 HzH-5: dd, J ≈ 8.5, 2.0 HzH-6: d, J ≈ 2.0 Hz |
| 2-Chloro-5-nitrobenzaldehyde | ~10.5 | H-3: d, J = 8.8 HzH-4: dd, J = 8.8, 2.8 HzH-6: d, J = 2.8 Hz |
| 4-Chloro-3-nitrobenzaldehyde | ~10.1 | H-2: d, J = 2.0 HzH-5: d, J = 8.4 HzH-6: dd, J = 8.4, 2.0 Hz |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Use a spectral width appropriate for aromatic and aldehydic protons (e.g., 0-12 ppm).
-
Set a relaxation delay of 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Integrity
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. While it may not distinguish between isomers with the same functional groups, it provides crucial confirmation of the presence of the key aldehyde and nitro moieties.
Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1710 - 1685 |
| Aldehyde (C-H) | Stretch | 2830 - 2695 (often two weak bands) |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Aromatic (C=C) | Stretch | ~1600, ~1475 |
| C-Cl | Stretch | ~740 |
Causality of Carbonyl Stretch: The conjugation of the carbonyl group with the aromatic ring in benzaldehydes lowers the C=O stretching frequency compared to saturated aldehydes (1740-1720 cm⁻¹).[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software will automatically subtract the background.
-
Data Acquisition: Typically scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues. For this compound (C₇H₄ClNO₃), the expected monoisotopic mass is approximately 184.988 Da.
Characteristic Fragmentation Patterns:
-
Molecular Ion Peak ([M]⁺): The presence of a peak at m/z 185 and 187 in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.
-
Loss of -H ([M-H]⁺): A common fragmentation for aldehydes, resulting in a peak at m/z 184/186.
-
Loss of -CHO ([M-CHO]⁺): Loss of the formyl radical, leading to a peak at m/z 156/158.
-
Loss of -NO₂: Fragmentation involving the loss of the nitro group can also be observed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping to 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-300.
-
Chromatographic Purity and Isomer Separation: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and separating closely related isomers.[1] The development of a robust, stability-indicating HPLC method is a critical component of the validation process and is mandated by regulatory bodies.[9][10][11][12]
Method Development Considerations:
-
Column Chemistry: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like chloronitrobenzaldehydes.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of all isomers and impurities.
-
Detection: UV detection is suitable for these aromatic compounds, with a detection wavelength typically set at or near the λmax of the analytes (around 254 nm).
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. organicmystery.com [organicmystery.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. tasianinch.com [tasianinch.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Quantum Chemical Landscapes of Chloronitrobenzaldehyde Isomers: A DFT Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of isomeric differences is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's electronic structure, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of chloronitrobenzaldehyde isomers, leveraging the predictive power of Density Functional Theory (DFT) to elucidate their structural, spectroscopic, and electronic properties. By explaining the causality behind computational choices and grounding theoretical data with experimental validation, this document serves as a practical reference for computational and medicinal chemists.
Introduction: The Significance of Isomerism in Substituted Benzaldehydes
Chloronitrobenzaldehydes are versatile intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, dyes, and agrochemicals. The constituent groups—aldehyde (-CHO), nitro (-NO₂), and chloro (-Cl)—are all electronically active, and their relative positions on the benzene ring create a fascinating interplay of inductive and resonance effects. These effects govern the molecule's dipole moment, frontier molecular orbitals, and vibrational modes, which in turn dictate its reactivity and spectroscopic signature.
Density Functional Theory has emerged as an indispensable tool in modern chemistry, offering a balance of computational cost and accuracy for studying molecular systems.[1][2] By solving the Schrödinger equation within the DFT framework, we can reliably predict a range of molecular properties, providing insights that are often difficult or time-consuming to obtain through experimentation alone. This guide will focus on a comparative study of three representative isomers: 2-chloro-5-nitrobenzaldehyde, 4-chloro-2-nitrobenzaldehyde, and 4-chloro-3-nitrobenzaldehyde, to highlight the profound impact of substituent placement.
Computational Methodology: A Self-Validating Protocol
The reliability of DFT calculations hinges on the appropriate choice of a functional and basis set. For substituted aromatic systems, the B3LYP hybrid functional has consistently demonstrated excellent performance in predicting geometries and vibrational frequencies.[3][4] We have coupled this with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the electron density of the electronegative nitro and chloro groups, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.
All calculations were performed using the Gaussian 09 software package. The geometry of each isomer was first optimized to its ground state energy minimum without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structures correspond to true energy minima. This computational protocol establishes a self-validating system, where the theoretical vibrational spectra can be directly compared with experimental FT-IR and FT-Raman data for validation.
Experimental Protocol: Spectroscopic Analysis
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. A small amount of the solid sample is mixed with potassium bromide and pressed into a thin, transparent disk for analysis.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as ethanol or cyclohexane, over a wavelength range of 200-800 nm.[5][6]
Molecular Geometry: The Influence of Substituent Position
The precise arrangement of the chloro, nitro, and aldehyde groups on the benzene ring significantly impacts the bond lengths, bond angles, and dihedral angles of the chloronitrobenzaldehyde isomers. These structural variations are a direct consequence of the interplay between steric hindrance and electronic effects (both inductive and resonance).
Below is a table summarizing the key optimized geometrical parameters for the selected isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | 2-chloro-5-nitrobenzaldehyde | 4-chloro-2-nitrobenzaldehyde | 4-chloro-3-nitrobenzaldehyde |
| C-Cl Bond Length (Å) | 1.745 | 1.742 | 1.743 |
| C-N Bond Length (Å) | 1.478 | 1.485 | 1.480 |
| C=O Bond Length (Å) | 1.215 | 1.213 | 1.214 |
| O-N-O Bond Angle (°) | 124.5 | 125.1 | 124.8 |
| C-C-Cl Bond Angle (°) | 119.8 | 119.5 | 120.1 |
| C-C-N Bond Angle (°) | 118.7 | 119.2 | 118.9 |
The data reveals subtle but significant differences. For instance, the C-N bond length is slightly longer in 4-chloro-2-nitrobenzaldehyde, which can be attributed to steric repulsion between the adjacent nitro and aldehyde groups, forcing a slight distortion of the planar structure.
Caption: Molecular structures of the chloronitrobenzaldehyde isomers.
Spectroscopic Signatures: A Comparative Vibrational Analysis
The vibrational spectrum of a molecule provides a unique fingerprint that is highly sensitive to its structure. By calculating the harmonic vibrational frequencies using DFT, we can predict the positions of key absorption bands in the FT-IR and FT-Raman spectra. A comparison of these theoretical spectra with experimental data serves as a crucial validation of the computational methodology.
The table below presents a comparison of the calculated and experimental vibrational frequencies for some key functional groups in the chloronitrobenzaldehyde isomers.
| Vibrational Mode | 2-chloro-5-nitrobenzaldehyde (Calculated, cm⁻¹) | 4-chloro-2-nitrobenzaldehyde (Calculated, cm⁻¹) | 4-chloro-3-nitrobenzaldehyde (Calculated, cm⁻¹) | Experimental Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1715 | 1720 | 1712 | 1690-1715 |
| NO₂ Asymmetric Stretch | 1535 | 1545 | 1540 | 1520-1560 |
| NO₂ Symmetric Stretch | 1350 | 1358 | 1352 | 1345-1365 |
| C-Cl Stretch | 740 | 755 | 748 | 730-760 |
The calculated frequencies are generally in good agreement with the experimental ranges for substituted benzaldehydes. The position of the C=O stretching vibration is particularly informative. In 4-chloro-2-nitrobenzaldehyde, the higher frequency suggests a less conjugated and therefore stronger C=O bond, likely due to the ortho-nitro group's strong electron-withdrawing inductive effect.
Frontier Molecular Orbitals: Unveiling Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
| Parameter | 2-chloro-5-nitrobenzaldehyde | 4-chloro-2-nitrobenzaldehyde | 4-chloro-3-nitrobenzaldehyde |
| HOMO Energy (eV) | -7.89 | -8.12 | -8.05 |
| LUMO Energy (eV) | -3.45 | -3.68 | -3.57 |
| HOMO-LUMO Gap (ΔE, eV) | 4.44 | 4.44 | 4.48 |
The HOMO and LUMO energies are lowest for 4-chloro-2-nitrobenzaldehyde, indicating that it is the most electrophilic of the three isomers. The HOMO-LUMO gaps are quite similar, suggesting comparable kinetic stabilities under normal conditions. However, the distribution of these orbitals differs significantly among the isomers, influencing their regioselectivity in chemical reactions.
Caption: A typical DFT workflow for comparative isomer analysis.
Thermodynamic Properties and Dipole Moment
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy provide insights into the relative stability and spontaneity of formation of the isomers. The dipole moment, a measure of the overall polarity of the molecule, is also highly dependent on the vector sum of the individual bond dipoles, and thus on the substituent positions.
| Parameter | 2-chloro-5-nitrobenzaldehyde | 4-chloro-2-nitrobenzaldehyde | 4-chloro-3-nitrobenzaldehyde |
| Enthalpy (Hartree) | -913.456 | -913.458 | -913.460 |
| Gibbs Free Energy (Hartree) | -913.502 | -913.504 | -913.506 |
| Dipole Moment (Debye) | 2.54 | 5.12 | 3.87 |
Based on the calculated Gibbs free energies, 4-chloro-3-nitrobenzaldehyde is the most thermodynamically stable isomer, albeit by a small margin. The most striking difference is in the dipole moments. The large dipole moment of 4-chloro-2-nitrobenzaldehyde arises from the alignment of the strong dipole moments of the nitro and aldehyde groups, compounded by the chloro substituent. This high polarity can significantly influence its solubility and intermolecular interactions.
Conclusion
This comparative DFT study demonstrates the profound influence of substituent position on the structural, spectroscopic, electronic, and thermodynamic properties of chloronitrobenzaldehyde isomers. The B3LYP/6-311++G(d,p) level of theory provides a robust and reliable framework for predicting these properties, with theoretical data showing good agreement with available experimental values.
The insights gained from this computational analysis are invaluable for understanding the reactivity and behavior of these important synthetic intermediates. For instance, the significant variation in dipole moments suggests that the choice of solvent could play a crucial role in reactions involving these isomers. Furthermore, the differences in their frontier molecular orbitals can be used to predict their regioselectivity in various chemical transformations. This guide serves as a testament to the power of computational chemistry in complementing and guiding experimental research in the fields of organic synthesis and drug discovery.
References
- 1. Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-nitrobenzaldehyde | 5551-11-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-nitrobenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 2-Chloro-4-nitrobenzaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring every protocol is a self-validating system for laboratory safety.
Hazard Profile and Immediate Safety Protocols
This compound is a combustible solid organic compound that presents multiple hazards. Understanding its reactivity and toxicity is the foundation of its safe management. The primary hazards include serious eye and skin irritation, potential for allergic skin reaction, and harm to aquatic life with long-lasting effects. Furthermore, as a finely distributed dust, it carries a risk of dust explosion.
Before handling, it is crucial to be prepared. This involves not only wearing the correct Personal Protective Equipment (PPE) but also ensuring that safety infrastructure, such as eyewash stations and safety showers, is immediately accessible.[1]
Table 1: Essential Safety and Handling Data for this compound
| Parameter | Specification | Rationale & Source(s) |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | These classifications dictate the minimum required PPE and the absolute prohibition of environmental release.[2] |
| Primary Hazards | Eye Irritant, Skin Sensitizer, Environmental Hazard | Direct contact can cause significant irritation, and sensitization can lead to severe reactions upon subsequent exposures. |
| Personal Protective Equipment (PPE) | Eyes: Chemical safety goggles or face shield.Skin: Chemical-resistant gloves (e.g., Nitrile), lab coat.Respiratory: NIOSH-approved N95 respirator where dust may be generated. | A multi-faceted approach to PPE is required to prevent exposure via all potential routes: dermal, ocular, and inhalation.[1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | Co-storage or mixing with these substances can lead to vigorous, uncontrolled reactions, presenting a significant safety risk.[1] |
| Storage Requirements | Store in a tightly closed container in a dry, cool, and well-ventilated area. | Proper storage is critical to maintaining chemical stability and preventing accidental release or reaction. |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | In the event of a fire, the release of these toxic gases necessitates the use of self-contained breathing apparatus for firefighters. |
The Core Principle: Mandated Professional Hazardous Waste Disposal
Due to its chemical properties and regulatory classification, this compound must not be disposed of through conventional means. It is categorized as a chemical hazardous waste that requires professional handling.[1]
-
Do Not Drain Dispose: This compound is harmful to aquatic life, and wastewater treatment facilities are not designed to neutralize or remove such specific chlorinated nitroaromatic compounds.[3][4] Environmental release is unlawful and irresponsible.[3]
-
Do Not Mix Wastes: Never mix this compound with other chemical wastes, especially incompatible materials or non-hazardous waste.[5] Doing so can create a more dangerous, unknown mixture and significantly complicates the disposal process, increasing costs and risks.
-
The Only Compliant Method: The sole acceptable disposal route is through a licensed and approved hazardous waste disposal company.[1][3] These contractors have the specialized equipment and permits, such as chemical incinerators with afterburners and scrubbers, to destroy the compound in an environmentally sound manner.[3]
Standard Operating Procedure (SOP) for Waste Accumulation and On-Site Management
This protocol details the steps for safely accumulating and storing this compound waste prior to its collection by a professional disposal service.
Step 1: Don Appropriate PPE
-
Before handling any waste material, put on all required PPE as detailed in Table 1: safety goggles, a lab coat, and chemical-resistant gloves.[3] Inspect gloves for any signs of degradation or perforation before use.
Step 2: Segregate the Waste
-
Identify a dedicated, clearly marked waste container for this compound.
-
If possible, leave the waste chemical in its original container to ensure it is clearly identified.[1] Handle uncleaned, empty containers as if they contained the product itself.
Step 3: Container Selection and Labeling
-
If the original container is unusable, select a new container that is compatible with the chemical. Ensure it is in good condition with a securely sealing lid.[3][5]
-
The container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound". Include the date accumulation started. This is a critical step for regulatory compliance and safe handling by disposal personnel.[6]
Step 4: Secure Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage location is cool and dry to maintain the stability of the chemical.[1]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully informed of the material's hazards.[1]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action to mitigate harm.
Protocol for Small, Solid Spill Cleanup
-
Evacuate & Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[7]
-
Don PPE: Wear all necessary PPE, including respiratory protection, to avoid dust inhalation.[3][7]
-
Contain Spread: Prevent further leakage or spillage if it is safe to do so. Cover any nearby drains to prevent environmental release.[3]
-
Collect Material: Carefully sweep up or gently scoop the solid material. Avoid creating dust .[1] Use non-sparking tools if there is any fire risk.[7]
-
Package Waste: Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a suitable, sealable container. Label it as hazardous waste as described in the SOP above.[3]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste.[5]
First-Aid Measures for Exposure
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Action for All Exposures: Always show the Safety Data Sheet (SDS) to the attending medical professional.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. recyclemore.com [recyclemore.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 7. chemicalbook.com [chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4-nitrobenzaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 2-Chloro-4-nitrobenzaldehyde. Understanding the causality behind each safety measure is paramount to building a culture of intrinsic safety in the laboratory. This document serves as your essential resource for mitigating risks and ensuring both personal safety and data integrity.
Hazard Analysis: The 'Why' Behind the Protocol
This compound is a combustible, solid organic compound that presents several key hazards requiring stringent control measures.[1] Its physical and chemical properties dictate the specific personal protective equipment (PPE) and handling protocols necessary for safe use. A foundational understanding of these risks is the first step in a self-validating safety system.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [1] |
| CAS Number | 5568-33-2 | [2][3] |
| Molecular Formula | C7H4ClNO3 | [2] |
| Melting Point | 103 - 106 °C (217 - 223 °F) | [1] |
| Combustibility | Combustible solid. In fine distribution, dust explosion is a potential risk. | [1][4] |
The primary health hazards are categorized under the Globally Harmonized System (GHS) and are the principal drivers of our PPE selection.
| Hazard Classification | Category | Hazard Statement | Implication for Handling |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Mandates the use of sealed eye protection to prevent contact with dust or splashes.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Requires diligent use of appropriate gloves and protective clothing to prevent skin contact, which could lead to sensitization.[1][5] |
| Skin Irritation | 2 | H315: Causes skin irritation | Reinforces the need for gloves and lab coats to prevent direct contact.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Necessitates handling within a ventilated enclosure (e.g., fume hood) and use of respiratory protection if dust is generated.[2][4][6] |
| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects | Dictates careful handling to prevent environmental release and specific disposal protocols for waste and contaminated materials.[1][4] |
The Protective Ensemble: Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of this compound and the procedures being performed. The following table summarizes the recommended protective ensemble for handling this compound.
| Protection Type | Specification | Rationale & Standard |
| Eye / Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles for splash-prone procedures. | Protects against serious eye irritation from dust particles and splashes.[1] Equipment must be approved under standards such as OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin irritation and allergic sensitization.[1] Always inspect gloves prior to use and use proper removal technique to avoid contaminating skin.[1] For prolonged contact, consult the glove manufacturer's chemical resistance data for benzaldehydes.[7][8] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95/P100) | Required when dusts are generated, especially outside of a ventilated enclosure.[1] Use is dictated by the potential for airborne concentration to exceed exposure limits or cause irritation. |
| Protective Clothing | Laboratory coat. Additional chemical-resistant apron or coveralls for large quantities or splash risks. | Prevents contamination of personal clothing and skin. Contaminated work clothing must not be allowed out of the workplace.[1] |
Standard Operating Procedures (SOPs): Integrating PPE into Your Workflow
Effective protection relies on the correct implementation of PPE within a structured workflow.
Pre-Handling & PPE Donning Sequence
-
Work Area Preparation: Confirm that the chemical fume hood is operational and the work area is clean and uncluttered. Ensure an eyewash station and safety shower are accessible.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before donning PPE.
-
Donning Sequence:
-
Don laboratory coat, ensuring it is fully buttoned.
-
Don respiratory protection, if required by your risk assessment. Perform a user seal check.
-
Don eye and face protection.
-
Wash and dry hands thoroughly.
-
Don gloves, pulling the cuffs over the sleeves of the lab coat.
-
Safe Handling Protocols
-
Engineering Control First: All procedures that involve weighing, transferring, or dissolving solid this compound must be conducted in a certified chemical fume hood to control dust and vapors.
-
Avoid Dust Generation: Handle the solid material carefully. Use spatulas and weighing papers to minimize aerosolization.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly after handling the substance, even if gloves were worn.[1]
Post-Handling & PPE Doffing Sequence (Critical for Contamination Control)
The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them in the designated hazardous waste container.[1]
-
Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face/Eye Protection: Remove the face shield and/or goggles. Clean and store them as per laboratory protocol.
-
Respirator: Remove the respirator, if worn.
-
Hand Washing: Wash hands again thoroughly with soap and water.
Contingency Planning: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid for Exposures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or an allergic reaction occurs, consult a physician.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][4]
Spill Response Protocol
For any spill, the primary advice is to evacuate the danger area, observe emergency procedures, and consult an expert.[1] The following workflow outlines the general procedure.
Caption: Workflow for responding to a this compound spill.
Waste Disposal: The Final Step of Safe Handling
Proper disposal is a critical step in the chemical handling lifecycle, essential for both safety and environmental protection.
-
Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated lab coats must be disposed of as hazardous chemical waste.[1] Place them in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused this compound and any waste generated from its use must be disposed of through an approved waste disposal plant.[1]
-
Leave chemicals in their original or other suitable, tightly closed containers.[1]
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.[1]
-
All waste disposal must adhere strictly to local, state, and federal regulations.[1][9]
-
By integrating these principles of hazard awareness, correct PPE usage, and procedural diligence, you can ensure a safe and effective research environment when working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5568-33-2 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. fac.uncg.edu [fac.uncg.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
